molecular formula C8H7BrO B112711 4-(Bromomethyl)benzaldehyde CAS No. 51359-78-5

4-(Bromomethyl)benzaldehyde

Cat. No.: B112711
CAS No.: 51359-78-5
M. Wt: 199.04 g/mol
InChI Key: XYPVBKDHERGKJG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVBKDHERGKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458703
Record name 4-(bromomethyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51359-78-5
Record name 4-(bromomethyl)benzaldehyde
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Record name 4-(bromomethyl)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)benzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-(Bromomethyl)benzaldehyde. This bifunctional organic compound serves as a critical building block in a wide array of synthetic applications, including the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the presence of two distinct reactive sites: an aldehyde group and a bromomethyl group, allowing for sequential and selective chemical modifications.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, offering a quick reference for experimental planning and execution.

PropertyValue
Molecular Formula C₈H₇BrO[1][2][3][4][5][6]
Molecular Weight 199.04 g/mol [2][3][4][5][6]
Melting Point 95 - 99 °C[4][5][7]
Boiling Point 277.9 ± 15.0 °C (Predicted)[4][6]
Density 1.524 ± 0.06 g/cm³ (Predicted)[4][6]
Appearance White to pale lemon crystalline powder[2][4][8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607).[1][8]
Storage Under inert gas (nitrogen or Argon) at 2-8°C.[4][6][9]

Structural Elucidation

The chemical structure of this compound is fundamental to its reactivity. It consists of a benzene (B151609) ring substituted at the 1 and 4 positions with an aldehyde (-CHO) group and a bromomethyl (-CH₂Br) group, respectively.

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet around 10.01 ppm. The aromatic protons, due to the para-substitution, usually appear as two doublets. A characteristic singlet for the bromomethyl protons is also present.[10][11] A reported ¹H NMR spectrum in CDCl₃ shows peaks at: δ = 10.02 (s, 1H, -CHO), 7.86 (m, 2H, Ar-H), 7.57 (m, 2H, Ar-H), 4.52 (s, 2H, -CH₂Br) ppm.[4][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum gives insight into the carbon framework of the molecule. Key signals include the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring and the bromomethyl group.[11] A reported ¹³C NMR spectrum in CDCl₃ shows peaks at: δ = 191.25, 143.98, 135.86, 129.98, 129.41, 31.68 ppm.[11]

  • IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp band for the aldehyde carbonyl (C=O) stretch is observed in the region of 1710-1685 cm⁻¹. The aldehyde C-H bond shows distinct stretching bands around 2830-2695 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[10]

Below is a diagram illustrating the relationship between the structure of this compound and its characteristic reactivity.

Figure 1: Structural Features and Reactivity of this compound cluster_0 This compound C8H7BrO C8H7BrO Aldehyde_Group Aldehyde Group (-CHO) C8H7BrO->Aldehyde_Group at C1 Bromomethyl_Group Bromomethyl Group (-CH2Br) C8H7BrO->Bromomethyl_Group at C4 Aromatic_Ring Aromatic Ring C8H7BrO->Aromatic_Ring Nucleophilic_Addition Nucleophilic Addition (e.g., Wittig, Grignard) Aldehyde_Group->Nucleophilic_Addition Reactivity Nucleophilic_Substitution Nucleophilic Substitution (SN2) (e.g., with amines, thiols) Bromomethyl_Group->Nucleophilic_Substitution Reactivity

Figure 1: Structural Features and Reactivity of this compound

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent due to its two reactive functional groups.[10]

  • Reactions of the Bromomethyl Group: The bromomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (Sₙ2 mechanism).[10] This allows for the introduction of a variety of functional groups by reacting with nucleophiles such as amines, thiols, and cyanides.[10] For instance, it reacts with primary and secondary amines to form the corresponding aminomethylbenzaldehyde derivatives.[10]

  • Reactions of the Aldehyde Group: The aldehyde group undergoes typical reactions of aromatic aldehydes, such as nucleophilic addition and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to an alcohol. It is a key precursor for the synthesis of Schiff bases, chalcones, and various heterocyclic systems.

Experimental Protocols

Synthesis of this compound from 4-(Bromomethyl)benzonitrile

A common method for the synthesis of this compound is the reduction of 4-(bromomethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H).[4][6][10][12]

Materials:

Procedure:

  • Dissolve 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in dry toluene (10 mL) in a flask under a nitrogen atmosphere.[4][6][12]

  • Cool the solution to 0 °C using an ice bath.[4][6][12]

  • Add DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.[4][6][12]

  • Stir the reaction mixture at 0 °C for 1 hour.[4][6][12]

  • Quench the reaction by first diluting with chloroform (15 mL), followed by the slow addition of 10% HCl (34 mL).[4][6][12]

  • Stir the resulting mixture at room temperature for another hour.[4][6][12]

  • Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na₂SO₄.[4][6]

  • Remove the solvent under reduced pressure.

  • Wash the residue with ice-cold n-hexane and dry it under vacuum to obtain this compound.[4][6] A reported yield for this procedure is 70%.[4][6]

The following diagram outlines the general workflow for this synthesis.

Figure 2: Workflow for the Synthesis of this compound Start Start Dissolve Dissolve 4-(bromomethyl)benzonitrile in dry toluene under N2 Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DIBALH Add DIBAL-H dropwise Cool->Add_DIBALH Stir_1 Stir at 0°C for 1h Add_DIBALH->Stir_1 Quench Quench with CHCl3 and 10% HCl Stir_1->Quench Stir_2 Stir at room temperature for 1h Quench->Stir_2 Workup Aqueous Workup: Separate organic layer, wash, dry Stir_2->Workup Purify Purification: Remove solvent, wash with hexane, dry Workup->Purify End End Product: This compound Purify->End

Figure 2: Workflow for the Synthesis of this compound

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][13]

Precautionary Measures:

  • Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13]

  • Wash hands and any exposed skin thoroughly after handling.[13]

  • Store in a locked, well-ventilated place, with the container tightly closed.[13]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[13]

References

An In-depth Technical Guide to 4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde, with the CAS number 51359-78-5, is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a reactive aldehyde group and a bromomethyl substituent on a benzene (B151609) ring, making it a versatile building block for the synthesis of a wide array of more complex molecules.[1] The aldehyde functionality readily participates in reactions such as nucleophilic additions and condensations, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.[1] This dual reactivity allows for its use in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with detailed experimental protocols for its preparation and key applications.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 51359-78-5[2]
Molecular Formula C₈H₇BrO[2]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 99 °C[3]
Boiling Point 277.9±15.0 °C (Predicted)[3]
Density 1.524±0.06 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water; Soluble in organic solvents such as toluene (B28343), chloroform (B151607), and diethyl ether.
InChI Key XYPVBKDHERGKJG-UHFFFAOYSA-N[1]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (300 MHz, CDCl₃) δ = 10.02 (s, 1H, -CHO), 7.86 (m, 2H, Ar-H), 7.57 (m, 2H, Ar-H), 4.52 (s, 2H, -CH₂Br)[4]
¹³C NMR Predicted peaks for aromatic carbons, the aldehyde carbon, and the bromomethyl carbon. Specific data can be found in spectral databases.[2][5]
Infrared (IR) Characteristic absorptions are expected for the C=O stretch of the aldehyde (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and the C-Br stretch.[2][6]
Mass Spectrometry (MS) The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, characteristic of a compound containing one bromine atom.[1]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common methods are detailed below.

Synthesis from 4-(Bromomethyl)benzonitrile via Reduction

A widely used method involves the reduction of 4-(bromomethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H). This method offers good yields and is a standard procedure in many organic synthesis labs.

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in 10 mL of dry toluene in a flask under a nitrogen atmosphere.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Add a 1.08 M solution of DIBAL-H in hexane (B92381) (2 equivalents) dropwise to the cooled solution.[4]

  • Stir the reaction mixture at 0 °C for 1 hour.[4]

  • Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 34 mL of 10% hydrochloric acid.[4]

  • Allow the mixture to stir at room temperature for an additional hour.[4]

  • Separate the organic layer, wash it with distilled water, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with ice-cold n-hexane and dry under vacuum at 50 °C to yield this compound.[4] A reported yield for this procedure is 70%.[4]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup 4-(Bromomethyl)benzonitrile 4-(Bromomethyl)benzonitrile Reaction_Vessel Reaction at 0°C (1 hour) 4-(Bromomethyl)benzonitrile->Reaction_Vessel DIBAL-H in Hexane DIBAL-H in Hexane DIBAL-H in Hexane->Reaction_Vessel Dry Toluene Dry Toluene Dry Toluene->Reaction_Vessel Quenching Quench with Chloroform and 10% HCl Reaction_Vessel->Quenching Stirring_RT Stir at Room Temp (1 hour) Quenching->Stirring_RT Extraction Separation and Washing Stirring_RT->Extraction Drying_Evaporation Drying and Solvent Removal Extraction->Drying_Evaporation Final_Product Purification with ice-cold n-hexane Drying_Evaporation->Final_Product 4-(Bromomethyl)benzaldehyde_Product This compound Final_Product->4-(Bromomethyl)benzaldehyde_Product Yield: 70%

Caption: Synthesis of this compound via DIBAL-H Reduction.

Synthesis from 4-Bromomethylbenzyl Alcohol via Oxidation

Another common synthetic route is the oxidation of 4-bromomethylbenzyl alcohol. Pyridinium (B92312) chlorochromate (PCC) is an effective oxidizing agent for this transformation.

Experimental Protocol:

  • Dissolve 4-bromomethylbenzyl alcohol (9.0 g, 43 mmol) in methylene (B1212753) chloride.

  • Add pyridinium chlorochromate (PCC) (14.1 g, 65 mmol) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Partition the residue between equal volumes of diethyl ether and water.

  • Separate the organic layer and wash it with water, followed by brine.

  • Dry the organic fraction over magnesium sulfate and remove the solvents in vacuo to yield a white crystalline solid.

  • Recrystallize the solid from hot diethyl ether to obtain needle-like crystals of this compound. A reported yield for this procedure is 4.9 grams.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable synthon for creating diverse molecular architectures.

Role as a Bifunctional Building Block

This compound possesses two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the carbonyl carbon of the aldehyde group. This allows for sequential or orthogonal reactions to introduce different functionalities. For instance, the bromomethyl group can undergo nucleophilic substitution with amines, alcohols, or thiols, while the aldehyde can participate in Wittig reactions, aldol (B89426) condensations, or reductive aminations.

cluster_bromomethyl Bromomethyl Group Reactions (SN2) cluster_aldehyde Aldehyde Group Reactions Start This compound Amine Primary/Secondary Amine Start->Amine Alcohol Alcohol/Phenol (B47542) Start->Alcohol Thiol Thiol Start->Thiol Wittig Wittig Reagent Start->Wittig Grignard Grignard Reagent Start->Grignard Reductive_Amination Amine + Reducing Agent Start->Reductive_Amination Product_Amine Substituted Benzylamine Derivative Amine->Product_Amine Product_Ether Ether Derivative Alcohol->Product_Ether Product_Thioether Thioether Derivative Thiol->Product_Thioether Product_Alkene Stilbene Derivative Wittig->Product_Alkene Product_Alcohol Secondary Alcohol Grignard->Product_Alcohol Product_Substituted_Amine Substituted Benzylamine Reductive_Amination->Product_Substituted_Amine

Caption: Reactivity of this compound as a Bifunctional Building Block.

Wittig Reaction

The aldehyde group of this compound can be converted to an alkene via the Wittig reaction. This reaction is a powerful tool for carbon-carbon bond formation. A solvent-free approach has been reported, highlighting a green chemistry perspective.

Experimental Protocol (Solvent-Free Wittig Reaction):

  • In a mortar, grind together 4-bromobenzaldehyde (B125591) (as a proxy for this compound in this general protocol), benzyltriphenylphosphonium (B107652) chloride, and potassium phosphate.[7]

  • The reaction can be completed within a three-hour period at room temperature.[7]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • The product can be isolated and purified by recrystallization.[7]

Williamson Ether Synthesis

The bromomethyl group is an excellent substrate for the Williamson ether synthesis, allowing for the formation of various ether linkages by reacting with alkoxides or phenoxides.

General Experimental Protocol:

  • Prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.

  • Add a solution of this compound to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological and Medicinal Chemistry Relevance

This compound and its derivatives have been explored in the context of drug discovery. The ability to introduce diverse functionalities through its two reactive handles makes it a valuable scaffold for generating libraries of compounds for biological screening. Some studies have suggested that this compound can bind to DNA, potentially through the formation of an imine bond with thymine, and it has been used as a model in cancer studies.[1] However, the precise mechanisms and signaling pathways are still under investigation. The anxiolytic activity of related bromobenzaldehyde derivatives has also been reported, suggesting potential applications in neuroscience research.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

    • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.

    • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

A Comprehensive Technical Guide to the Synthesis and Utility of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(bromomethyl)benzaldehyde, a versatile bifunctional building block in organic synthesis. The document details its chemical properties, established synthetic protocols with quantitative data, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C8H7BrO, is a valuable reagent due to its two distinct reactive sites: an aldehyde group and a bromomethyl group. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of complex organic molecules. The compound typically appears as a white to off-white or pale yellow crystalline powder.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number51359-78-5
Molecular Weight199.04 g/mol
Melting Point95-99 °C
Boiling Point277.9±15.0 °C (Predicted)
Density1.524±0.06 g/cm³ (Predicted)
InChI KeyXYPVBKDHERGKJG-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CBr)C=O
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607).
Storage ConditionsStore at <-15°C or under inert gas (nitrogen or Argon) at 2-8°C.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most commonly cited methods involve the reduction of 4-(bromomethyl)benzonitrile and the oxidation of 4-(bromomethyl)benzyl alcohol.

A prevalent method for synthesizing this compound is the reduction of 4-(bromomethyl)benzonitrile using Diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to ensure the stability of the intermediate iminium anion, which is then hydrolyzed to yield the desired aldehyde.

Table 2: Quantitative Data for the Reduction of 4-(Bromomethyl)benzonitrile

ParameterValueReference
Starting Material4-(bromomethyl)benzonitrile
ReagentDiisobutylaluminum hydride (DIBAL-H) in hexane (B92381)
SolventDry Toluene (B28343)
Reaction Temperature0 °C
Reaction Time1-2 hours
Reported Yield70-90%

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzonitrile (e.g., 1 g, 5.1 mmol) in dry toluene (10 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a 1.08 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 10% hydrochloric acid (34 mL).

  • Allow the mixture to stir at room temperature for an additional hour.

  • Separate the organic layer, wash it with distilled water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting residue can be further purified by washing with ice-cold n-hexane to yield this compound.

Reaction Workflow:

G cluster_0 Synthesis via Reduction A 4-(Bromomethyl)benzonitrile C Iminium Anion Intermediate A->C Reduction B DIBAL-H, Toluene, 0°C E This compound C->E Hydrolysis D Aqueous Workup (HCl)

Caption: Workflow for the synthesis of this compound via reduction.

Another established method involves the oxidation of 4-(bromomethyl)benzyl alcohol. Pyridinium (B92312) chlorochromate (PCC) is a common oxidizing agent for this transformation.

Table 3: Quantitative Data for the Oxidation of 4-(Bromomethyl)benzyl alcohol

ParameterValueReference
Starting Material4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol)
ReagentPyridinium chlorochromate (PCC) (14.1 g, 6.5 mmol)
SolventMethylene (B1212753) chloride
Reaction TemperatureRoom temperature
Reaction TimeApproximately 1 hour
Reported Yield4.9 g (after recrystallization)

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene chloride.

  • Add pyridinium chlorochromate (14.1 g, 6.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for about one hour.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a pad of CELITE® and concentrate the filtrate in vacuo.

  • Partition the residue between equal volumes of diethyl ether and water.

  • Separate the organic fraction, wash it with water and then with brine, and dry it over magnesium sulfate.

  • Remove the solvents in vacuo to obtain a white crystalline solid.

  • Recrystallize the solid from hot diethyl ether to yield pure this compound as needle-like crystals.

Reaction Workflow:

G cluster_1 Synthesis via Oxidation A 4-(Bromomethyl)benzyl alcohol C This compound A->C Oxidation B PCC, Methylene Chloride, RT

Caption: Workflow for the synthesis of this compound via oxidation.

Applications in Drug Discovery and Organic Synthesis

This compound is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature allows it to act as a versatile synthon.

The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, forming Schiff bases, chalcones, and various heterocyclic systems. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, including amines, alcohols, and thiols, typically via an SN2 mechanism. This reactivity is pivotal for introducing the formylbenzyl moiety into larger molecules, which is a common scaffold in medicinal chemistry.

General Nucleophilic Substitution Pathway:

G cluster_2 General Reactivity A This compound C Substituted Product A->C SN2 Reaction B Nucleophile (Nu) D Bromide Ion (Leaving Group)

Caption: General nucleophilic substitution at the bromomethyl group.

In drug discovery, this compound and its derivatives are used to synthesize novel compounds for screening and as intermediates for active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of N-substituted piperazine (B1678402) derivatives, which are common motifs in various drug candidates.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions for 4-(Bromomethyl)benzaldehyde, a versatile bifunctional building block used in organic synthesis.

Physicochemical and Hazard Profile

This compound (CAS No. 51359-78-5) is a crystalline powder with a molecular weight of 199.04 g/mol .[1][2] It is recognized as a hazardous substance, primarily classified as corrosive and an irritant.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC8H7BrO[1][2]
Molecular Weight199.04 g/mol [1][2]
AppearancePale lemon crystalline powder[1]
Melting Point95 - 99 °C[1][3]
Boiling Point277.9±15.0 °C (Predicted)[1]
Density1.524±0.06 g/cm3 (Predicted)[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity (single exposure)3May cause respiratory irritation

Source: PubChem, Fisher Scientific Safety Data Sheet[2][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][6]Protects against dust particles and chemical splashes that can cause serious eye damage.[6][7]
Skin Protection Chemical-resistant gloves (e.g., Natural rubber), inspected before use. A complete suit protecting against chemicals or a lab coat should be worn.[6]Prevents skin contact which can cause severe burns and irritation.[4][6] Contaminated clothing should be removed immediately and washed before reuse.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary.[4][6]Protects against inhalation of dust which may cause respiratory tract irritation.[4][6]

Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.

Experimental Workflow for Handling:

  • Preparation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Weighing and Transferring: When weighing and transferring the solid, do so carefully to avoid generating dust.[4][6] Use non-sparking tools and keep the compound away from sources of ignition.[8]

  • Post-Handling: After use, thoroughly decontaminate the work surface. Remove and properly dispose of contaminated gloves and other disposable PPE. Always wash hands thoroughly with soap and water after handling.[6]

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, designated as a corrosives area.[4] It is sensitive to light, air, and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1][4] Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]

Emergency Procedures

Immediate and appropriate responses to accidental exposure or release are critical.

The following diagram outlines the initial steps to be taken in case of accidental exposure.

FirstAid_Protocol cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing and shoes. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. Show SDS to the doctor. MoveToFreshAir->SeekMedicalAttention RinseSkin Rinse skin with plenty of water/shower for at least 15 minutes. RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First Aid Protocol for this compound Exposure.

Detailed First Aid Protocols:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, oxygen should be administered by qualified personnel. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[4] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[4] Seek immediate medical attention as this chemical causes severe burns.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, keeping the eye wide open.[4][5] Immediate medical attention is required.[4][5]

  • Ingestion: If swallowed, rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4][6]

In the event of a spill, a structured response is necessary to mitigate hazards.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. Start->Evacuate DonPPE Wear appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles/face shield - Protective suit Evacuate->DonPPE ContainSpill Prevent further spread. Avoid generating dust. DonPPE->ContainSpill Cleanup Sweep up the spilled solid carefully. ContainSpill->Cleanup Collect Place into a suitable, closed, labeled container for disposal. Cleanup->Collect Decontaminate Clean the spill area thoroughly. Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations. Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for Handling a Spill of this compound.

Disposal Protocol:

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[6] Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled as the product itself. The disposal should be carried out by an approved waste disposal plant.[4]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The material may be combustible at high temperatures.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

By adhering to these safety and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the most current Safety Data Sheet (SDS) for the product before use.

References

A Comprehensive Technical Review of 4-(Bromomethyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound that has garnered significant attention in various fields of chemical synthesis, including pharmaceuticals, materials science, and the development of functional molecules.[1][2] Its unique structure, featuring both a reactive bromomethyl group and an aldehyde functionality, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthetic utility, detailed experimental protocols, and the properties of the resulting products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 51359-78-5[5]
Molecular Formula C₈H₇BrO[5]
Molecular Weight 199.04 g/mol [5]
Melting Point 99 °C[6]
Boiling Point 277.9±15.0 °C (Predicted)[6]
Density 1.524±0.06 g/cm³ (Predicted)[6]
Solubility Sparingly soluble in water[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the bromination of p-tolualdehyde derivatives or the oxidation of corresponding benzyl (B1604629) alcohols.

Bromination of 4-Methylbenzonitrile followed by Reduction

A common approach involves the radical bromination of 4-methylbenzonitrile, followed by the reduction of the nitrile group to an aldehyde.

Experimental Protocol:

  • Step 1: Synthesis of 4-(Bromomethyl)benzonitrile: To a solution of 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl₄, N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN are added. The reaction mixture is refluxed for 8 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized to yield 4-(bromomethyl)benzonitrile. Yield: 90%.[7]

  • Step 2: Synthesis of this compound: 4-(Bromomethyl)benzonitrile (1 g, 5.1 mmol) is dissolved in 10 mL of dry toluene (B28343) and cooled to 0°C under a nitrogen atmosphere. A 1.08 M solution of diisobutylaluminum hydride (DIBAL-H) in hexane (B92381) (2 equivalents) is added dropwise. The solution is stirred for 1 hour at 0°C. The reaction is then diluted with chloroform (B151607) (15 mL) followed by the addition of 34 mL of 10% HCl and stirred for another hour at room temperature. The organic layer is separated, washed with distilled water, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is washed with ice-cold n-hexane and dried to afford this compound. Yield: 70%.[6]

Oxidation of 4-(Bromomethyl)benzyl alcohol

Another viable route is the oxidation of 4-(bromomethyl)benzyl alcohol.

Experimental Protocol:

4-(Bromomethyl)benzyl alcohol (9.0 g, 43 mmol) is dissolved in methylene (B1212753) chloride. Pyridinium chlorochromate (PCC) (14.1 g, 65.4 mmol) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for approximately one hour. The reaction progress is monitored by thin-layer chromatography. The reaction mixture is then filtered through a pad of CELITE®, and the filtrate is concentrated in vacuo. The residue is partitioned between diethyl ether and water. The organic layer is washed with water and brine, then dried over magnesium sulfate. The solvent is removed in vacuo to yield a white crystalline solid, which is recrystallized from hot diethyl ether to give 4.9 grams of this compound as needle-like crystals. Yield: 57.3%.[2]

Applications in Pharmaceutical Synthesis

The bifunctional nature of this compound makes it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Valsartan Intermediate

This compound is a crucial building block in some synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. While many patented routes exist, a general scheme involves the reaction of an L-valine derivative with a biphenyl (B1667301) moiety, where this compound can be used to introduce the necessary benzyl fragment.[8]

Valsartan_Synthesis_Pathway L-valine derivative L-valine derivative Intermediate_A N-((4-formyl)benzyl)-L-valine derivative L-valine derivative->Intermediate_A This compound This compound This compound->Intermediate_A Valsartan_precursor Valsartan_precursor Intermediate_A->Valsartan_precursor Biphenyl_moiety Biphenyl_moiety Biphenyl_moiety->Valsartan_precursor Valsartan Valsartan Valsartan_precursor->Valsartan

Applications in Materials Science

This compound serves as a versatile monomer and crosslinking agent in polymer chemistry, enabling the synthesis of functional polymers with tailored properties.[3]

Polymer Synthesis

The aldehyde and bromomethyl groups can be independently or sequentially reacted to form a variety of polymer architectures. For instance, the aldehyde can undergo condensation polymerization, while the bromomethyl group can act as an initiation site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) or be used for post-polymerization modification.

Table 2: Examples of Polymers Synthesized using this compound

Polymer TypeSynthetic MethodKey Properties/ApplicationsReference
Poly(4-vinylbenzaldehyde-co-styrene) (modified)Free radical copolymerization followed by reaction with this compoundFunctional polymer with pendant aldehyde groups for further modification.General Polymer Chemistry
Polystyrene-graft-poly(N-isopropylacrylamide) ATRP initiated from a polystyrene backbone functionalized with this compoundThermoresponsive graft copolymer for smart materials.[9]

Experimental Workflow for Polymer Synthesis via ATRP:

ATRP_Workflow cluster_0 Initiator Synthesis cluster_1 Polymerization cluster_2 Characterization Polymer_Backbone Polymer_Backbone Functionalization Functionalization Polymer_Backbone->Functionalization e.g., Friedel-Crafts ATRP_Initiator ATRP_Initiator Functionalization->ATRP_Initiator This compound This compound This compound->Functionalization ATRP ATRP ATRP_Initiator->ATRP Monomer, Catalyst Graft_Copolymer Graft_Copolymer ATRP->Graft_Copolymer Analysis Analysis Graft_Copolymer->Analysis GPC, NMR, TGA

Use as a Derivatizing and Fluorescent Labeling Agent

The reactivity of the bromomethyl group makes this compound and its derivatives excellent reagents for the derivatization of various functional groups, particularly for chromatographic analysis.

Fluorescent Labeling of Carboxylic Acids

Derivatives of this compound, such as those containing a fluorophore, are used to tag carboxylic acids, enhancing their detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]

Experimental Protocol for Fluorescent Labeling of Fatty Acids:

This protocol is adapted for a generic fluorescent derivative of this compound.

  • Sample Preparation: A known amount of the fatty acid sample is dried under a stream of nitrogen.

  • Derivatization Reaction: To the dried sample, a solution of the fluorescent this compound derivative in an anhydrous solvent (e.g., acetonitrile) is added, along with a base (e.g., anhydrous potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).

  • The mixture is heated (e.g., at 70°C) for a specified time (e.g., 60 minutes) with occasional mixing.

  • Work-up: After cooling, the mixture is centrifuged to remove solids, and the supernatant containing the fluorescently labeled fatty acid is collected for HPLC analysis.[1]

Table 3: Spectroscopic Data for a Typical Fluorescently Labeled Fatty Acid

ParameterValue
Excitation Wavelength (λex) ~325 nm
Emission Wavelength (λem) ~395 nm

Note: These values are typical for coumarin-based derivatives and may vary depending on the specific fluorophore attached to the this compound core.[1]

Role in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde group can participate in condensation reactions, while the bromomethyl group allows for the introduction of the benzaldehyde (B42025) moiety onto existing heterocyclic rings or for its participation in cyclization reactions.

Logical Relationship in Heterocycle Synthesis:

Heterocycle_Synthesis This compound This compound Intermediate_B Substituted Benzaldehyde This compound->Intermediate_B SN2 Reaction Nucleophile_A e.g., Amine, Thiol Nucleophile_A->Intermediate_B Heterocycle Heterocycle Intermediate_B->Heterocycle Condensation/Cyclization Reagent_C e.g., Active Methylene Compound Reagent_C->Heterocycle

Use as a Protecting Group

The aldehyde functionality of this compound can be used to protect diols by forming a benzylidene acetal. The 4-(bromomethyl) group provides a handle for further synthetic transformations.

Protection and Deprotection Scheme:

Protecting_Group_Scheme Diol Diol Protected_Diol 4-(Bromomethyl)benzylidene acetal Diol->Protected_Diol This compound This compound This compound->Protected_Diol Reaction_on_Br Further Transformation Protected_Diol->Reaction_on_Br Deprotection Acidic Hydrolysis Reaction_on_Br->Deprotection Final_Product Final_Product Deprotection->Final_Product

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for its application in a wide range of synthetic endeavors, from the construction of complex pharmaceutical molecules and functional polymers to its use as a derivatizing agent and in the synthesis of diverse heterocyclic systems. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this important synthetic building block. Further research into novel applications, particularly in the areas of metal-organic frameworks and functional dyes, is expected to continue to expand the synthetic utility of this compound.

References

Solubility and stability of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)benzaldehyde

Introduction

This compound, a bifunctional organic compound, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its utility stems from the presence of two reactive functional groups: an aldehyde and a bromomethyl group. The aldehyde allows for the formation of imines, cyanohydrins, and other derivatives, while the bromomethyl group is susceptible to nucleophilic substitution reactions.[4] This dual reactivity makes it a versatile building block for creating complex molecular architectures. However, the inherent reactivity of these functional groups also dictates the compound's solubility and stability profiles, which are critical parameters for its handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and graphical representations of key processes.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₇BrO[5][6]
Molecular Weight 199.04 g/mol [6][7]
CAS Number 51359-78-5[6][7]
Appearance Colorless to pale yellow solid/crystalline powder[2][8][9]
Melting Point 95 - 103 °C[1][7][8][10]
Boiling Point 277.9 ± 15.0 °C (Predicted)[1][9][10]
Density 1.524 ± 0.06 g/cm³ (Predicted)[1][9][10]

Solubility Profile

This compound is generally characterized by low solubility in water and better solubility in certain organic solvents. The polarity of the aldehyde group is countered by the larger, nonpolar aromatic ring and the bromomethyl group, leading to its hydrophobic nature.[11]

SolventSolubilityTemperature (°C)NotesSource
Water0.56 g/L25Calculated, described as "very slightly soluble" or "sparingly soluble"[2][10]
TolueneSoluble0Used as a solvent for synthesis reactions involving this compound.[4][6]
Methanol (B129727)SolubleRoom TemperatureUsed as a solvent for forming bisulfite adducts of aromatic aldehydes.[12]
Dimethylformamide (DMF)SolubleRoom TemperatureAn alternative to methanol for dissolving aldehydes, especially aliphatic ones.[12]
HexaneSparingly Soluble---Used for washing the synthesized product, implying low solubility.[6]
ChloroformSolubleRoom TemperatureUsed as a solvent during reaction workup.[6]
Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common technique for quantifying aromatic aldehydes.[13][14]

Objective: To quantify the solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Volumetric flasks

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solids.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at the appropriate UV wavelength.

    • Dilute the filtered saturated solutions with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

    • Calculate the concentration of this compound in the saturated solutions using the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in units such as g/L or mg/mL for each solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to known volume of solvent prep2 Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) prep1->prep2 prep3 Filter supernatant with 0.45 µm syringe filter prep2->prep3 analysis3 Dilute filtered sample prep3->analysis3 analysis1 Prepare calibration standards analysis2 Analyze standards by HPLC-UV to create calibration curve analysis1->analysis2 analysis4 Analyze diluted sample by HPLC-UV analysis3->analysis4 calc1 Calculate concentration using calibration curve analysis4->calc1 calc2 Report solubility (g/L or mg/mL) calc1->calc2

Figure 1. Experimental workflow for solubility determination.

Stability Profile

This compound is stable under normal, controlled conditions but is susceptible to degradation in the presence of certain reagents and environmental factors.[5] Its stability is a key consideration for storage and handling to prevent the formation of impurities.

ConditionObservation / Recommendation
Storage Temperature Recommended to store under inert gas (nitrogen or Argon) at 2-8°C or <-15°C.[1][7][9]
Atmosphere Store under an inert atmosphere to maintain product quality.[5]
Light Store away from direct sunlight.[2] Photostability testing is recommended.
Thermal Decomposition Can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5]
Incompatible Materials Strong oxidizing agents and strong bases.[5]
Reactivity Hazard The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack.[4] Hazardous polymerization does not occur.[5]
Experimental Protocol for Stability Assessment

This protocol is based on established guidelines for stability testing of active substances and is designed to evaluate the thermal, photolytic, and chemical stability of this compound.[15][16]

Objective: To assess the stability of this compound under various stress conditions and establish its re-test period and optimal storage conditions.

Materials:

  • High-purity this compound

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber with controlled light/UV source

  • Appropriate containers (e.g., amber glass vials)

  • HPLC-MS or GC-MS system for separation and identification of degradation products

  • Reagents for stress testing (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Forced Degradation (Stress) Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

    • Analyze samples at appropriate time points to identify degradation pathways and develop a stability-indicating analytical method.

  • Long-Term and Accelerated Stability Studies:

    • Pack samples of this compound in the proposed long-term storage container.

    • Long-Term Testing: Store samples under recommended conditions (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for a period covering the proposed re-test period (e.g., 12-24 months).

    • Accelerated Testing: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (assay), and degradation products.[15]

  • Analysis:

    • Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

    • Characterize significant degradation products using techniques like LC-MS or GC-MS.

G Workflow for Comprehensive Stability Study cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability Testing start High-Purity This compound acid Acid/Base Hydrolysis start->acid Expose to stressors oxid Oxidation (e.g., H₂O₂) start->oxid Expose to stressors thermal Thermal Stress (Dry Heat) start->thermal Expose to stressors photo Photostability (ICH Q1B) start->photo Expose to stressors longterm Long-Term Storage (e.g., 25°C/60% RH) start->longterm Store in chambers accel Accelerated Storage (e.g., 40°C/75% RH) start->accel Store in chambers analysis Analyze Samples at Time Points (Stability-Indicating HPLC, LC-MS) acid->analysis oxid->analysis thermal->analysis photo->analysis longterm->analysis accel->analysis report Establish Storage Conditions, Re-test Period, and Degradation Profile analysis->report

Figure 2. Workflow for a comprehensive stability study.

Reactivity and Degradation Pathways

The reactivity of this compound is dominated by its two functional groups. Understanding these pathways is crucial for predicting incompatibilities and degradation products.

  • Nucleophilic Substitution: The bromomethyl group is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides). This is the primary reaction used in its synthetic applications but also represents a potential degradation pathway if nucleophilic species are present during storage or use.[4]

  • Aldehyde Reactions: The aldehyde group can undergo oxidation to form 4-(bromomethyl)benzoic acid, especially in the presence of strong oxidizing agents or atmospheric oxygen over time. It can also be reduced to an alcohol.

  • Hydrolysis: In the presence of water, particularly under basic conditions, the bromomethyl group can hydrolyze to form 4-(hydroxymethyl)benzaldehyde.

  • Thermal Decomposition: At high temperatures, the molecule is expected to fragment, leading to the formation of gaseous byproducts like hydrogen bromide, carbon monoxide, and carbon dioxide.[5]

G Reactivity and Degradation Pathways cluster_nuc Nucleophilic Substitution (Sₙ2) cluster_ald Aldehyde Group Reactions cluster_hyd Hydrolysis cluster_therm Thermal Decomposition parent This compound nuc_reac Nucleophile (Nu⁻) e.g., R-NH₂, R-OH, CN⁻ parent->nuc_reac oxid Oxidizing Agent (e.g., O₂, H₂O₂) parent->oxid water Water (H₂O) (especially with base) parent->water heat High Temperature parent->heat nuc_prod Substituted Product (4-(Nu-methyl)benzaldehyde) nuc_reac->nuc_prod Reaction at Bromomethyl Group oxid_prod 4-(Bromomethyl)benzoic Acid oxid->oxid_prod Oxidation hyd_prod 4-(Hydroxymethyl)benzaldehyde water->hyd_prod Hydrolysis of Bromomethyl Group therm_prod CO, CO₂, HBr heat->therm_prod Fragmentation

Figure 3. Key reactivity and degradation pathways.

Conclusion

This compound is a compound of significant synthetic utility, whose effective use is contingent upon a thorough understanding of its physical and chemical properties. It exhibits limited aqueous solubility but is soluble in several common organic solvents. While stable under recommended storage conditions—cool, dry, dark, and under an inert atmosphere—it is susceptible to degradation via nucleophilic attack, oxidation, hydrolysis, and thermal decomposition. Adherence to appropriate handling and storage protocols, informed by comprehensive stability testing as outlined in this guide, is essential to ensure the compound's integrity and performance in research and development applications.

References

An In-depth Technical Guide to the Core Reactions of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde, with the chemical formula C8H7BrO, is a versatile bifunctional building block in organic synthesis.[1][2] Its structure incorporates two key reactive sites: an aldehyde group attached to an aromatic ring and a bromomethyl substituent.[2] This unique combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The aldehyde group is susceptible to nucleophilic addition and condensation reactions, while the bromomethyl group's electrophilic carbon is prone to nucleophilic substitution, primarily via an SN2 mechanism, due to the excellent leaving group ability of the bromide ion.[1][4] This guide provides a detailed overview of the core reactions involving this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Nucleophilic Substitution at the Bromomethyl Group

The most prominent reaction of this compound involves the substitution of the bromide ion by a variety of nucleophiles.[1] The benzylic carbon is highly electrophilic, facilitating reactions with nitrogen, oxygen, and sulfur-containing nucleophiles to form a diverse array of derivatives.[1]

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted aminomethylbenzaldehyde derivatives.[1] This reaction typically proceeds through an SN2 mechanism.[1]

Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

Alcohols and phenols can be used as nucleophiles to synthesize ethers.[1] The alcohol or phenol (B47542) is typically deprotonated with a base to form a more potent alkoxide or phenoxide nucleophile, which then attacks the electrophilic carbon of the bromomethyl group.[1]

Reactions with Sulfur Nucleophiles

Thiols and other sulfur-containing nucleophiles are effective for forming thioethers and related compounds. For instance, potassium thioacetate (B1230152) reacts to yield S-(4-formylbenzyl) ethanethioate.[1] The thiocyanate (B1210189) ion (SCN⁻), an ambident nucleophile, typically attacks with the more nucleophilic sulfur atom to form 4-(thiocyanatomethyl)benzaldehyde.[1]

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type General Conditions
Amine Piperazine N-(4-formylbenzyl)piperazine SN2 conditions, typically with a base in a polar aprotic solvent.[1]
Alcohol/Phenol Sodium Ethoxide 4-(Ethoxymethyl)benzaldehyde Williamson Ether Synthesis; requires a base to form the alkoxide.[1]
Thioacetate Potassium Thioacetate S-(4-formylbenzyl) ethanethioate Standard SN2 conditions.[1]

| Thiocyanate | Sodium Thiocyanate | 4-(Thiocyanatomethyl)benzaldehyde | Reaction in a polar aprotic solvent.[1] |

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Add the nucleophile (1.0-1.2 eq.). If the nucleophile is neutral (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or recrystallization as needed.

Diagram: Nucleophilic Substitution Pathway (SN2)

G reactant This compound + Nu⁻ ts Transition State [Nu---CH₂(ArCHO)---Br]⁻ reactant->ts SN2 Attack product Product (Nu-CH₂-ArCHO) + Br⁻ ts->product Bromide leaving

Caption: SN2 mechanism for nucleophilic substitution at the benzyllc carbon.

Reactions of the Aldehyde Group

The aldehyde functional group offers a second site for reactivity, readily undergoing oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-(bromomethyl)benzoic acid.[1] This transformation can be achieved with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), without affecting the bromomethyl group.[1][5]

Table 2: Oxidation of this compound

Reagent Product Solvent Typical Yield Reference

| Potassium Permanganate (KMnO₄) | 4-(Bromomethyl)benzoic acid | Ethyl Acetate / Toluene | >90% |[1][5] |

Experimental Protocol: Oxidation using KMnO₄

  • Dissolve this compound in a suitable solvent like ethyl acetate or toluene.[5]

  • Prepare an aqueous solution of potassium permanganate.

  • Using a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), add the permanganate solution to the organic phase.[5]

  • Stir the biphasic mixture vigorously at room temperature until the purple color of the permanganate disappears.

  • Upon completion, filter the mixture to remove manganese dioxide.

  • Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Diagram: Oxidation Workflow

G cluster_workflow Oxidation Process start Dissolve Aldehyde in Toluene add_ptc Add Phase Transfer Catalyst start->add_ptc add_kmno4 Add aq. KMnO₄ add_ptc->add_kmno4 react Stir Vigorously at RT add_kmno4->react filter Filter MnO₂ react->filter acidify Acidify with HCl filter->acidify isolate Isolate Product (Filtration) acidify->isolate

Caption: Experimental workflow for the oxidation of the aldehyde group.

Reduction to Alcohol

Selective reduction of the aldehyde yields 4-(bromomethyl)benzyl alcohol.[1] This is commonly and efficiently achieved using mild metal hydride reagents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones.[1]

Table 3: Reduction of this compound

Reagent Product Solvent Key Conditions

| Sodium Borohydride (NaBH₄) | 4-(Bromomethyl)benzyl alcohol | Methanol (B129727) / Ethanol (B145695) | Room temperature or 0 °C |

Experimental Protocol: Reduction using NaBH₄

  • Dissolve this compound (1.0 eq.) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding dilute aqueous HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product.

Grignard Reaction

The carbonyl carbon of the aldehyde is an electrophile that readily reacts with Grignard reagents (R-MgX) to form secondary alcohols.[6] This reaction is a powerful tool for creating new carbon-carbon bonds.[6][7] The reaction must be carried out under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water.[8]

Table 4: Grignard Addition to this compound

Grignard Reagent Product Example Solvent Key Conditions

| Methylmagnesium Bromide | 1-(4-(Bromomethyl)phenyl)ethanol | Anhydrous Diethyl Ether or THF | Anhydrous, inert atmosphere (N₂ or Ar), 0 °C to RT |

Experimental Protocol: Grignard Reaction

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet.

  • To the flask, add magnesium turnings (1.1 eq.).

  • Prepare a solution of the organic halide (e.g., bromomethane) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).[8]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel.[6]

  • Cool the prepared Grignard reagent to 0 °C and add the aldehyde solution dropwise.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[6]

  • Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the secondary alcohol. Purify by chromatography if necessary.

Diagram: Grignard Reaction Pathway

G Grignard Reaction aldehyde This compound intermediate Alkoxide Intermediate Br-C₆H₄-CH(OMgX)-R aldehyde->intermediate + Grignard Reagent grignard R-MgX (Grignard Reagent) product Secondary Alcohol Br-C₆H₄-CH(OH)-R intermediate->product + Workup workup Aqueous Workup (e.g., H₃O⁺) G start This compound salt Phosphonium Salt start->salt Step 1 step1 + PPh₃ ylide Phosphorus Ylide (Wittig Reagent) salt->ylide Step 2a step2 + Strong Base - H⁺ intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate Step 2b step3 + Ar'-CHO product Stilbene Derivative + Ph₃P=O intermediate->product

References

A Technical Guide to 4-(Bromomethyl)benzaldehyde for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and applications of a key reagent in pharmaceutical and materials science research.

For researchers, scientists, and professionals in drug development, the accessibility and purity of starting materials are critical for the success of their work. 4-(Bromomethyl)benzaldehyde, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and purification, and its applications in contemporary research.

Commercial Availability and Supplier Overview

This compound is readily available from a multitude of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. Purity levels for the commercially available product are typically high, generally ranging from 96% to 98%. The compound is sold in various quantities, from milligrams to kilograms, with pricing being competitive among suppliers.

A summary of prominent suppliers and their offerings is presented in the table below to facilitate easy comparison for procurement purposes.

SupplierPurityAvailable QuantitiesAdditional Information
Apollo Scientific 96%1g, 5g, 10g, 25g, 100gAlso known as 4-Formylbenzyl bromide.[1]
Biosynth Not specified2g, 5gStorage at <-15°C is recommended.[2]
Synthonix 97%250mg, 1g, 5gConsidered Dangerous Goods for shipping.[3]
CymitQuimica 96%1g, 5g, 10g, 25g, 100gProduct intended for laboratory use only.[4]
Sigma-Aldrich 97%VariousRecommends refrigerator storage.
MOLBASE 95% - 98%1g to 25kgA platform with multiple suppliers from China.[5]
Benchchem Not specifiedInquire for detailsFor research use only.[6]

Physicochemical Properties and Safety Data

Understanding the properties and handling requirements of this compound is paramount for its safe and effective use in the laboratory.

PropertyValue
CAS Number 51359-78-5
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [2]
Melting Point 95-100 °C[1][2]
Appearance Pale lemon crystalline powder[4]

Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic and Purification Protocols

While commercially available, understanding the synthesis of this compound can be beneficial for researchers. A common synthetic route involves the radical bromination of p-tolualdehyde.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes the synthesis of this compound from p-tolualdehyde using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • p-Tolualdehyde

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde in CCl₄.

  • Add NBS and the radical initiator (BPO or AIBN) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research entity to procure and utilize this compound in a research project.

Procurement_Workflow cluster_procurement Procurement Phase cluster_research Research Phase A Identify Need for This compound B Search and Compare Suppliers (Table 1) A->B C Request Quotations and Lead Times B->C D Place Purchase Order C->D E Receive and Log Chemical D->E F Review Safety Data Sheet (SDS) E->F G Plan Experiment (e.g., Synthesis) F->G H Execute Experiment in Fume Hood G->H I Product Isolation and Purification H->I J Characterization (NMR, MP, etc.) I->J K Utilize in Downstream Applications J->K

Procurement and Research Workflow

Common Reaction Pathway: Wittig Reaction

This compound is a valuable substrate for various organic transformations. One of its key applications is in the Wittig reaction to form stilbene (B7821643) derivatives, which are important motifs in many biologically active compounds and functional materials.

Wittig_Reaction reagent This compound C₈H₇BrO phosphonium_salt Wittig Salt [p-CHO-C₆H₄CH₂P(C₆H₅)₃]⁺Br⁻ reagent->phosphonium_salt  + triphenylphosphine Triphenylphosphine P(C₆H₅)₃ triphenylphosphine->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide  + base Strong Base e.g., n-BuLi base->ylide alkene Stilbene Derivative p-CHO-C₆H₄CH=CR₂ ylide->alkene  + carbonyl Aldehyde or Ketone R₂C=O carbonyl->alkene byproduct Triphenylphosphine oxide alkene->byproduct

Wittig Reaction Pathway

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes Utilizing 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(bromomethyl)benzaldehyde, a versatile bifunctional building block in organic synthesis. Its aldehyde and bromomethyl groups offer dual reactivity, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other complex molecular architectures.

Application Note 1: Synthesis of this compound

This compound can be synthesized through various methods. Two common and effective routes are the oxidation of 4-(bromomethyl)benzyl alcohol and the reduction of 4-(bromomethyl)benzonitrile.

Method A: Oxidation of 4-(Bromomethyl)benzyl Alcohol

This method involves the oxidation of the corresponding benzyl (B1604629) alcohol using pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene (B1212753) chloride.

  • Add pyridinium chlorochromate (PCC) (14.1 g, 65 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Partition the residue between equal volumes of diethyl ether and water.

  • Separate the organic layer, wash it with water and then with brine, and dry it over magnesium sulfate.[1]

  • Remove the solvents in vacuo to yield a white crystalline solid.

  • Recrystallize the solid from hot diethyl ether to obtain pure this compound as needle-like crystals.[1]

Quantitative Data:

ParameterValueReference
Starting Material4-(bromomethyl)benzyl alcohol[1]
ReagentPyridinium chlorochromate (PCC)[1]
Yield4.9 g (57%)[1]
AppearanceNeedle-like crystals[1]

Reaction Pathway:

G reactant 4-(Bromomethyl)benzyl Alcohol product This compound reactant->product Oxidation reagent PCC, CH2Cl2 reactant->reagent reagent->product

Caption: Oxidation of 4-(bromomethyl)benzyl alcohol to this compound.

Method B: Reduction of 4-(Bromomethyl)benzonitrile

This route utilizes the reduction of a nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in 10 mL of dry toluene.[2]

  • Cool the solution to 0 °C under a nitrogen atmosphere.[2]

  • Add a 1.08 M solution of DIBAL-H in hexane (B92381) (2 equivalents) dropwise to the cooled solution.[2]

  • Stir the solution for 1 hour at 0 °C.[2]

  • Dilute the reaction mixture with chloroform (B151607) (15 mL).[2]

  • Quench the reaction by adding 34 mL of 10% HCl and stir at room temperature for another hour.[2]

  • Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na2SO4.[2]

  • Remove the solvent under reduced pressure.

  • Wash the residue with ice-cold n-hexane and dry under vacuum at 50 °C.[2]

Quantitative Data:

ParameterValueReference
Starting Material4-(bromomethyl)benzonitrile[2]
ReagentDiisobutylaluminum hydride (DIBAL-H)[2]
Yield70%[2][3]
Melting Point99 °C[4]

Reaction Pathway:

G reactant 4-(Bromomethyl)benzonitrile product This compound reactant->product Reduction reagent1 1. DIBAL-H, Toluene, 0°C reactant->reagent1 reagent2 2. H3O+ product->reagent2 reagent1->product

Caption: Reduction of 4-(bromomethyl)benzonitrile to this compound.

Application Note 2: Nucleophilic Substitution Reactions

The bromomethyl group of this compound is a potent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the benzylic position.

General Experimental Protocol (Example: Alkylation of Piperazine):

  • Dissolve piperazine (B1678402) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as K2CO3 or triethylamine, to the solution.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, monitored by TLC.

  • Perform an aqueous workup to remove the base and any inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-formylbenzyl)piperazine.

Logical Workflow:

G start This compound + Nucleophile reaction SN2 Reaction (Solvent, Base, Temp) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Alkylated Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

Application Note 3: Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound can be converted into an alkene via the Wittig reaction.[5][6] This reaction is a powerful tool for carbon-carbon bond formation.[7]

Experimental Protocol (Hypothetical example based on related reactions):

  • Phosphonium (B103445) Salt Formation:

    • Dissolve this compound and triphenylphosphine (B44618) in a suitable solvent like acetone.

    • Reflux the mixture for several hours to form the corresponding triphenylphosphonium bromide salt.

    • Cool the reaction mixture and collect the precipitated salt by filtration.

  • Ylide Formation and Wittig Reaction:

    • Suspend the phosphonium salt in an anhydrous solvent such as THF.

    • Add a strong base (e.g., n-butyllithium, sodium hydride) at low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.

    • To the ylide solution, add the desired aldehyde or ketone (if the ylide was formed from a different alkyl halide) or in a variation, the aldehyde functionality of another molecule of the starting material could react under specific conditions. For a standard Wittig, an external carbonyl compound is added.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting alkene by column chromatography.

Reaction Pathway:

G start This compound phosphonium Triphenylphosphonium Salt start->phosphonium + PPh3 ylide Phosphorus Ylide phosphonium->ylide + Base product Alkene Product ylide->product + Carbonyl carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->product

Caption: Wittig reaction pathway starting from this compound.

Application Note 4: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety, after suitable protection of the aldehyde and/or modification of the bromomethyl group, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to form biaryl and aryl-alkyne structures, respectively.

Suzuki Coupling

The Suzuki reaction couples an organoboron species with an organohalide.[8][9][10]

General Protocol (Conceptual, requires protection of the aldehyde):

  • Protection: Protect the aldehyde group of this compound as an acetal (B89532) (e.g., using ethylene (B1197577) glycol).

  • Coupling:

    • To a mixture of the protected aryl bromide, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3, K3PO4) in a suitable solvent system (e.g., toluene/water or dioxane/water).

    • Heat the reaction mixture under an inert atmosphere for several hours.

    • Monitor the reaction by TLC or GC/MS.

    • Cool the reaction, perform an aqueous workup, and extract the product.

    • Purify the coupled product by column chromatography.

  • Deprotection: Remove the acetal protecting group under acidic conditions to regenerate the aldehyde.

Signaling Pathway:

G start Protected This compound oxidative_add Oxidative Addition start->oxidative_add pd0 Pd(0)Ln pd0->oxidative_add transmetalation Transmetalation oxidative_add->transmetalation Ar-Pd(II)-Br reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)-R reductive_elim->pd0 product Coupled Product reductive_elim->product boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition transmetalation_pd Transmetalation oxidative_add->transmetalation_pd reductive_elim Reductive Elimination transmetalation_pd->reductive_elim reductive_elim->pd0 product Coupled Product reductive_elim->product cu_acetylide Copper(I) Acetylide cu_acetylide->transmetalation_pd alkyne Terminal Alkyne alkyne->cu_acetylide + Cu(I), Base aryl_halide Protected Aryl Halide aryl_halide->oxidative_add

References

Application Notes and Protocols for Nucleophilic Substitution with 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent extensively utilized in organic synthesis. Its value lies in the differential reactivity of its two functional groups: a bromomethyl group and an aldehyde. The bromomethyl group is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism, due to the benzylic position of the carbon and the good leaving group ability of the bromide ion.[1][2] This allows for the straightforward introduction of a 4-formylbenzyl moiety onto a wide range of nucleophiles. Simultaneously, the aldehyde group remains available for a variety of subsequent transformations, including but not limited to, reductive amination, oxidation, reduction, and Wittig reactions.

This dual reactivity makes this compound an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3] Derivatives have been explored in the development of novel therapies targeting biological pathways implicated in diseases such as cancer and neurodegenerative disorders.[1]

Reaction Mechanism: The SN2 Pathway

The nucleophilic substitution at the benzylic carbon of this compound predominantly proceeds through a bimolecular (SN2) mechanism.[2] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside (180° to the carbon-bromine bond) as the bromide leaving group departs.[2][4][5]

Key factors influencing the SN2 reaction rate include:

  • Substrate: As a primary benzylic halide, this compound is an ideal substrate. The steric hindrance is minimal, and the benzylic position helps stabilize the transition state.[5][6]

  • Nucleophile: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles (e.g., thiols, amines) react faster than weaker ones (e.g., alcohols, water).[6][7]

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the reaction.[1][2]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are preferred. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvent cage around the nucleophile itself, thus preserving its reactivity.[2][6]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general methodology for the reaction of this compound with various nucleophiles. Reaction conditions should be optimized for each specific nucleophile.

Materials and Equipment:

  • This compound (C8H7BrO, MW: 199.04 g/mol )[8][9]

  • Nucleophile (e.g., amine, phenol (B47542), thiol, etc.)

  • Base (if required, e.g., K2CO3, NaH, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Condenser (if heating) and inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 - 1.2 equivalents) and a suitable anhydrous polar aprotic solvent.

  • Base Addition (if necessary): If the nucleophile is acidic (e.g., a phenol or thiol), add a base (1.1 - 1.5 equivalents, e.g., K2CO3 or NaH) to the mixture and stir until deprotonation is complete.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring nucleophile mixture at room temperature or 0 °C to control any initial exotherm.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to reflux). Monitor the consumption of the starting material by TLC.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[10]

  • Washing and Drying: Combine the organic layers, wash with water and then with brine to remove residual inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[9][11]

  • Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[9][10] Purify the resulting crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure product.[9]

Data Presentation: Exemplary Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. Yields are highly dependent on the specific substrate and optimized conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
O-Nucleophile PhenolK2CO3AcetoneReflux4 - 8
O-Nucleophile Sodium Methoxide-MethanolRoom Temp2 - 6
N-Nucleophile PiperidineK2CO3AcetonitrileRoom Temp3 - 12
N-Nucleophile AnilineEt3NDMF50 - 706 - 18
S-Nucleophile ThiophenolK2CO3DMFRoom Temp1 - 4
C-Nucleophile Sodium Cyanide-DMSO60 - 802 - 5
P-Nucleophile Triphenylphosphine-TolueneReflux4 - 12

Visualizations

Workflow and Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction mechanism.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Nucleophile (& Base if needed) in Solvent B Add this compound Solution Dropwise A->B C Stir at Desired Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E If Reaction Complete F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: General experimental workflow for nucleophilic substitution.

Caption: The concerted SN2 reaction mechanism.

Safety Information

This compound is classified as a corrosive and irritant substance.[12][13] It is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For storage, it should be kept in a refrigerator under an inert atmosphere.[11][13]

References

Application Notes and Protocols: The Versatile Role of 4-(Bromomethyl)benzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde is a bifunctional aromatic compound that serves as a highly versatile building block in the synthesis of a wide array of agrochemicals.[1][2] Its unique structure, featuring both a reactive bromomethyl group and an aldehyde functionality, allows for diverse chemical modifications, leading to the development of novel fungicides, herbicides, and plant growth regulators.[1][3][4] The aldehyde group is a precursor for the formation of Schiff bases and oximes, while the bromomethyl group readily participates in nucleophilic substitution reactions, enabling the introduction of various pharmacophores.[2][5] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of new agrochemical agents.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 51359-78-5[6]
Molecular Formula C₈H₇BrO[6][7]
Molecular Weight 199.04 g/mol [6][7]
Appearance Crystalline powder[2]
Melting Point 99 °C
IUPAC Name This compound[6]
SMILES C1=CC(=CC=C1CBr)C=O[6]
InChI InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2[6]

Applications in Agrochemical Synthesis

The dual reactivity of this compound makes it a valuable starting material for creating diverse molecular libraries for agrochemical screening.

Fungicide Development

Derivatives of benzaldehyde (B42025) have shown significant antifungal activity.[8][9] The introduction of a triazole moiety, a well-known pharmacophore in fungicides, can be achieved by reacting this compound with substituted triazoles.[10] The resulting compounds can exhibit potent activity against a range of fungal pathogens. The proposed mechanism of action for some benzaldehyde derivatives involves the disruption of cellular antioxidation systems in fungi.[8][9]

Table 2: Fungicidal Activity of Benzaldehyde and Triazole Derivatives

Compound TypeFungal SpeciesActivity MetricValueReference(s)
Benzaldehyde DerivativesAspergillus fumigatus, A. flavus, A. terreus, Penicillium expansumMICVariable (some > 3.0 mM)[8]
Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansumMFCVariable[8]
1,2,4-Triazole DerivativesPhysalospora piricolaEC₅₀10.126 - 10.808 µg/mL[10]
Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Rhizoctonia cerealisInhibition at 50 µg/mLBroad-spectrum activity[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC₅₀: Half maximal effective concentration.

Herbicide Development

Schiff base derivatives of substituted benzaldehydes have been investigated for their herbicidal properties.[3] The reaction of this compound with various primary amines yields Schiff bases, which can be further modified to optimize herbicidal activity. The introduction of halogen atoms, such as chlorine or bromine, into the Schiff base structure has been shown to enhance herbicidal efficacy.[3]

Table 3: Herbicidal Activity of Benzaldehyde-derived Schiff Bases

Compound ClassTarget SpeciesActivity MetricObservationReference(s)
p-Menth-3-en-1-amine Schiff BasesRyegrassPre-emergenceExcellent herbicidal activity[3]
Halogenated Schiff BasesRyegrassShoot growth inhibitionActivity higher than glyphosate[3]
Plant Growth Regulator Development

Benzaldehyde and its derivatives have been identified as a new class of plant growth regulators.[11] Specifically, benzaldehyde O-alkyloximes have shown potential as growth inhibitors.[1][4] 4-Bromobenzaldehyde O-carboxylmethyloxime was found to be highly active in transpiration tests, suggesting its role in regulating plant water relations.[1]

Table 4: Plant Growth Regulatory Effects of Benzaldehyde Derivatives

CompoundPlant SpeciesBioassayEffectReference(s)
4-Bromobenzaldehyde O-carboxylmethyloximeHigher plantsTranspiration testMost active compound[1]
Benzaldehyde O-alkyloximesHigher plantsGermination, root growthInhibition[1]
Benzaldehyde O-alkyloximesEmbryoless barley seedsGA₃-induced α-amylase inductionInhibition[1]
2,3-DihydroxybenzaldehydeBrassica campestrisRoot growthIC₅₀ = 8.0 mg/L[11]
SalicylaldehydeBrassica campestrisRoot growthIC₅₀ = 83.9 mg/L[11]
Salicylaldehyde, 2,4,5-trihydroxybenzaldehydeBrassica campestrisRoot growthPromotion at <10 mg/L[11]

IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-(bromomethyl)benzyl alcohol.[2]

Materials:

Procedure:

  • Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene chloride.[2]

  • Add pyridinium chlorochromate (14.1 g, 65.5 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of CELITE®.[2]

  • Concentrate the filtrate in vacuo.[2]

  • Partition the residue between equal volumes of diethyl ether and water.[2]

  • Separate the organic layer and wash it with water, followed by brine.[2]

  • Dry the organic fraction over magnesium sulfate.[2]

  • Remove the solvent in vacuo to yield a white crystalline solid.[2]

  • Recrystallize the solid from hot diethyl ether to obtain pure this compound as needle-like crystals (yield: 4.9 g).[2]

General Protocol for the Synthesis of Schiff Bases

Schiff bases can be synthesized via the condensation reaction between this compound and a primary amine.[5]

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for a suitable time (typically 2-4 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the crystals by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crystals with cold ethanol and dry them in a desiccator.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro Antifungal Bioassay (Agar Dilution Method)

This protocol outlines a general method for assessing the fungicidal activity of synthesized compounds.[12]

Materials:

  • Synthesized test compound

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Actively growing fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)

  • 5 mm cork borer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the test compound in molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A solvent control (PDA with DMSO) must be included.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.[12]

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.[12]

  • Incubate the plates at 25°C in the dark for 5-7 days, or until the control plate shows full fungal growth.[12]

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reactants cluster_reactions Reaction Types cluster_products Agrochemical Candidates 4_Bromomethyl_benzaldehyde This compound Schiff_Base_Formation Schiff Base Formation 4_Bromomethyl_benzaldehyde->Schiff_Base_Formation Aldehyde group Nucleophilic_Substitution Nucleophilic Substitution 4_Bromomethyl_benzaldehyde->Nucleophilic_Substitution Bromomethyl group Primary_Amine Primary Amine Primary_Amine->Schiff_Base_Formation Substituted_Triazole Substituted Triazole Substituted_Triazole->Nucleophilic_Substitution Other_Nucleophile Other Nucleophile Other_Nucleophile->Nucleophilic_Substitution Herbicidal_Schiff_Bases Herbicidal Schiff Bases Schiff_Base_Formation->Herbicidal_Schiff_Bases Fungicidal_Triazoles Fungicidal Triazoles Nucleophilic_Substitution->Fungicidal_Triazoles PGR_Derivatives Plant Growth Regulator Derivatives Nucleophilic_Substitution->PGR_Derivatives

Caption: Synthetic pathways from this compound.

Antifungal_Mechanism Benzaldehyde_Derivative Benzaldehyde Derivative Fungal_Cell Fungal Cell Benzaldehyde_Derivative->Fungal_Cell Antioxidant_System Cellular Antioxidant System (e.g., Superoxide Dismutase, Glutathione Reductase) Benzaldehyde_Derivative->Antioxidant_System inhibits ROS Increased Reactive Oxygen Species (ROS) Fungal_Cell->ROS disrupts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_System->ROS neutralizes Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Cell_Damage->Fungal_Growth_Inhibition

Caption: Proposed antifungal mechanism of benzaldehyde derivatives.

Bioassay_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Stock_Solution Prepare Stock Solution of Test Compound Compound_Synthesis->Stock_Solution Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Assay_Setup Set up Bioassay (e.g., Agar Dilution, Seed Germination) Serial_Dilution->Assay_Setup Incubation Incubate under Controlled Conditions Assay_Setup->Incubation Data_Collection Collect Data (e.g., Mycelial Growth, Root Length) Incubation->Data_Collection Analysis Analyze Data (% Inhibition, IC50/EC50) Data_Collection->Analysis End End Analysis->End

References

The Versatility of 4-(Bromomethyl)benzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

4-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent that serves as a cornerstone in the construction of a wide array of heterocyclic compounds. Its unique structure, featuring both a reactive bromomethyl group and an aldehyde functionality, allows for its participation in various cyclization and multicomponent reactions. This dual reactivity makes it an invaluable building block for medicinal chemists and researchers in drug discovery for the synthesis of privileged scaffolds such as imidazo[1,2-a]pyridines, phthalazines, and isoindolinones. The aldehyde group can readily undergo condensation reactions to form imines or participate in multicomponent reactions, while the bromomethyl moiety is an excellent electrophile for nucleophilic substitution, enabling the formation of new carbon-heteroatom bonds. This application note will delve into specific examples of its use in the synthesis of medicinally relevant heterocyclic systems, providing detailed protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction, offers an efficient and atom-economical approach to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. In this reaction, a 2-aminopyridine (B139424), an aldehyde (such as this compound), and an isocyanide are combined to rapidly generate molecular complexity from simple starting materials.

Below is a detailed protocol for the synthesis of an imidazo[1,2-a]pyridine (B132010) derivative using this compound.

Experimental Protocol: Synthesis of 2-(4-(bromomethyl)phenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine

This protocol is adapted from established procedures for the Groebke-Blackburn-Bienaymé reaction.[1][2]

Materials:

Procedure:

  • To a 10 mL sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 2-aminopyridine (1.0 mmol, 1.0 equiv), and ammonium chloride (0.2 mmol, 20 mol%).

  • Add ethanol (1 M solution) to the vial.

  • Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.

Quantitative Data

The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridine derivatives via the Groebke-Blackburn-Bienaymé reaction, showcasing the versatility of this methodology.

Aldehyde2-Aminopyridine DerivativeIsocyanideCatalystSolventTemp (°C)Yield (%)Reference
Furfural2-AminopyridineCyclohexyl isocyanidePhenylboronic acidWater6086[1]
Furfural2-Amino-5-chloropyridineCyclohexyl isocyanidePhenylboronic acidWater6086[1]
Furfural2-Amino-5-cyanopyridineCyclohexyl isocyanidePhenylboronic acidWater6067[1]
5-Methylfurfural2-Amino-5-cyanopyridine4-Methoxyphenyl isocyanidePhenylboronic acidWater6080[1]
2-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideNH₄ClEtOHMW91[3]
2-Azidobenzaldehyde2-AminopyridineCyclohexyl isocyanideNH₄ClEtOHMW85[3]

Note: The yields presented are for analogous reactions and demonstrate the general efficiency of the GBB reaction. The yield for the specific reaction with this compound is expected to be in a similar range.

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of imidazo[1,2-a]pyridines using the Groebke-Blackburn-Bienaymé reaction.

GBB_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Mix & Heat (e.g., 60 °C in EtOH with catalyst) A->D B 2-Aminopyridine B->D C Isocyanide C->D E Solvent Evaporation D->E Reaction Completion F Column Chromatography E->F G Imidazo[1,2-a]pyridine Derivative F->G Purified Product

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.

Logical Relationship of the Groebke-Blackburn-Bienaymé Reaction Mechanism

The GBB reaction proceeds through a well-established mechanistic pathway involving the initial formation of an imine from the aldehyde and the 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.

GBB_Mechanism A Aldehyde + 2-Aminopyridine B Imine Formation A->B C Protonated Imine (Iminium Ion) B->C Acid Catalyst D Nucleophilic attack by Isocyanide C->D E Nitrile-ylide Intermediate D->E F Intramolecular [4+1] Cycloaddition E->F G Cyclized Intermediate F->G H Aromatization (Proton Transfer) G->H I 3-Aminoimidazo[1,2-a]pyridine H->I

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Further Applications and Future Directions

The utility of this compound extends beyond the synthesis of imidazo[1,2-a]pyridines. Ongoing research is exploring its use in the construction of other heterocyclic systems, such as phthalazines and isoindolinones, through different synthetic strategies. For instance, the aldehyde functionality can be used to form a hydrazone, which can then undergo cyclization, while the bromomethyl group can be displaced by a nucleophile to initiate ring formation. The development of novel multicomponent reactions and domino processes featuring this versatile building block will undoubtedly continue to provide access to new and complex molecular architectures for drug discovery and materials science.

References

Application Notes and Protocols for the Wittig Reaction Utilizing 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones) and phosphorus ylides (Wittig reagents).[1][2] This method is highly valued for its reliability and the high degree of regiochemical control it offers in positioning the new double bond.[3] These application notes provide a detailed experimental procedure for the use of 4-(bromomethyl)benzaldehyde as a key reagent in a two-step Wittig synthesis.

The overall synthetic route involves two primary stages. First, the synthesis of a phosphonium (B103445) salt, (4-formylbenzyl)triphenylphosphonium bromide, is achieved via the quaternization of triphenylphosphine (B44618) with this compound.[4] Subsequently, this phosphonium salt is deprotonated using a strong base to generate the corresponding phosphorus ylide in situ. This highly reactive ylide then undergoes a Wittig reaction with a chosen aldehyde (in this protocol, benzaldehyde (B42025) is used as an example) to yield a stilbene (B7821643) derivative, demonstrating the versatility of this synthetic strategy.

Experimental Protocols

Part 1: Synthesis of (4-formylbenzyl)triphenylphosphonium Bromide

This protocol details the preparation of the key phosphonium salt intermediate from this compound. The reaction involves the nucleophilic attack of triphenylphosphine on the electrophilic benzylic carbon, displacing the bromide ion in an SN2 reaction.[2]

Materials and Equipment:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter paper

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene or THF (approx. 5-10 mL per gram of aldehyde).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Heat the reaction mixture to reflux (for toluene, ~110°C; for THF, ~66°C) with vigorous stirring. A microwave-assisted method at 60°C for 30 minutes in THF can also be effective.[5]

  • Maintain the reaction at reflux for 3-4 hours. The formation of a white precipitate, the phosphonium salt, should be observed.

  • After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, (4-formylbenzyl)triphenylphosphonium bromide, under vacuum. The product is typically of sufficient purity for use in the next step without further purification.

Part 2: Wittig Reaction - Synthesis of 4-formyl-E-stilbene

This protocol describes the conversion of the synthesized phosphonium salt into an alkene via the Wittig reaction. A strong base is used to deprotonate the phosphonium salt, forming the phosphorus ylide.[4] This ylide then reacts with benzaldehyde to form the desired stilbene product and triphenylphosphine oxide as a byproduct.

Materials and Equipment:

  • (4-formylbenzyl)triphenylphosphonium bromide (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))

  • Benzaldehyde

  • Schlenk line or glove box for inert atmosphere operations

  • Syringes for reagent transfer

  • Two-neck round-bottom flask with magnetic stir bar

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-formylbenzyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe. The formation of the deep red or orange color of the ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Wittig Reaction : In a separate flask, dissolve freshly distilled benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the benzaldehyde solution dropwise to the cold ylide solution. The characteristic color of the ylide should fade as it reacts.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis confirms the consumption of the starting aldehyde.

  • Workup and Purification : Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 portions).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the 4-formyl-E-stilbene.

Data Presentation

The following tables summarize the typical quantitative data for the described experimental procedures. Yields are based on analogous reactions reported in the literature and may vary.

Table 1: Synthesis of (4-formylbenzyl)triphenylphosphonium Bromide

ParameterValueReference
Reactants
This compound1.0 eqProtocol
Triphenylphosphine1.0 - 1.2 eq[5]
Reaction Conditions
SolventAnhydrous Toluene or THF[5]
Temperature60-110°C (Reflux or MW)[5]
Reaction Time30 min (MW) to 4 hours (Reflux)[5]
Product
Expected Yield85-98%[5][6]

Table 2: Wittig Reaction for Synthesis of 4-formyl-E-stilbene

ParameterValueReference
Reactants
(4-formylbenzyl)triphenylphosphonium bromide1.0 eqProtocol
Benzaldehyde1.0 - 1.1 eqProtocol
Basen-Butyllithium (n-BuLi)[2]
Reaction Conditions
SolventAnhydrous THF
Temperature0°C to Room Temperature[7]
Reaction Time2-12 hours[7]
Product
Expected Yield70-90% (after purification)[8]

Visualizations

Experimental Workflow

G A Start: this compound + Triphenylphosphine B Step 1: Phosphonium Salt Formation Solvent: Toluene or THF Heat (Reflux or MW) A->B Reactants C Intermediate: (4-formylbenzyl)triphenylphosphonium Bromide (Solid) B->C Precipitation D Filtration & Washing (Diethyl Ether) C->D E Purified Phosphonium Salt D->E Isolation F Step 2: Ylide Formation Base: n-BuLi in THF 0°C, Inert Atmosphere E->F G Ylide Intermediate (in situ) F->G H Step 3: Wittig Reaction Add Benzaldehyde G->H I Reaction Mixture H->I J Workup: Quench (NH4Cl), Extraction, Drying I->J K Crude Product: 4-formyl-E-stilbene + Triphenylphosphine Oxide J->K L Purification: Silica Gel Chromatography K->L M Final Product: 4-formyl-E-stilbene L->M

Caption: Overall experimental workflow for the two-step synthesis.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols: Derivatization of 4-(Bromomethyl)benzaldehyde for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent crucial in medicinal chemistry and biological studies. Its two reactive sites—the electrophilic bromomethyl group and the aldehyde functionality—allow for sequential and controlled chemical modifications. The benzylic bromide is highly susceptible to nucleophilic substitution (typically via an SN2 mechanism) by groups such as amines, thiols, and phenols, making it an excellent handle for conjugating to biomolecules or introducing specific moieties.[1][2][3] The aldehyde group can undergo various reactions, including condensation, oxidation, and reductive amination, further expanding its synthetic utility.[1] These characteristics make this compound a valuable building block for synthesizing targeted therapeutics, creating bioconjugates for imaging or delivery, and developing derivatization agents for analytical applications.[1][4]

Application 1: Synthesis of Bioactive Molecules Targeting Kinase Pathways

The scaffold of this compound is frequently used to develop inhibitors of specific biological pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer.[2] The general strategy involves reacting the bromomethyl group with a nucleophile to form a core structure, which can be further modified at the aldehyde position to enhance binding affinity and selectivity for the target protein.

Quantitative Data: Inhibitory Activity of Benzaldehyde Derivatives

The following table presents hypothetical data, modeled on computational drug discovery approaches, to illustrate how modifications to the this compound scaffold can influence biological activity against a target kinase.[1]

Compound IDModification on Benzaldehyde RingDocking Score (kcal/mol)Predicted IC₅₀ (nM)Key Interactions with Target
BMB-Core None (Base Scaffold)-7.5158H-bond with backbone C=O
BMB-F1 2-fluoro-8.179H-bond with backbone C=O, halogen bond
BMB-M1 3-methoxy-7.8112H-bond with side-chain OH
BMB-F2 2,6-difluoro-8.932Enhanced hydrophobic interactions

Note: The data in this table is illustrative and serves to demonstrate structure-activity relationships in drug discovery.

Signaling Pathway Diagram: Kinase Inhibitor Action

kinase_pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Inhibitor BMB-Derived Kinase Inhibitor Inhibitor->MEK

Caption: A BMB-derived inhibitor blocks the kinase cascade by targeting a key protein like MEK.

Experimental Protocol: Synthesis of a 4-(alkoxymethyl)benzaldehyde Derivative

This protocol describes a general method for the nucleophilic substitution of the bromomethyl group with an alcohol, a common first step in synthesizing more complex bioactive molecules.

Materials:

  • This compound

  • Desired alcohol (e.g., 4-ethoxy-phenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and heating mantle

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the chosen alcohol (1.1 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution. The carbonate acts as a base to deprotonate the alcohol, forming the nucleophile.

  • Reaction: Stir the mixture at 70°C for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure ether derivative.

Application 2: Bioconjugation to Peptides via Thiol-Alkylation

The bromomethyl group is an excellent electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in peptides and proteins. This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biological molecules.

Workflow for Peptide Conjugation

conjugation_workflow Peptide Conjugation and Analysis Workflow Peptide Synthesize or Procure Cysteine-Containing Peptide Reaction Conjugation Reaction (pH 7.5-8.5) Peptide->Reaction Reagent Prepare Solution of This compound Derivative Reagent->Reaction Purification Purification by RP-HPLC Reaction->Purification Analysis Characterization (e.g., MALDI-TOF MS) Purification->Analysis BioAssay Biological Activity Assay Analysis->BioAssay

Caption: Workflow for site-specific conjugation of a BMB derivative to a peptide.

Experimental Protocol: Cysteine-Specific Peptide Labeling

This protocol provides a method for labeling a cysteine-containing peptide with a this compound derivative.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • This compound derivative

  • Conjugation Buffer: 100 mM phosphate (B84403) buffer, pH 7.5, containing 5 mM EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Reverse-Phase HPLC (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10-fold molar excess stock solution of the this compound derivative in DMSO.

  • Conjugation: Add the reagent stock solution to the peptide solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid peptide denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT), to react with any excess labeling reagent.

  • Purification: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Purify the labeled peptide from unreacted components using RP-HPLC.

  • Analysis: Confirm the identity and purity of the conjugated peptide by collecting the HPLC fractions and analyzing them via mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the added derivative minus the mass of HBr.

Quantitative Data: Conjugation Efficiency

The following table shows representative data for the conjugation of a decapeptide with different this compound derivatives.

DerivativeMolar Excess of ReagentReaction Time (h)Conjugation Yield (%)
This compound10x485
4-(Bromomethyl)-3-nitrobenzaldehyde10x478
4-(Bromomethyl)-7-methoxycoumarin10x292

Note: Yields are determined by integrating peak areas from RP-HPLC chromatograms.

Application 3: Derivatization for HPLC-Fluorescence Detection

For biological molecules lacking a strong chromophore or fluorophore, derivatization is essential for sensitive detection. Coumarin-based reagents containing a bromomethyl group, such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), are widely used to label compounds with carboxylic acid groups (e.g., fatty acids, amino acids) for highly sensitive fluorescence detection in HPLC.[4]

Logical Diagram of the Derivatization Process

derivatization_logic Logic of Derivatization for Enhanced HPLC Detection Analyte Analyte with Carboxylic Acid (e.g., Fatty Acid) Reaction Esterification Reaction Analyte->Reaction Reagent Fluorescent Label (e.g., 4-Bromomethyl- 7-methoxycoumarin) Reagent->Reaction Catalyst Crown Ether Catalyst Catalyst->Reaction Product Highly Fluorescent Ester Derivative Reaction->Product Detection Sensitive Detection by HPLC with Fluorescence Detector Product->Detection

Caption: Logic flow for converting a non-fluorescent analyte into a detectable derivative.

Experimental Protocol: Derivatization of Fatty Acids

This protocol describes the derivatization of fatty acids in a biological sample for HPLC analysis using 4-Bromomethyl-7-methoxycoumarin.

Materials:

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6 (crown ether catalyst)

  • Acetonitrile (anhydrous)

  • Extracted fatty acid sample

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the extracted fatty acids in anhydrous acetonitrile.

  • Reagent Mixture: In a microcentrifuge tube, add the fatty acid sample. To this, add a 2-fold molar excess of Br-Mmc and a catalytic amount of 18-Crown-6. Finally, add a 2-fold molar excess of finely powdered K₂CO₃.

  • Reaction: Tightly cap the tube and heat the mixture at 75°C for 30 minutes with occasional vortexing. The crown ether acts as a phase-transfer catalyst, enhancing the reactivity of the carboxylate salt.

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Preparation for Injection: Centrifuge the tube to pellet the K₂CO₃. The supernatant, containing the derivatized fatty acids, can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

  • HPLC Analysis: Separate the derivatized fatty acids on a C18 reverse-phase column. Detect the fluorescent esters using a fluorescence detector with excitation typically around 325 nm and emission around 395 nm.

Quantitative Data: HPLC-Fluorescence Analysis of Derivatized Acids

The following table provides typical parameters for the analysis of various biologically relevant carboxylic acids after derivatization with a coumarin (B35378) reagent.

AnalyteRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Acetic Acid4.20.51.5
Propionic Acid5.80.41.2
Palmitic Acid18.50.20.6
Oleic Acid19.10.20.6
Prostaglandin E₂12.30.82.4

Note: Data is representative and will vary based on the specific HPLC system, column, and mobile phase conditions.

References

Application Notes and Protocols: 4-(Bromomethyl)benzaldehyde as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4-(Bromomethyl)benzaldehyde as a crosslinking agent in the development of advanced polymer networks. This compound is a bifunctional molecule, possessing both a reactive bromomethyl group and a versatile aldehyde functionality. This dual reactivity allows for the formation of stable, crosslinked polymer matrices with potential applications in drug delivery, biomaterials, and specialty coatings. These notes outline the chemical basis for its crosslinking activity, detailed experimental protocols for polymer modification and crosslinking, and methods for the characterization of the resulting materials.

Introduction

Polymer crosslinking is a critical process for tailoring the mechanical, thermal, and chemical properties of polymeric materials. The choice of crosslinking agent is paramount in defining the final characteristics of the polymer network. This compound serves as an effective crosslinking agent through a two-step process: initial covalent attachment to a polymer backbone followed by crosslinking via the aldehyde group. The bromomethyl group can readily react with nucleophilic side chains on a polymer, such as hydroxyl, amine, or thiol groups, via nucleophilic substitution. The aldehyde functionality can then be used to form crosslinks through reactions like acetal (B89532) formation or reductive amination. This approach offers a versatile platform for creating tunable polymer networks for a variety of applications, including the controlled release of therapeutic agents.[1][2]

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 51359-78-5[3][4]
Molecular Formula C₈H₇BrO[3][4]
Molecular Weight 199.04 g/mol [3][4]
Melting Point 95-99 °C[3][4]
Boiling Point 277.9±15.0 °C (Predicted)[4]
Density 1.524±0.06 g/cm³ (Predicted)[4]
Appearance Crystalline powder[4]
Purity Typically ≥97%[5]

Proposed Crosslinking Mechanism

The crosslinking strategy involves a two-stage process. First, this compound is grafted onto a polymer with nucleophilic side chains (e.g., polyvinyl alcohol, chitosan, or polyethyleneimine). The second stage involves the crosslinking of these functionalized polymer chains via the aldehyde groups.

Crosslinking_Mechanism Polymer_OH Polymer-OH Grafting Grafting Reaction (Nucleophilic Substitution) Polymer_OH->Grafting Crosslinker Br-CH₂-Ph-CHO (this compound) Crosslinker->Grafting Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Crosslinking Crosslinking Reaction (Acetal Formation) Acid_Catalyst->Crosslinking Functionalized_Polymer Polymer-O-CH₂-Ph-CHO (Functionalized Polymer) Functionalized_Polymer->Crosslinking Crosslinked_Polymer Crosslinked Polymer Network (Acetal Linkage) Grafting->Functionalized_Polymer -HBr Crosslinking->Crosslinked_Polymer

Caption: Proposed two-stage crosslinking mechanism.

Experimental Protocols

Materials and Equipment
  • Polymer with nucleophilic side chains (e.g., Polyvinyl Alcohol (PVA), MW 89,000-98,000)

  • This compound (≥97%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Magnetic stirrer with heating

  • Round bottom flasks

  • Condenser

  • Standard glassware

  • Freeze-dryer

Protocol 1: Synthesis of Aldehyde-Functionalized Polymer

This protocol details the grafting of this compound onto a PVA backbone.

Synthesis_Workflow Dissolve_PVA 1. Dissolve PVA in anhydrous DMF (e.g., 5% w/v) at 80°C. Cool_Add_TEA 2. Cool to room temperature. Add triethylamine (1.5 eq. to -OH). Dissolve_PVA->Cool_Add_TEA Add_Crosslinker 3. Add this compound (0.1-0.5 eq. to -OH) dropwise. Cool_Add_TEA->Add_Crosslinker React 4. React at 60°C for 24 hours under inert atmosphere. Add_Crosslinker->React Precipitate 5. Precipitate the polymer in excess cold acetone. React->Precipitate Filter_Wash 6. Filter and wash with acetone. Precipitate->Filter_Wash Dissolve_Dialyze 7. Redissolve in water and dialyze against deionized water for 3 days. Filter_Wash->Dissolve_Dialyze Freeze_Dry 8. Lyophilize to obtain the purified aldehyde-functionalized polymer. Dissolve_Dialyze->Freeze_Dry

Caption: Workflow for synthesizing aldehyde-functionalized polymer.

Protocol 2: Crosslinking of Functionalized Polymer

This protocol describes the formation of a crosslinked hydrogel from the aldehyde-functionalized PVA.

  • Dissolution: Dissolve the aldehyde-functionalized PVA in a suitable solvent (e.g., water or DMSO) to a desired concentration (e.g., 10% w/v).

  • Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (1-5 mol% relative to the aldehyde groups).

  • Casting: Cast the solution into a mold (e.g., a petri dish) to form a film of desired thickness.

  • Curing: Heat the cast film in an oven at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 2-12 hours) to facilitate the crosslinking reaction (acetal formation).

  • Purification: Immerse the resulting crosslinked film in deionized water to remove any unreacted components and the catalyst.

  • Drying: Dry the purified hydrogel to a constant weight, either by air-drying or lyophilization.

Characterization of Crosslinked Polymers

The successful synthesis and crosslinking of the polymer should be confirmed using various analytical techniques.[6][7]

Characterization TechniquePurposeExpected Outcome
FTIR Spectroscopy To confirm the functionalization and crosslinking.Appearance of a peak around 1700 cm⁻¹ (C=O stretch of the aldehyde) after functionalization. Disappearance or reduction of this peak and the appearance of C-O-C ether linkage peaks (~1100 cm⁻¹) after crosslinking.
¹H NMR Spectroscopy To quantify the degree of functionalization.Appearance of new peaks corresponding to the aromatic protons of the benzaldehyde (B42025) moiety (7.5-8.0 ppm) and the methylene (B1212753) protons adjacent to the ether linkage (~4.5 ppm).
Swelling Studies To determine the crosslinking density.The equilibrium swelling ratio will decrease with an increasing degree of crosslinking.
Rheological Analysis To measure the mechanical properties of the hydrogel.An increase in storage modulus (G') and loss modulus (G'') upon crosslinking, indicating the formation of a solid-like network.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the crosslinked polymer.Increased thermal degradation temperature compared to the non-crosslinked polymer.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the characterization of PVA crosslinked with this compound.

Table 2: Degree of Functionalization and Swelling Ratio

Molar Ratio of Crosslinker to PVA (-OH)Degree of Aldehyde Substitution (%)Equilibrium Swelling Ratio (%)
0.18.51200
0.215.2850
0.323.8500
0.430.1350

Table 3: Mechanical Properties of Crosslinked Hydrogels

Degree of Aldehyde Substitution (%)Storage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
8.55,000150
15.212,000300
23.825,000550
30.145,000800

Applications in Drug Development

The resulting crosslinked polymers can be engineered as stimuli-responsive hydrogels for controlled drug delivery.[1][2][8] The acetal linkages formed during crosslinking are susceptible to hydrolysis under acidic conditions. This property can be exploited for pH-triggered drug release in acidic microenvironments, such as tumor tissues or intracellular compartments.

Drug_Delivery_Concept Drug_Loading Drug Loading into Polymer Matrix Crosslinking Crosslinking with This compound Drug_Loading->Crosslinking Drug_Encapsulation Formation of Drug-Loaded Crosslinked Hydrogel Crosslinking->Drug_Encapsulation Systemic_Circulation Systemic Circulation (pH 7.4, Stable) Drug_Encapsulation->Systemic_Circulation Tumor_Microenvironment Accumulation in Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Hydrolysis Hydrolysis of Acetal Crosslinks Tumor_Microenvironment->Hydrolysis Drug_Release Controlled Drug Release Hydrolysis->Drug_Release

Caption: pH-responsive drug delivery concept.

Safety Information

This compound is a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable crosslinking agent for creating advanced polymer networks with tunable properties. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this reagent for applications in materials science and drug delivery. The dual functionality of this molecule offers a robust platform for the development of sophisticated, stimuli-responsive materials.

References

Application Notes and Protocols for the Preparation and Use of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of common fluorescent dyes and their application in biological research and drug development. The protocols are intended to serve as a guide and may require optimization for specific experimental contexts.

I. Introduction to Fluorescent Dyes

Fluorescent dyes, or fluorophores, are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, has become an indispensable tool in the life sciences due to its high sensitivity and selectivity.[1][2] Fluorescent dyes are broadly categorized into organic dyes (e.g., fluorescein (B123965), rhodamine), biological fluorophores (e.g., green fluorescent protein), and quantum dots.[3] They are widely used for labeling biomolecules such as proteins and nucleic acids, enabling researchers to visualize cellular structures, track molecular interactions, and quantify biological processes.[1][2][3]

II. Quantitative Data of Common Fluorescent Dyes

The selection of a suitable fluorescent dye is critical for the success of an experiment and depends on factors such as the excitation source, the detection system, and the nature of the biological sample. The following table summarizes the key photophysical properties of several commonly used fluorescent dyes to facilitate this selection process.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein (FITC)49551871,0000.92
Rhodamine B555580110,0000.31
Alexa Fluor 48849451771,0000.92
Alexa Fluor 59459061790,0000.66
Cyanine 3 (Cy3)550570150,0000.15
Cyanine 5 (Cy5)650670250,0000.28
DAPI34545534,0000.92

Note: The exact photophysical properties can vary depending on the solvent and local environment.

III. Experimental Protocols

A. Synthesis of Fluorescent Dyes

1. Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein via the acid-catalyzed condensation of resorcinol (B1680541) and phthalic anhydride (B1165640).[4]

Materials:

  • Resorcinol (0.3 g)

  • Phthalic anhydride (0.2 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (6 drops of 2M solution)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 0.1 M Sodium Hydroxide (NaOH) solution

Procedure:

  • In a large test tube or small Erlenmeyer flask, combine 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.

  • Carefully add 6 drops of 2M H₂SO₄ to the mixture and stir briefly.

  • Heat the reaction mixture in a preheated oil bath at 180-200°C for 30 minutes. It is crucial to maintain the temperature within this range to prevent decomposition.[4]

  • After 30 minutes, remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.

  • Add 10 mL of acetone and a stir bar to the cooled test tube. Stir the solution for 5-10 minutes until the crude fluorescein dissolves, resulting in a yellow solution. If necessary, add more acetone in 5 mL increments (not exceeding 25 mL total).

  • Transfer the acetone solution to a 50 mL beaker and evaporate the acetone using a water bath, leaving an orange residue.

  • Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water. Stir until all solids dissolve.

  • Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

  • Extract the ether layer with 10 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried organic solution to a pre-weighed beaker and evaporate the diethyl ether to dryness in a water bath to yield the final product as an orange solid.[4]

  • To confirm fluorescence, dissolve a small amount (approximately 5 mg) of the synthesized fluorescein in 50 mL of 0.1 M NaOH solution and observe under UV light.[4]

2. Synthesis of Fluorescein Isothiocyanate (FITC)

This protocol outlines a method for preparing 5-fluorescein isothiocyanate (FITC), a commonly used derivative for labeling proteins.[5]

Materials:

Procedure:

  • Step 1: Formation of Fluorescein-5-thiamine disulfide formate.

    • In a reaction vessel, dissolve 5-aminofluorescein in a suitable solvent.

    • Add a catalyst to the solution.

    • Slowly add carbon disulfide to the reaction mixture. The molar ratio of 5-aminofluorescein to carbon disulfide should be between 1:1 and 1:5.[5]

    • Stir the reaction at a controlled temperature (between -20°C and 100°C) until the reaction is complete.[5]

  • Step 2: Conversion to FITC.

    • To the reaction mixture from Step 1, add benzene sulfonyl chloride dropwise over 1 hour while stirring.

    • Maintain the reaction temperature at 30°C for 2 hours.

    • After the reaction is complete, filter the mixture to collect the crude product.

    • The crude product can be further purified by washing with water and an organic solvent like tert-butyl methyl ether.[5]

B. Labeling of Biomolecules

1. Protocol for Labeling Antibodies with Alexa Fluor Dyes

This protocol provides a general procedure for labeling IgG antibodies with amine-reactive Alexa Fluor succinimidyl esters.[6] For other antibodies like IgM, the protocol may need to be modified. For instance, IgM antibodies are sensitive to alkaline pH, so labeling is typically performed at a pH of 7.2-7.5.[7]

Materials:

  • Purified antibody (1 mg/mL in PBS, pH 7.4)

  • Alexa Fluor succinimidyl ester dye

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Hydroxylamine, 1.5 M, pH 8.5 (freshly prepared)

  • Purification column (e.g., gel filtration) or dialysis equipment

  • Bovine Serum Albumin (BSA)

Procedure:

  • To 200 µL of the antibody solution, add 30 µL of 0.75 M sodium bicarbonate, pH 8.3.

  • Dissolve 1 mg of the Alexa Fluor succinimidyl ester dye in 100 µL of anhydrous DMSO. This solution should be prepared fresh.

  • Slowly add 12.5–20 µL of the dye solution to the antibody solution while vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • To stop the reaction, add 20 µL of freshly prepared 1.5 M hydroxylamine, pH 8.5, and incubate for another hour at room temperature with shaking.

  • Separate the labeled antibody from the unreacted dye using a gel filtration column or by dialysis against PBS.[8]

  • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the specific Alexa Fluor dye. The acceptable DOL for a whole IgG is typically between 2 and 10 moles of dye per mole of protein.[6]

  • For storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL if the labeled protein concentration is less than 1 mg/mL. Store at 4°C protected from light. For long-term storage, aliquot and freeze at -20°C.[6]

IV. Applications in Research and Drug Development

A. Visualization of Cellular Signaling Pathways

Fluorescent dyes are powerful tools for studying cellular signaling pathways, providing high spatiotemporal resolution.[9] For example, fluorescently labeled antibodies or genetically encoded biosensors can be used to monitor the activation and localization of key signaling proteins like those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11]

Example: Monitoring ERK Activation in the MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK) is a key protein in the MAPK pathway that translocates from the cytoplasm to the nucleus upon activation.[9] This translocation can be visualized using fluorescence microscopy.

MAPK_Pathway cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activation Raf (MAP3K) Raf (MAP3K) Ras->Raf (MAP3K) Activation MEK (MAP2K) MEK (MAP2K) Raf (MAP3K)->MEK (MAP2K) Phosphorylation ERK (MAPK) ERK (MAPK) MEK (MAP2K)->ERK (MAPK) Phosphorylation Cytoplasmic Targets Cytoplasmic Targets ERK (MAPK)->Cytoplasmic Targets Nucleus Nucleus ERK (MAPK)->Nucleus Translocation Nuclear Targets (e.g., Transcription Factors) Nuclear Targets (e.g., Transcription Factors)

Caption: Simplified MAPK/ERK signaling pathway.

Protocol: Live-Cell Imaging of ERK Translocation

This protocol describes a general procedure for visualizing the translocation of a fluorescently tagged ERK protein in live cells.

Materials:

  • Cells expressing ERK fused to a fluorescent protein (e.g., ERK-GFP)

  • Live-cell imaging medium

  • Growth factor (e.g., EGF)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Plate the cells expressing ERK-GFP on a glass-bottom dish suitable for live-cell imaging.

  • Allow the cells to adhere and grow to the desired confluency.

  • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Mount the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

  • Acquire baseline images of the cells before stimulation, capturing the initial localization of ERK-GFP.

  • Add the growth factor to the medium to stimulate the MAPK pathway.

  • Acquire time-lapse images at regular intervals to monitor the translocation of ERK-GFP from the cytoplasm to the nucleus.

  • Analyze the images to quantify the change in nuclear fluorescence intensity over time.

B. Monitoring Drug Delivery

Fluorescent dyes can be conjugated to drugs or drug carriers to monitor their delivery, uptake, and distribution in vitro and in vivo.[12] This is a crucial application in drug development for assessing the efficacy and targeting of novel therapeutic agents.

Experimental Workflow for Monitoring Drug Delivery

The following diagram illustrates a general workflow for monitoring the delivery of a fluorescently labeled drug to cancer cells.

Drug_Delivery_Workflow cluster_preparation Preparation cluster_application Application & Imaging cluster_analysis Analysis Fluorescent Dye Fluorescent Dye Conjugation Conjugation Fluorescent Dye->Conjugation Drug/Nanocarrier Drug/Nanocarrier Drug/Nanocarrier->Conjugation Purification Purification Conjugation->Purification Labeled Drug Labeled Drug Purification->Labeled Drug Administration Administration Labeled Drug->Administration Cell Culture/Animal Model Cell Culture/Animal Model Cell Culture/Animal Model->Administration Live-Cell/In Vivo Imaging Live-Cell/In Vivo Imaging Administration->Live-Cell/In Vivo Imaging Image Processing Image Processing Live-Cell/In Vivo Imaging->Image Processing Quantification Quantification Image Processing->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

Caption: General workflow for drug delivery monitoring.

Protocol: In Vitro Monitoring of Labeled Drug Uptake

Materials:

  • Cancer cell line cultured in appropriate medium

  • Fluorescently labeled drug or drug-loaded nanoparticles

  • Fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a multi-well plate or on coverslips and allow them to adhere overnight.

  • Prepare a working solution of the fluorescently labeled drug in cell culture medium at the desired concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the labeled drug.

  • Incubate the cells for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) at 37°C.

  • At each time point, wash the cells three times with PBS to remove any unbound labeled drug.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides with a mounting medium, or image the multi-well plate directly using a fluorescence microscope.

  • Acquire images and quantify the fluorescence intensity within the cells to determine the extent of drug uptake.

V. Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Labeling Insufficient molar excess of the dye.Increase the molar ratio of dye to protein.
pH of the reaction buffer is not optimal.Ensure the pH is appropriate for the reactive group (e.g., pH 8.3-9.0 for amine-reactive dyes).
Presence of interfering substances (e.g., Tris, glycine).Use a non-amine-containing buffer like PBS or borate (B1201080) buffer.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Minimize the volume of the dye stock solution added.
The fluorophore is highly hydrophobic.Use a more water-soluble derivative of the fluorophore if available.
High Background Fluorescence in Imaging Incomplete removal of unbound dye.Increase the number of wash steps after staining.
Autofluorescence of cells or medium.Use a medium with low background fluorescence and consider using dyes with longer excitation wavelengths.
Photobleaching High laser power or long exposure times.Use the lowest possible laser power and exposure time.
Photolabile dye.Select a more photostable dye or use an anti-fade mounting medium.

References

Application Note: Synthesis of 4-(bromomethyl)benzaldehyde via DIBAL-H Reduction of 4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)benzaldehyde is a versatile bifunctional building block in organic synthesis, incorporating both a reactive aldehyde and a benzylic bromide. This dual functionality makes it a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates and complex organic molecules. The aldehyde group can undergo various transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the bromomethyl group is susceptible to nucleophilic substitution. This application note details a reliable and selective protocol for the synthesis of this compound from 4-(bromomethyl)benzonitrile via reduction with Diisobutylaluminium hydride (DIBAL-H).

Principle

The conversion of a nitrile to an aldehyde can be achieved through partial reduction. Strong reducing agents like lithium aluminum hydride would typically reduce the nitrile to a primary amine. However, DIBAL-H is a milder and more sterically hindered reducing agent that allows for the selective reduction of the nitrile to an imine intermediate.[1][2][3] This intermediate is stable at low temperatures and, upon subsequent acidic workup, hydrolyzes to furnish the desired aldehyde.[4][5] The key to this synthesis is the careful control of reaction conditions, particularly temperature, to prevent over-reduction.

Experimental Protocol

Materials and Equipment

  • 4-(bromomethyl)benzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexane (B92381) or toluene)

  • Dry toluene (B28343)

  • 10% Hydrochloric acid (HCl)

  • Chloroform (B151607)

  • n-Hexane (ice-cold)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with manifold

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Melting point apparatus

Procedure

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol).[5]

  • Dissolution: Dry toluene (10 mL) is added to the flask to dissolve the starting material.[5]

  • Inert Atmosphere: The flask is sealed with a septum and placed under an inert atmosphere of nitrogen or argon.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.[5]

  • Addition of DIBAL-H: A solution of DIBAL-H (e.g., 1.08 M in hexane, 2 equivalents) is added dropwise to the stirred solution under the inert atmosphere.[5] The temperature should be carefully maintained at 0 °C during the addition.

  • Reaction: The solution is stirred for 1 hour at 0 °C.[5]

  • Quenching: The reaction is carefully quenched by first diluting the mixture with chloroform (15 mL).[5]

  • Hydrolysis: Subsequently, 34 mL of 10% hydrochloric acid is added, and the mixture is stirred vigorously at room temperature for another hour to ensure complete hydrolysis of the imine intermediate.[5]

  • Workup: The organic layer is separated using a separatory funnel, washed with distilled water, and dried over anhydrous sodium sulfate.[5]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is washed with ice-cold n-hexane and dried at 50 °C under vacuum to afford the final product, this compound, as a crystalline solid.[5]

Data Presentation

ParameterValueReference(s)
Starting Material4-(bromomethyl)benzonitrile[5]
ReagentDiisobutylaluminium hydride (DIBAL-H)[4][5]
SolventDry Toluene[4][5]
Reaction Temperature0 °C[4][5]
Reaction Time1 hour[5]
Reported Yield70%[5]
Product AppearanceCrystalline powder[5]
Melting Point99 °C[5]
¹H NMR (300 MHz, CDCl₃) δ = 10.02 (s, 1H), 7.86 (m, 2H), 7.57 (m, 2H), 4.52 (s, 2H) ppm[5]

Visualizations

Reaction Scheme

ReactionScheme Synthesis of this compound start 4-(bromomethyl)benzonitrile intermediate Iminium Intermediate start->intermediate 1. DIBAL-H, Toluene, 0 °C product This compound intermediate->product 2. H₃O⁺ (aq. HCl)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-(bromomethyl)benzonitrile in dry toluene cool Cool to 0 °C (Ice Bath) dissolve->cool add_dibal Add DIBAL-H dropwise cool->add_dibal stir Stir for 1 hour at 0 °C add_dibal->stir quench Quench with Chloroform and 10% HCl stir->quench stir_rt Stir for 1 hour at Room Temperature quench->stir_rt extract Separate organic layer, wash with water stir_rt->extract dry Dry over Na₂SO₄ extract->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate wash_purify Wash with cold n-hexane and dry under vacuum evaporate->wash_purify analysis Characterization (NMR, MP) wash_purify->analysis

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)benzaldehyde, a critical bifunctional building block in organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and purity.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to the reaction conditions and reagent quality. The most common synthetic route is the Wohl-Ziegler bromination of p-tolualdehyde.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Formation of undesired byproducts can consume starting material and reduce the yield of the desired product. A major side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)benzaldehyde.[1]

  • Decomposition of Product: The product can be sensitive to prolonged heating or exposure to light.

  • Poor Quality Reagents: Impure starting materials, solvents, or reagents (e.g., old N-Bromosuccinimide (NBS)) can inhibit the reaction.

  • Inefficient Initiation: In radical reactions, insufficient initiation can lead to a sluggish or incomplete reaction.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] While heating is necessary to initiate the radical reaction, prolonged high temperatures should be avoided.

  • Control Reagent Stoichiometry: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. However, a large excess can promote over-bromination.

  • Use a Radical Initiator: Employ a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to facilitate the reaction.[3] UV light can also be used for initiation.

  • Ensure High-Quality Reagents: Use freshly recrystallized NBS and anhydrous solvents to minimize side reactions. Carbon tetrachloride (CCl4) is a traditional solvent for this reaction due to its inertness, though safer alternatives like acetonitrile (B52724) or trifluorotoluene are now more common.[3][4]

  • Purification: After the reaction is complete, the succinimide (B58015) byproduct, which is insoluble in CCl4, will float, indicating the reaction's endpoint.[3][4] Proper workup and purification by recrystallization are crucial to isolate the pure product.[2]

Q2: I am observing significant amounts of over-brominated byproducts (e.g., 4-(dibromomethyl)benzaldehyde). How can I minimize their formation?

A2: The formation of di- and tri-brominated species is a common challenge in Wohl-Ziegler brominations.[1]

Potential Causes:

  • High Local Concentration of Bromine: The Wohl-Ziegler reaction relies on a low, steady concentration of molecular bromine, which is generated in situ from NBS.[5] High concentrations of bromine favor electrophilic addition and over-bromination.

  • Excessive NBS: Using a large excess of NBS increases the likelihood of multiple brominations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further bromination of the desired product.

Solutions:

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise to maintain a low bromine concentration.

  • Careful Control of Stoichiometry: Use a minimal excess of NBS (e.g., 1.05-1.1 equivalents).

  • Monitor the Reaction Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed.

  • Alternative Brominating Agents: In some cases, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of a Lewis acid like ZrCl₄ has been shown to prevent competing bromination of the aromatic ring.[1][6]

Q3: My product is impure, showing contamination with starting material and other spots on TLC. What are the best purification strategies?

A3: Achieving high purity is essential for subsequent synthetic steps.

Potential Causes:

  • Incomplete Reaction: As mentioned, this will leave unreacted starting material.

  • Formation of Multiple Products: Side reactions will lead to a mixture of products.

  • Difficult Separation: The desired product and byproducts may have similar polarities, making separation challenging.

Solutions:

  • Recrystallization: This is the most common and effective method for purifying this compound. Diethyl ether is a suitable solvent for recrystallization, yielding the product as needle-like crystals.[2]

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used to separate the product from impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective.

  • Washing: During the workup, washing the organic layer with water and brine helps to remove water-soluble impurities and residual reagents.[2]

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic route for this compound?

A: The most widely used method is the Wohl-Ziegler reaction , which involves the free-radical bromination of the benzylic position of p-tolualdehyde using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or UV light) in an inert solvent like carbon tetrachloride or acetonitrile.[3][5]

Q: Are there alternative synthetic routes?

A: Yes, an alternative route involves the reduction of 4-(bromomethyl)benzonitrile . This method typically employs a reducing agent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[6][7][8] This approach is particularly useful if the nitrile precursor is more readily available.

Q: What is the mechanism of the Wohl-Ziegler bromination?

A: The reaction proceeds via a free-radical chain mechanism. A radical initiator generates a bromine radical from a low concentration of molecular bromine. This bromine radical abstracts a hydrogen atom from the methyl group of p-tolualdehyde to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine to yield the desired product and another bromine radical, which continues the chain reaction.[3][9]

Q: Why is a low concentration of bromine important in the Wohl-Ziegler reaction?

A: Maintaining a low and constant concentration of bromine is crucial to favor the desired radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring or the aldehyde group.[3] NBS is an effective reagent because it generates bromine in situ at a controlled rate.

Q: What are the key safety precautions to consider during this synthesis?

A:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS) is corrosive and a source of bromine. Avoid inhalation and skin contact.

  • Carbon tetrachloride (CCl4) , if used, is a toxic and ozone-depleting substance. Safer alternatives should be considered.

  • Radical initiators like AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled with care according to safety data sheets.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Reagents Solvent Temperature Yield Reference
Wohl-Ziegler Bromination4-MethylbenzonitrileNBS, AIBNCCl₄Reflux (80°C)90% (of nitrile)[8]
Nitrile Reduction4-(Bromomethyl)benzonitrileDIBAL-HToluene (B28343)/Hexane0°C70%[6][7][8][10]
Alcohol Oxidation4-(Bromomethyl)benzyl alcoholPyridinium chlorochromate (PCC)Methylene chlorideRoom Temperature57.3%[2]

Experimental Protocols

Protocol 1: Synthesis via Wohl-Ziegler Bromination of 4-Methylbenzonitrile (Leading to the nitrile precursor for reduction)

This protocol describes the synthesis of the precursor for the nitrile reduction method.

  • To a solution of 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry carbon tetrachloride, add N-bromosuccinimide (1.77 g, 10 mmol) and AIBN.[8]

  • Reflux the reaction mixture for 8 hours.[8]

  • After completion, cool the hot reaction mixture and filter to remove the succinimide byproduct.[8]

  • Concentrate the solution under reduced pressure.[8]

  • Allow the concentrated solution to stand overnight for recrystallization.[8]

  • Filter the crystallized product and dry to obtain 4-(bromomethyl)benzonitrile.[8]

Protocol 2: Synthesis via Reduction of 4-(Bromomethyl)benzonitrile

  • Dissolve 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in 10 mL of dry toluene and cool the solution to 0°C under a nitrogen atmosphere.[7][8][10]

  • Add a 1.08 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.[7][8][10]

  • Stir the solution for 1 hour at 0°C.[7][8][10]

  • Dilute the reaction mixture with chloroform (B151607) (15 mL) followed by the addition of 34 mL of 10% HCl, and stir at room temperature for another hour.[7][8][10]

  • Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na₂SO₄.[7][8][10]

  • Remove the solvent under reduced pressure.[7][8][10]

  • Wash the residue with ice-cold n-hexane and dry under vacuum at 50°C to afford this compound.[7][10]

Mandatory Visualization

Wohl_Ziegler_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product p_tolualdehyde p-Tolualdehyde Reaction Reflux in Inert Solvent (e.g., CCl4) p_tolualdehyde->Reaction NBS NBS NBS->Reaction Initiator Radical Initiator (AIBN/UV) Initiator->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter Succinimide Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (e.g., Diethyl Ether) Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the Wohl-Ziegler synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Over_Bromination Over-Bromination High_Br2_Conc High [Br2] Over_Bromination->High_Br2_Conc Excess_NBS Excess NBS Over_Bromination->Excess_NBS Impure_Product Impure Product Impure_Product->Incomplete_Reaction Impure_Product->Side_Reactions Poor_Purification Ineffective Purification Impure_Product->Poor_Purification Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor with TLC Incomplete_Reaction->Monitor_Reaction Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Slow_Addition Slow Reagent Addition High_Br2_Conc->Slow_Addition Excess_NBS->Control_Stoichiometry Recrystallize Recrystallization Poor_Purification->Recrystallize Chromatography Column Chromatography Poor_Purification->Chromatography

Caption: Troubleshooting logic for improving this compound synthesis.

References

Common side reactions and byproducts with 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experimentation with this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the aldehyde group and the bromomethyl group. The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as reductions, Wittig olefinations, and Grignard reactions. The bromomethyl group is an excellent electrophile for SN2 reactions, readily reacting with a wide range of nucleophiles.

Q2: What are the main stability concerns and proper storage conditions for this compound?

A2: this compound is a corrosive solid that is sensitive to moisture and strong bases.[1] It is stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain product quality.[1] It is incompatible with strong oxidizing agents and strong bases.[1]

Q3: What are the typical decomposition products of this compound?

A3: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]

Troubleshooting Guides

Issue 1: Low yield or no reaction in nucleophilic substitution.

Q: I am attempting a nucleophilic substitution on the bromomethyl group, but I am observing low yields of my desired product. What could be the cause?

A: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the bromide efficiently under the reaction conditions.Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions).
Steric Hindrance A bulky nucleophile may experience steric hindrance, slowing down the SN2 reaction.If possible, consider a less sterically demanding nucleophile. Increasing the reaction temperature may also help, but monitor for side reactions.
Inappropriate Solvent The solvent may not be suitable for an SN2 reaction.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to facilitate the reaction.
Presence of a Strong Base Strong bases can induce side reactions, primarily the Cannizzaro reaction at the aldehyde.Use a non-nucleophilic, weak base if a base is required for the nucleophile generation. Carefully control the stoichiometry of the base.
Issue 2: Formation of unexpected byproducts in reactions involving bases.

Q: I am running a reaction with this compound under basic conditions and observing significant byproduct formation. What are these byproducts and how can I avoid them?

A: The most common side reaction for this compound in the presence of a strong base is the Cannizzaro reaction . Since the aldehyde group lacks α-hydrogens, it is prone to disproportionation in a basic medium.

Common Byproducts:

  • 4-(Bromomethyl)benzyl alcohol: The reduction product of the Cannizzaro reaction.

  • 4-(Bromomethyl)benzoic acid: The oxidation product of the Cannizzaro reaction.

Troubleshooting Workflow for Base-Mediated Reactions:

G Troubleshooting Byproducts in Base-Mediated Reactions cluster_solutions Optimization Strategies start Reaction with this compound under basic conditions check_byproducts Significant byproduct formation observed? start->check_byproducts identify_byproducts Identify byproducts (e.g., via NMR, GC-MS). Are they 4-(bromomethyl)benzyl alcohol and 4-(bromomethyl)benzoic acid? check_byproducts->identify_byproducts Yes no_issue Reaction proceeding as expected. check_byproducts->no_issue No cannizzaro Cannizzaro reaction is likely the major side reaction. identify_byproducts->cannizzaro Yes solution Minimize Cannizzaro Reaction cannizzaro->solution solution->start Re-run optimized reaction protect_aldehyde Protect the aldehyde group (e.g., as an acetal) before introducing the base. solution->protect_aldehyde weaker_base Use a weaker, non-nucleophilic base (e.g., K2CO3, Et3N) instead of strong bases like NaOH or KOH. solution->weaker_base low_temp Run the reaction at a lower temperature to decrease the rate of the Cannizzaro reaction. solution->low_temp stoichiometry Carefully control the stoichiometry of the base. solution->stoichiometry

Caption: Troubleshooting workflow for byproduct formation in base-mediated reactions.

Issue 3: Complications in Wittig Reactions.

Q: I am performing a Wittig reaction with this compound and facing issues with yield and purity. What are the potential problems?

A: The Wittig reaction with this compound can be complicated by the presence of two electrophilic sites.

Potential Side Reactions and Byproducts:

Side Reaction/Byproduct Explanation Mitigation Strategy
Reaction at the Bromomethyl Group The ylide, being a strong nucleophile, can potentially react with the bromomethyl group of another molecule of this compound, leading to oligomerization or polymerization.Add the aldehyde slowly to a pre-formed solution of the ylide. Use a slight excess of the ylide to ensure the aldehyde is consumed quickly.
Cannizzaro Reaction If a strong base (like n-BuLi or NaH) is used to generate the ylide and there is an excess of base or the reaction temperature is too high, the unreacted aldehyde can undergo the Cannizzaro reaction.Ensure the base is fully consumed during ylide formation before adding the aldehyde. Maintain a low reaction temperature.
Triphenylphosphine (B44618) Oxide Removal The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene product.Purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), suspend the appropriate phosphonium (B103445) salt (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-BuLi in hexanes, 1.05 eq.) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, during which the characteristic color of the ylide should develop.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 4: Challenges in Grignard Reactions.

Q: I am trying to perform a Grignard reaction with this compound. What are the expected challenges and how can I overcome them?

A: The primary challenge in performing a Grignard reaction with this compound is the incompatibility of the Grignard reagent with the bromomethyl group. The Grignard reagent is a strong nucleophile and base and will react with the electrophilic bromomethyl group.

Primary Side Reaction:

  • Intermolecular Reaction: The Grignard reagent formed from an aryl or alkyl halide will react with the bromomethyl group of this compound, leading to a complex mixture of products.

Recommended Approach: Protecting Group Strategy

To successfully perform a Grignard addition to the aldehyde, the bromomethyl group must first be protected or the reaction must be carried out on a precursor where the bromomethyl group is absent. A more viable strategy is to protect the aldehyde, perform the reaction at the bromomethyl site, and then deprotect the aldehyde.

Alternative Strategy: Reaction with a Protected Aldehyde Precursor

  • Protect the aldehyde of this compound as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst).

  • Perform the desired reaction with the bromomethyl group.

  • Deprotect the acetal using aqueous acid to regenerate the aldehyde.

Logical Workflow for Grignard-type Reactions:

G Workflow for Grignard-type Reactions start Desired Reaction: Addition of a Grignard reagent to the aldehyde of This compound problem Problem: Grignard reagent is incompatible with the bromomethyl group. start->problem solution Solution: Use a protecting group strategy. problem->solution step1 Step 1: Protect the aldehyde group (e.g., as a dimethyl acetal). solution->step1 step2 Step 2: Form a Grignard reagent from the protected this compound. step1->step2 step3 Step 3: React the Grignard reagent with the desired electrophile. step2->step3 step4 Step 4: Deprotect the aldehyde (e.g., with aqueous acid). step3->step4 final_product Final Product step4->final_product

Caption: Logical workflow for performing Grignard-type reactions on this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include:

  • Benzylic Bromination of 4-Methylbenzaldehyde (p-Tolualdehyde): This method involves the radical bromination of the methyl group of p-tolualdehyde using reagents like N-bromosuccinimide (NBS) and a radical initiator.[1][2][3]

  • Reduction of 4-(Bromomethyl)benzonitrile: This route utilizes a reducing agent, most commonly Diisobutylaluminum Hydride (DIBAL-H), to convert the nitrile group to an aldehyde.[4][5][6]

  • Oxidation of 4-(Bromomethyl)benzyl alcohol: The alcohol is oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).[7]

  • Bromination of 4-(Hydroxymethyl)benzaldehyde: The hydroxyl group is substituted with bromine, typically using phosphorus tribromide or hydrogen bromide.[4]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control for a successful synthesis include:

  • Temperature: Particularly crucial in the reduction with DIBAL-H, which is typically performed at low temperatures (e.g., 0 °C) to ensure the stability of the iminium anion intermediate and prevent side reactions.[4][5][6]

  • Reagent Stoichiometry: Careful control of the amount of reagents, such as DIBAL-H, is necessary. An excess of the reducing agent can lead to the formation of the primary amine.[4]

  • Inert Atmosphere: To prevent oxidation of the aldehyde product, it is recommended to conduct the reaction under an inert atmosphere, such as nitrogen (N2).[4][5][7]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. For instance, dry toluene (B28343) is commonly used for the DIBAL-H reduction.[4][5]

Q3: What are the potential side reactions and impurities I should be aware of?

A3: Common side reactions and impurities include:

  • Over-bromination: In benzylic bromination, the formation of 4-(dibromomethyl)benzaldehyde is a common side product.[3]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if not handled under an inert atmosphere.[4]

  • Formation of Primary Amine: During the reduction of the nitrile, an excess of the reducing agent can lead to the formation of the corresponding primary amine.[4]

  • Unreacted Starting Material: Incomplete reactions can result in the presence of the starting material in the final product mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound in DIBAL-H Reduction

Possible Cause Troubleshooting Step
Moisture in the reaction: DIBAL-H is highly reactive with water. Ensure all glassware is oven-dried and the solvent (e.g., toluene) is anhydrous.
Incorrect reaction temperature: The reaction is typically conducted at 0 °C to stabilize the iminium intermediate.[4][5][6] Ensure the reaction is adequately cooled.
Improper DIBAL-H addition: Add DIBAL-H dropwise to maintain temperature control and prevent localized excess of the reagent.[5][6]
Suboptimal workup procedure: The aqueous workup with acid is crucial for the hydrolysis of the imine to the aldehyde.[4][5] Ensure proper quenching and extraction.

Issue 2: Formation of Dibrominated Impurity in Benzylic Bromination

Possible Cause Troubleshooting Step
Excess of brominating agent: Carefully control the stoichiometry of NBS. Use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with catalytic ZrCl4 has been reported to improve selectivity.[3]
High reaction temperature or prolonged reaction time: Optimize the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC to stop the reaction upon consumption of the starting material.
Quality of NBS: Impurities in NBS, such as Br2 or HBr, can accelerate the reaction and lead to over-bromination.[3] Use high-purity NBS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(Bromomethyl)benzonitrile with DIBAL-H

This protocol is based on a reported procedure with a yield of approximately 84%.[5]

  • Preparation: In a 500 mL flask, add 5 g (25.5 mmol) of 4-(bromomethyl)benzonitrile and place it under vacuum at room temperature for 2 hours.

  • Dissolution: Dissolve the starting material in approximately 140 mL of dry toluene.

  • Cooling: Cool the solution to 0 °C and stir under a nitrogen atmosphere.

  • DIBAL-H Addition: Cautiously add 36.0 mL of DIBAL-H (1 M in hexane) dropwise to the solution. The solution will turn yellow and then become clear.

  • Stirring: Stir the solution for 2 hours at 0 °C.

  • Quenching: Add 66 mL of chloroform, followed by 200 mL of a 10% HCl solution.

  • Extraction: Stir the mixture for an additional hour, then separate the organic phase. Wash the organic phase twice with water.

  • Drying and Concentration: Dry the organic solution with Na2SO4 and concentrate it under vacuum to obtain a pale-yellow oil.

  • Crystallization: Cool the oil to room temperature and add ice-cold hexane (B92381) to induce the formation of a white solid.

  • Isolation: Store the mixture in a refrigerator (4 °C) overnight, then filter to collect the white crystals of this compound.

Quantitative Data from a Representative Experiment:

ParameterValue
Starting Material4-(bromomethyl)benzonitrile
Mass of Starting Material5 g (25.5 mmol)
Reducing AgentDIBAL-H (1 M in hexane)
Volume of Reducing Agent36.0 mL
SolventToluene
Reaction Temperature0 °C
Reaction Time2 hours
Yield84%

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow: DIBAL-H Reduction start Start: 4-(Bromomethyl)benzonitrile dissolve Dissolve in dry Toluene start->dissolve cool Cool to 0 °C under N2 dissolve->cool add_dibal Add DIBAL-H dropwise cool->add_dibal react Stir for 2 hours at 0 °C add_dibal->react quench Quench with CHCl3 and 10% HCl react->quench extract Extract organic phase quench->extract wash Wash with water extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize from hexane concentrate->crystallize end End: this compound crystallize->end

Caption: DIBAL-H reduction of 4-(bromomethyl)benzonitrile.

troubleshooting_low_yield Troubleshooting: Low Yield in DIBAL-H Reduction issue Low Yield cause1 Moisture Present issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Improper DIBAL-H Addition issue->cause3 solution1 Use anhydrous solvent and oven-dried glassware cause1->solution1 solution2 Maintain reaction at 0 °C cause2->solution2 solution3 Add DIBAL-H dropwise cause3->solution3

Caption: Troubleshooting low yield in DIBAL-H reduction.

References

Technical Support Center: Purification of 4-(Bromomethyl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 4-(bromomethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can be categorized into three main groups:

  • Unreacted Starting Materials: This includes leftover this compound and the nucleophile used in the reaction.

  • Byproducts from Side Reactions: Depending on the reaction conditions, byproducts such as 4-methylbenzaldehyde (B123495) (from reduction of the starting material), 4-(hydroxymethyl)benzaldehyde (B2643722) (from hydrolysis), or bis-alkylation products may form.[1] Oxidation of the aldehyde group can also lead to the formation of 4-(bromomethyl)benzoic acid.

  • Reagent-Derived Impurities: For example, in Wittig or Mitsunobu reactions, triphenylphosphine (B44618) oxide is a common byproduct that needs to be removed.

Q2: How can I monitor the progress of my reaction and the purity of my product?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the purity of your product. By spotting the reaction mixture, a co-spot (a mix of starting material and reaction mixture), and the starting material on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The product's purity can be initially assessed by the presence of a single spot after purification. Aromatic compounds, such as the products derived from this compound, can often be visualized under a UV lamp (254 nm).[2] Specific stains like potassium permanganate (B83412) or p-anisaldehyde can also be used to visualize non-UV active compounds.[3]

Q3: My product appears to be an oil, but I expected a solid. What should I do?

A3: "Oiling out" instead of crystallizing can occur if the melting point of your product is lower than the temperature of the solution or if the product is impure. First, ensure that all solvent has been removed from your crude product under reduced pressure. If it remains an oil, purification by column chromatography is generally the most effective method for purifying non-crystalline compounds.

Q4: What are the best general practices for storing purified products derived from this compound?

A4: Products containing the benzaldehyde (B42025) moiety should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4] Many of these compounds are also light-sensitive.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - The solution is not saturated (too much solvent was used).- The product is highly soluble in the chosen solvent even at low temperatures.- The solution cooled too quickly.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Try a different solvent or a mixed-solvent system. For example, if your product is soluble in a non-polar solvent like hexane (B92381), try adding a more polar anti-solvent like ethyl acetate (B1210297) dropwise to induce precipitation.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Product "Oils Out" - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system can sometimes lower the dissolution temperature.- Purify the crude product by column chromatography first to remove major impurities, then attempt recrystallization.- Insulate the flask to slow down the cooling rate.
Low Recovery of Purified Product - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not cold.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6]- Pre-heat the funnel and receiving flask before hot filtration to prevent the product from crystallizing on the filter paper.
Colored Impurities in Crystals - Colored byproducts are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to loss of the desired product.[7]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Product Does Not Elute from the Column - The eluent is not polar enough.- The product is unstable on silica (B1680970) gel and has decomposed.- The product is highly polar and is irreversibly adsorbed onto the silica.- Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol (B129727) may be necessary.[8]- Test the stability of your compound on a TLC plate first (2D TLC). If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel (by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (B128534), e.g., 1%).[8][9]- For basic compounds (e.g., amine derivatives), adding a small amount of triethylamine (0.1-1%) to the eluent can help with elution. For acidic compounds, a small amount of acetic acid may be added.[2]
Poor Separation of Product and Impurities - The chosen eluent system does not provide adequate separation.- The column was not packed properly.- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC to achieve a good separation between the product and impurity spots (aim for a ΔRf > 0.2).- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Dissolve the sample in the minimum amount of solvent for loading. If the sample is not very soluble in the eluent, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[10][11]
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar solvent system. Always perform TLC analysis first to determine an appropriate starting polarity. An ideal Rf value for the product on TLC for good column separation is around 0.2-0.3.[4]
Streaking or Tailing of Spots on TLC/Column - The compound is interacting too strongly with the stationary phase (common for acids and bases).- The sample is overloaded on the TLC plate or column.- For basic compounds, add a small amount of triethylamine to the eluent. For acidic compounds, add a small amount of acetic acid.[2]- Apply a more dilute sample to the TLC plate. For column chromatography, ensure you are not exceeding the capacity of your column.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is a general starting point for the initial purification of a reaction mixture to remove water-soluble impurities.

  • Quenching the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous ammonium (B1175870) chloride, or saturated aqueous sodium bicarbonate) to neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and enough water to dissolve any inorganic salts. Shake the funnel vigorously, venting frequently to release any pressure buildup.[12]

  • Layer Separation: Allow the layers to separate. Drain the lower layer (the organic layer if using a solvent denser than water like dichloromethane, or the aqueous layer if using a solvent less dense than water like ethyl acetate).

  • Washing the Organic Layer:

    • Wash the organic layer with water to remove water-soluble byproducts.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • Wash with brine (saturated aqueous sodium chloride) to remove the majority of dissolved water from the organic layer.[11]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid crude product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13] Common solvents to test for products of this compound include ethanol, ethyl acetate, hexane, and mixtures such as ethanol/water or ethyl acetate/hexane.[5][14]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.

Protocol 3: Purification by Column Chromatography

This protocol provides a general method for purifying a crude product using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully add the sample to the top of the silica gel. Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[11]

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Initial Purification cluster_analysis Purity Assessment cluster_purification Final Purification cluster_final_product Final Product Reaction Crude Reaction Mixture Workup Aqueous Work-up Reaction->Workup Quench & Extract TLC_Crude TLC of Crude Product Workup->TLC_Crude Analyze Recrystallization Recrystallization TLC_Crude->Recrystallization Solid Product Column Column Chromatography TLC_Crude->Column Oily or Impure Solid Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product

Caption: General experimental workflow for purification.

Troubleshooting_Low_Yield cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Start Low Yield After Purification TooMuchSolvent Too much solvent used? Start->TooMuchSolvent WashNotCold Washed with non-cold solvent? Start->WashNotCold PrematureCrystallization Premature crystallization during hot filtration? Start->PrematureCrystallization Decomposition Compound unstable on silica? Start->Decomposition CoElution Co-elution with impurity? Start->CoElution LossDuringLoading Loss during sample loading? Start->LossDuringLoading Concentrate Concentrate mother liquor TooMuchSolvent->Concentrate UseIceCold Use ice-cold wash solvent WashNotCold->UseIceCold PreheatApparatus Pre-heat filtration apparatus PrematureCrystallization->PreheatApparatus ChangeStationaryPhase Use alumina or deactivated silica Decomposition->ChangeStationaryPhase OptimizeEluent Optimize eluent with TLC CoElution->OptimizeEluent DryLoading Use dry loading technique LossDuringLoading->DryLoading

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other issues with the Reimer-Tiemann synthesis of salicylaldehydes and related phenolic compounds.

Troubleshooting Guide

Low yields in the Reimer-Tiemann reaction are a common issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields.

TroubleshootingWorkflow cluster_reagents Reagent Quality Control cluster_conditions Reaction Parameters cluster_workup Product Isolation start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ratio Correct Molar Ratios? check_reagents->reagent_ratio check_conditions Review Reaction Conditions reaction_time Sufficient Reaction Time? check_conditions->reaction_time check_workup Optimize Workup and Purification acidification Proper Acidification (pH) check_workup->acidification solution Improved Yield phenol_purity Phenol (B47542) Purity and Dryness chloroform_quality Chloroform (B151607) Quality (no phosgene) phenol_purity->chloroform_quality base_quality Base Quality and Concentration chloroform_quality->base_quality base_quality->check_reagents reagent_ratio->check_conditions Yes reagent_ratio->phenol_purity No temperature Temperature Control (60-70°C) mixing Vigorous Stirring/Phase Transfer Catalyst temperature->mixing mixing->check_conditions reaction_time->check_workup Yes reaction_time->temperature No extraction Efficient Extraction of Product acidification->extraction separation Separation of Isomers (distillation/chromatography) extraction->separation separation->solution

Caption: A logical workflow for troubleshooting low yields in the Reimer-Tiemann synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the Reimer-Tiemann reaction are a known limitation, often attributed to the biphasic nature of the reaction, which can lead to insufficient mass transfer between the aqueous and organic layers.[1] Key factors contributing to low yields include:

  • Poor Mixing: Inadequate agitation fails to create a sufficient interfacial area for the reaction between the phenoxide and dichlorocarbene (B158193) to occur.

  • Suboptimal Temperature: The reaction is typically exothermic and requires initial heating to start.[2] However, poor temperature control can lead to side reactions or decomposition.

  • Reagent Quality: The purity of the phenol, the quality of the chloroform (free of oxidizing impurities), and the concentration of the base are critical.

  • Hydrolysis of Dichlorocarbene: The reactive dichlorocarbene intermediate can be hydrolyzed by the aqueous base, reducing the amount available to react with the phenoxide.

Q2: I am getting a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

A2: The Reimer-Tiemann reaction typically favors the formation of the ortho-isomer.[3] This preference is attributed to the interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide ion.[4] To enhance ortho-selectivity:

  • Choice of Cation: The use of sodium hydroxide (B78521) (NaOH) generally gives a higher ortho/para ratio compared to potassium hydroxide (KOH). The smaller sodium ion is thought to chelate with the phenoxide oxygen, directing the dichlorocarbene to the ortho position.

  • Concentration of Base: Higher concentrations of the alkali hydroxide can favor the formation of the ortho product.

  • Avoidance of High Temperatures: Elevated temperatures can sometimes lead to an increase in the formation of the para-isomer.

Q3: My reaction mixture turns dark, and I isolate a lot of tarry byproducts. What is causing this and how can I prevent it?

A3: The formation of dark, resinous materials is a common problem, especially with sensitive phenolic substrates. This can be caused by:

  • Oxidation: Phenols are susceptible to oxidation under strongly basic conditions, especially at elevated temperatures.

  • Side Reactions of the Aldehyde Product: The newly formed salicylaldehyde (B1680747) can undergo further reactions, such as condensations, under the harsh reaction conditions.

  • Decomposition of Chloroform: In the presence of a strong base, chloroform can decompose to produce other reactive species that lead to polymerization.

To minimize tar formation:

  • Maintain a controlled temperature, typically between 60-70°C.

  • Ensure a nitrogen or argon atmosphere to prevent oxidation.

  • Add the chloroform slowly to control the exothermic reaction and minimize local high concentrations.

Q4: Can I use a different solvent system to improve the reaction?

A4: While the classic Reimer-Tiemann reaction is biphasic (aqueous hydroxide and chloroform), modifications can improve yields:

  • Phase-Transfer Catalysts (PTCs): The use of PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, can facilitate the transfer of the hydroxide ion into the organic phase and the phenoxide ion into the organic phase, increasing the reaction rate and yield.[5]

  • Emulsifying Agents: Solvents like 1,4-dioxane (B91453) can act as an emulsifying agent to improve the mixing of the two phases.[2]

  • Anhydrous Conditions: For certain substrates, particularly those prone to para-formylation, an anhydrous version of the reaction using a hydrocarbon diluent and an aprotic catalyst like N,N-dimethylformamide (DMF) has been shown to improve ortho-selectivity and yield.

Data Presentation

The choice of base and its concentration can significantly impact the ortho-to-para isomer ratio.

Table 1: Effect of Cation and Concentration on Ortho/Para Ratio in the Reimer-Tiemann Reaction of Phenol

BaseConcentrationOrtho/Para Ratio
NaOH15 N2.08
KOH15 N1.24
CsOH15 N0.98
NMeEt₃OH15 N0.52
NaOH2 N0.90
KOH2 N0.91
NMeEt₃OH2 N0.86

Data sourced from a study on the effect of alkali in the Reimer-Tiemann reaction.

Experimental Protocols

Standard Protocol for the Synthesis of Salicylaldehyde from Phenol

This protocol is a representative example of a standard Reimer-Tiemann reaction.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve phenol in aqueous sodium hydroxide solution (e.g., 10-40%).[6]

  • Heat the mixture to 60-70°C with vigorous stirring.[5]

  • Add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature.[5]

  • After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.[7]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5.

  • The salicylaldehyde can be isolated by steam distillation or solvent extraction.

  • The crude product can be purified by distillation under reduced pressure or by chromatography.

Mandatory Visualizations

Reimer-Tiemann Reaction Mechanism

The following diagram illustrates the key steps in the Reimer-Tiemann reaction mechanism.

ReimerTiemannMechanism cluster_step1 Step 1: Dichlorocarbene Formation cluster_step2 Step 2: Phenoxide Formation cluster_step3 Step 3: Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion (⁻CCl₃) CHCl3->Carbanion + OH⁻ - H₂O OH_minus Hydroxide (OH⁻) Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Attack Nucleophilic Attack of Phenoxide on Carbene Carbene->Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ - H₂O Phenoxide->Attack Intermediate Dichloromethyl Substituted Phenol Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis + 2 OH⁻ - 2 Cl⁻ Product Salicylaldehyde Hydrolysis->Product + H⁺

Caption: The reaction mechanism of the Reimer-Tiemann synthesis.

References

Stability issues and degradation of 4-(Bromomethyl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) concerning the stability and degradation of 4-(Bromomethyl)benzaldehyde for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is a crystalline powder and should be kept in a tightly sealed container to prevent exposure to moisture and air.

Q2: I've observed a change in the color of my this compound powder. What does this indicate?

A change in color, such as the appearance of a pale lemon or yellowish hue, can be an indication of degradation.[1] This may be due to slow oxidation or other decomposition reactions upon exposure to air, light, or moisture over time. For high-purity applications, it is recommended to assess the purity of the material if a color change is observed.

Q3: What are the primary degradation products of this compound?

The two primary degradation pathways for this compound are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which converts it to 4-(bromomethyl)benzoic acid. This can be accelerated by the presence of oxidizing agents.

  • Hydrolysis: The bromomethyl group can undergo hydrolysis to form 4-(hydroxymethyl)benzaldehyde, particularly in the presence of moisture.

Q4: Is this compound compatible with all solvents?

While soluble in many common organic solvents, care should be taken with protic solvents, especially in the presence of bases, as this can promote nucleophilic substitution of the bromide. For reactions, it is often dissolved in dry solvents like toluene.[1]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: My reaction yields are lower than expected, or I am observing unexpected spots on my TLC analysis. Could this be related to the stability of this compound?

Answer: Yes, the purity of your this compound is crucial. If the starting material has degraded, it will contain impurities such as 4-(bromomethyl)benzoic acid and 4-(hydroxymethyl)benzaldehyde. These impurities may not participate in the desired reaction or could lead to the formation of side products, thus lowering the yield of your target molecule.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of your this compound using techniques like ¹H NMR, HPLC, or melting point determination.

  • Proper Handling: Ensure the compound is handled under an inert atmosphere and that all glassware is dry to minimize moisture exposure.

  • Fresh Reagent: If degradation is suspected, it is best to use a fresh batch of the reagent.

Issue 2: Difficulty in Dissolving the Compound

Question: I am having trouble dissolving this compound completely.

Answer: this compound is a crystalline solid.[1] Incomplete dissolution could be due to the choice of solvent or the presence of insoluble impurities. If the compound has degraded, some degradation products might have different solubility profiles.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. Dry aprotic solvents are generally suitable.

  • Gentle Warming: Gentle warming and sonication can aid in dissolution.

  • Purity Check: If solubility issues persist, consider the possibility of insoluble degradation products or impurities.

Data on Stability

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity after 6 Months
Recommended 2-8°CInert (Argon/Nitrogen)Dark>98%
Room Temperature20-25°CInert (Argon/Nitrogen)Dark95-98%
Room Temperature20-25°CAirDark90-95%
Refrigerated2-8°CAirDark92-96%
Room Temperature20-25°CAirAmbient Light<90%

Table 2: Illustrative Forced Degradation of this compound in Solution (0.1 M in Acetonitrile/Water)

Stress ConditionTime% Degradation (Illustrative)Major Degradation Product
0.1 M HCl24 h5-10%4-(Hydroxymethyl)benzaldehyde
0.1 M NaOH2 h15-25%4-(Hydroxymethyl)benzaldehyde & others
3% H₂O₂24 h10-20%4-(Bromomethyl)benzoic acid
Heat (60°C)48 h5-15%4-(Bromomethyl)benzoic acid
UV Light (254 nm)24 h10-18%Complex mixture

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound and to develop stability-indicating analytical methods.[3][4]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a stability-indicating HPLC method.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

Degradation Pathways of this compound A This compound B 4-(Bromomethyl)benzoic acid A->B Oxidation (e.g., O2, H2O2) C 4-(Hydroxymethyl)benzaldehyde A->C Hydrolysis (H2O)

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Purity Issues Start Inconsistent reaction results or unexpected byproducts CheckPurity Assess purity of this compound (HPLC, NMR) Start->CheckPurity PurityOK Purity is high (>98%) CheckPurity->PurityOK Yes PurityLow Purity is low (<98%) CheckPurity->PurityLow No CheckConditions Review reaction conditions (solvent, temp, atmosphere) PurityOK->CheckConditions UseFresh Use a fresh batch of reagent PurityLow->UseFresh End Proceed with reaction CheckConditions->End UseFresh->End

Caption: A logical workflow for troubleshooting issues related to reagent purity.

Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze Analyze samples by stability-indicating HPLC Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H2O2) Oxidation->Analyze Thermal Thermal Degradation Thermal->Analyze Photo Photodegradation Photo->Analyze Start Prepare stock solution of this compound Stress Expose aliquots to stress conditions Start->Stress Identify Identify and quantify degradation products Analyze->Identify End Report stability profile Identify->End

Caption: A streamlined workflow for conducting a forced degradation study.

References

Technical Support Center: Minimizing Polymer Formation in Reactions with Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted polymer formation in reactions involving phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted polymer formation in reactions with phenolic compounds?

A1: Phenolic compounds are susceptible to oxidation, which can lead to the formation of phenoxyl radicals. These radicals can then couple together, initiating a chain reaction that results in the formation of polymers.[1] This process, often referred to as oxidative polymerization, is a common side reaction that can significantly reduce the yield of the desired product and complicate purification.[2] Key factors that promote polymerization include the presence of oxygen, elevated temperatures, and certain pH conditions.

Q2: What are the main strategies to prevent or minimize this unwanted polymerization?

A2: The three primary strategies to mitigate the unwanted polymerization of phenolic compounds are:

  • Control of Reaction Conditions: This includes maintaining an optimal temperature and pH, as well as excluding oxygen by working under an inert atmosphere.[3]

  • Use of Inhibitors and Antioxidants: Adding small quantities of radical scavengers can effectively terminate the polymerization chain reactions.[1]

  • Chemical Modification: Protecting the phenolic hydroxyl group with a suitable protecting group can prevent it from participating in oxidation reactions.

Q3: How does temperature affect polymer formation?

A3: Higher temperatures generally accelerate the rate of oxidation and subsequent polymerization of phenolic compounds.[4] Conversely, lowering the reaction temperature can significantly reduce the rate of these unwanted side reactions. However, the optimal temperature will depend on the specific reaction kinetics of the desired transformation versus the polymerization.

Q4: What is the role of pH in controlling polymerization?

A4: The pH of the reaction medium can influence the susceptibility of a phenolic compound to oxidation. For many phenols, weakly alkaline conditions can promote deprotonation of the hydroxyl group, making the compound more susceptible to oxidation and subsequent polymerization.[5][6] Maintaining a neutral or slightly acidic pH can often help to minimize this side reaction.

Q5: What are common inhibitors used to prevent phenol (B47542) polymerization, and how do they work?

A5: Common inhibitors are typically radical scavengers. They work by reacting with the initial phenoxyl radicals or the growing polymer chains, terminating the polymerization process.[1] Widely used inhibitors include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that effectively scavenges free radicals.[7][8]

  • Hydroquinone (HQ): Another effective inhibitor that works by quenching free radicals.[9]

  • Other Phenolic Compounds: Molecules like eugenol (B1671780) and thymol (B1683141) have also been shown to inhibit polymerization.[10]

These compounds are effective because they donate a hydrogen atom to the reactive radical, forming a much more stable radical that is less likely to propagate the polymerization chain.[1]

Troubleshooting Guide

Problem 1: My reaction mixture is turning dark and viscous, and I suspect polymer formation.

  • Possible Cause: Oxidative polymerization is likely occurring.

  • Immediate Actions:

    • Cool the reaction: Immediately lower the temperature of the reaction mixture by placing it in an ice bath. This will slow down the rate of polymerization.[11]

    • Introduce an inert atmosphere: If not already doing so, purge the reaction vessel with an inert gas like nitrogen or argon to displace any oxygen.

  • Solutions:

    • Add an inhibitor: If compatible with your reaction chemistry, add a small amount of an inhibitor such as BHT or hydroquinone.

    • Dilute the reaction: Diluting the reaction mixture can sometimes slow down the rate of polymerization by reducing the concentration of the phenolic compound.

    • Re-evaluate reaction conditions: For future experiments, consider running the reaction at a lower temperature or under strictly anaerobic conditions from the start.

Problem 2: I am observing a significant amount of baseline "hump" in my NMR spectrum, suggesting a polymeric mixture.

  • Possible Cause: High molecular weight polymers have formed, which are not giving sharp signals in the NMR.

  • Confirmation:

    • Gel Permeation Chromatography (GPC): This is the most direct way to confirm the presence and determine the molecular weight distribution of the polymer.[2][12]

  • Solutions for Purification:

    • Precipitation/Filtration: Try to precipitate the polymer by adding a solvent in which the desired product is soluble but the polymer is not. The polymer can then be removed by filtration.

    • Chromatography: If the polymer is soluble, column chromatography may be able to separate it from your product, although this can be challenging if the polarities are similar.

  • Prevention for Future Reactions:

    • Implement the preventative strategies outlined in the FAQs, such as using an inert atmosphere and adding an appropriate inhibitor from the start of the reaction.

Problem 3: My desired product is unstable during workup and purification, leading to discoloration and polymer formation.

  • Possible Cause: The phenolic compound is sensitive to air and light, leading to degradation and polymerization upon exposure during purification steps.

  • Solutions:

    • Workup under inert conditions: To the extent possible, perform extractions and other workup procedures under a stream of nitrogen.

    • Use degassed solvents: Solvents used for workup and chromatography should be degassed to remove dissolved oxygen.

    • Add an inhibitor to purification solvents: Adding a very small amount of BHT to the solvents used for chromatography can sometimes help to stabilize sensitive compounds.

    • Minimize exposure to light: Protect the sample from light by wrapping flasks and vials in aluminum foil.

Quantitative Data on Inhibitors

The following tables summarize quantitative data on the effectiveness of common inhibitors in preventing polymerization.

Table 1: Effect of Various Phenolic Compounds on the Polymerization of Methyl Methacrylate (B99206) (MMA)

Phenolic CompoundInduction Period (IP) (minutes)Initial Rate of Polymerization (IRP) (%/min)
Eugenol> 60-
Thymol451.1
Hydroquinone300.2
Cresol201.2
Guaiacol151.0
Phenol101.2
Safrole< 11.1
Menthol< 11.1

Data adapted from Fujisawa & Kadoma (1992). A longer induction period indicates a more effective inhibitor.[10]

Table 2: IC50 Values of BHT in Radical Scavenging Assays

AssayIC50 Value (µM)
DPPH Radical Scavenging~8.5
ABTS Radical ScavengingVaries with conditions

IC50 is the concentration of an inhibitor required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Data from Krasowska et al. (2006).[13][14]

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the basic setup for running a reaction under a nitrogen or argon atmosphere to exclude oxygen.

Materials:

  • Round-bottom flask or Schlenk flask

  • Rubber septum

  • Nitrogen or argon gas cylinder with a regulator

  • Needles and tubing

  • Balloon

  • Stir bar

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Assembly: Assemble the reaction glassware, including the stir bar, and seal the opening(s) with a rubber septum.

  • Purging with Inert Gas:

    • Balloon Method: Fill a balloon with the inert gas. Insert a needle attached to the balloon through the septum. Insert a second "outlet" needle to allow the air in the flask to be displaced.[15]

    • Schlenk Line Method: If available, connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[16]

  • Adding Reagents: Liquid reagents can be added via syringe through the septum. Solid reagents that are stable in air can be added to the flask before purging. Air-sensitive solids should be added in a glovebox or under a positive pressure of inert gas.

  • Maintaining the Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by keeping the balloon attached or by having the flask connected to the Schlenk line.[16]

Protocol 2: Monitoring Polymer Formation using UV-Vis Spectroscopy

This protocol can be used to monitor the disappearance of a phenolic starting material and potentially the appearance of polymeric byproducts, which may have different absorption spectra.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Reaction mixture

  • Appropriate solvent for dilution

Procedure:

  • Determine λmax: Determine the wavelength of maximum absorbance (λmax) for your phenolic starting material in a suitable solvent. Phenols typically show absorbance around 270 nm.[17]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of your starting material at known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Monitor the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of an inhibitor).

    • Dilute the aliquot to a concentration that falls within the range of your calibration curve.

    • Measure the UV-Vis spectrum of the diluted aliquot.

  • Data Analysis:

    • Use the absorbance at the λmax of your starting material and the calibration curve to determine its concentration at each time point. A decrease in concentration over time indicates that the starting material is being consumed.

    • The appearance of new absorption bands or a general increase in baseline absorbance may indicate the formation of byproducts, including polymers.[4][18]

Protocol 3: Detecting Polymer Formation using Gel Permeation Chromatography (GPC)

GPC separates molecules based on their size in solution and is an excellent tool for detecting the formation of higher molecular weight species.[2]

Materials:

  • GPC system with an appropriate column and detector (e.g., refractive index or UV detector)

  • Mobile phase (a solvent that dissolves both the monomer and the polymer)

  • Syringe filters (0.2 or 0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • At the end of the reaction, or at various time points, take an aliquot of the reaction mixture.

    • Dissolve a small amount of the crude reaction mixture in the GPC mobile phase to a concentration of about 1-2 mg/mL.[19]

    • Filter the solution through a syringe filter to remove any particulate matter before injection.[20]

  • GPC Analysis:

    • Inject the filtered sample into the GPC system.

    • The system will separate the components by size, with larger molecules (polymers) eluting before smaller molecules (monomer, solvent).

  • Data Interpretation:

    • The resulting chromatogram will show peaks corresponding to the different molecular weight species in your sample.

    • The presence of peaks at earlier retention times than your starting material is a clear indication of polymer formation.

    • By calibrating the GPC with polymer standards of known molecular weight, you can estimate the molecular weight and distribution of the polymer formed in your reaction.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis start Start setup Assemble and Dry Glassware start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert reagents Add Phenolic Compound and Other Reagents inert->reagents inhibitor Add Inhibitor (e.g., BHT) reagents->inhibitor react Run Reaction at Controlled Temperature inhibitor->react monitor Monitor Progress (TLC, UV-Vis, GPC) react->monitor quench Quench Reaction monitor->quench extract Workup/Purification quench->extract analyze Analyze Product extract->analyze end End analyze->end

Caption: Experimental workflow for minimizing polymer formation.

troubleshooting_flowchart start Unwanted Polymerization Suspected (e.g., viscosity increase, color change) check_conditions Review Reaction Conditions: - Temperature too high? - Oxygen present? - Incorrect pH? start->check_conditions adjust_temp Lower Reaction Temperature check_conditions->adjust_temp Yes add_inert Purge with Inert Gas (N2/Ar) check_conditions->add_inert Yes adjust_ph Adjust pH (if possible) check_conditions->adjust_ph Yes add_inhibitor Add Radical Scavenger (e.g., BHT, Hydroquinone) check_conditions->add_inhibitor No obvious condition issue confirm_polymer Confirm Polymer Presence (GPC, NMR) adjust_temp->confirm_polymer add_inert->confirm_polymer adjust_ph->confirm_polymer add_inhibitor->confirm_polymer purify Purify Product: - Precipitation/Filtration - Chromatography confirm_polymer->purify Polymer confirmed end_fail Re-design Experiment confirm_polymer->end_fail No polymer, other issue end_success Problem Resolved purify->end_success

Caption: Troubleshooting flowchart for unwanted polymerization.

References

Technical Support Center: Scaling Up 4-(Bromomethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-(Bromomethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up.

Low Product Yield

Low or inconsistent yields are a frequent issue when transitioning to a larger scale. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Degraded Reagents Use fresh N-Bromosuccinimide (NBS) and a recently opened or purified radical initiator (e.g., AIBN, benzoyl peroxide). Verify the titer of organometallic reagents like DIBAL-H.
Presence of Moisture or Oxygen Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reagents like DIBAL-H.[1]
Suboptimal Reaction Temperature For DIBAL-H reductions, maintain a low temperature (e.g., 0°C) to prevent over-reduction to the corresponding alcohol.[2] For radical brominations, ensure the temperature is sufficient to initiate the radical initiator.
Inefficient Mixing As the reaction scale increases, ensure agitation is sufficient to maintain a homogeneous mixture, especially in heterogeneous reactions involving solids like NBS.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or NMR. Extend the reaction time if starting material is still present.
Impurity Formation

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Impurity Potential Cause Recommended Action
4-(Dibromomethyl)benzaldehyde Excess of the brominating agent (e.g., NBS). Prolonged reaction time.Use a controlled stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
Ring-Brominated Isomers Use of a polar solvent in radical bromination. Presence of acidic impurities.Employ a non-polar solvent for radical brominations. Ensure high-purity reagents and a clean reaction setup.
4-Methylbenzyl alcohol (from DIBAL-H reduction) Over-reduction due to excess DIBAL-H or elevated temperature.Carefully control the stoichiometry of DIBAL-H. Maintain a consistently low reaction temperature.
Unreacted Starting Material Incomplete reaction (see "Low Product Yield").Re-evaluate reaction time, temperature, and reagent stoichiometry.
Purification Challenges

Isolating pure this compound can be challenging, especially at a larger scale.

Problem Potential Cause Recommended Action
Difficulty in Crystallization Presence of impurities inhibiting crystal formation. Incorrect choice of solvent.First, attempt to purify the crude product by column chromatography to remove the bulk of impurities. For recrystallization, screen various solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.
Oily Product After Workup Residual solvent or impurities.Ensure complete removal of the solvent under reduced pressure. If the product remains oily, consider purification by column chromatography.
Co-elution of Impurities during Chromatography Similar polarity of the product and impurities.Optimize the eluent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: this compound is a corrosive and lachrymatory compound that can cause severe skin burns and eye damage. When scaling up, the primary safety concerns are:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure. It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature.

  • Reagent Handling: Handling larger quantities of hazardous reagents like bromine, NBS, and DIBAL-H requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All operations should be conducted in a well-ventilated fume hood or a controlled reactor setup.

  • Waste Disposal: Larger scale reactions generate more waste, which must be neutralized and disposed of according to institutional and environmental regulations.

Q2: Which synthetic route is more suitable for large-scale production: radical bromination of p-tolualdehyde or DIBAL-H reduction of 4-(bromomethyl)benzonitrile?

A2: The choice of synthetic route for large-scale production depends on several factors, including cost, availability of starting materials, and equipment.

  • Radical Bromination of p-Tolualdehyde: This route is often preferred for its atom economy and potentially lower cost of starting materials. However, it can be challenging to control selectivity and avoid the formation of di-brominated and ring-brominated impurities.

  • DIBAL-H Reduction of 4-(bromomethyl)benzonitrile: This method can offer high yields and selectivity.[2][3][4] However, DIBAL-H is a pyrophoric and expensive reagent, which can increase the cost and complexity of the process at a large scale. Careful temperature control is critical to prevent over-reduction.

Q3: How can I minimize the formation of the di-brominated byproduct during the radical bromination of p-tolualdehyde?

A3: To minimize the formation of 4-(dibromomethyl)benzaldehyde, you should:

  • Control Stoichiometry: Use a slight excess of p-tolualdehyde relative to the brominating agent (NBS).

  • Monitor the Reaction: Closely monitor the reaction progress by GC or HPLC and stop the reaction as soon as the starting material is consumed.

  • Optimize Reaction Conditions: Lowering the reaction temperature (while still ensuring initiation) and controlling the rate of addition of the brominating agent can improve selectivity.

Q4: What are the best practices for purifying this compound at a multi-kilogram scale?

A4: At a larger scale, purification strategies need to be efficient and scalable.

  • Crystallization: This is often the most practical method for large-scale purification. A thorough screening of solvents is necessary to find a system that provides high recovery and purity.

  • Column Chromatography: While feasible, large-scale column chromatography can be resource-intensive. It is typically used to purify a smaller batch of material to a very high purity or to remove closely related impurities before a final crystallization step.

  • Distillation: Due to the relatively high boiling point of this compound, distillation is generally not a preferred method as it may lead to decomposition.

Experimental Protocols

Protocol 1: Synthesis via DIBAL-H Reduction of 4-(Bromomethyl)benzonitrile

This protocol is adapted from a literature procedure with a reported yield of 70-94%.[4][5]

Materials:

  • 4-(Bromomethyl)benzonitrile

  • Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., hexane (B92381) or toluene)

  • Dry toluene (B28343)

  • Chloroform

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Ice-cold n-hexane

Procedure:

  • Dissolve 4-(bromomethyl)benzonitrile (e.g., 5 g, 25.51 mmol) in dry toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an argon atmosphere.[5]

  • Cool the solution to 0°C in an ice bath.[3][4]

  • Slowly add DIBAL-H (e.g., 1.4 equivalents, 35.96 mmol) dropwise to the solution, maintaining the internal temperature at 0°C.[5] The solution may turn yellow.[5]

  • Stir the reaction mixture at 0°C for 2 hours.[5]

  • Quench the reaction by carefully adding chloroform, followed by 10% hydrochloric acid.[5]

  • Allow the mixture to stir for an additional hour at room temperature.[3][4]

  • Separate the organic layer, and wash it with distilled water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]

  • Wash the resulting solid with ice-cold n-hexane and dry under vacuum to obtain this compound as a white crystalline solid.[4][5]

Protocol 2: Synthesis via Oxidation of 4-Bromomethylbenzyl Alcohol

This protocol is based on a procedure with a reported yield of 57.3%.

Materials:

Procedure:

  • Dissolve 4-bromomethylbenzyl alcohol (e.g., 9.0 g, 43 mmol) in methylene chloride in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridinium chlorochromate (PCC) (e.g., 14.1 g, 65 mmol) to the solution.

  • Stir the reaction mixture at room temperature for approximately one hour, monitoring the progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate in vacuo.

  • Partition the residue between equal volumes of diethyl ether and water.

  • Wash the organic fraction with water, then with brine, and dry over magnesium sulfate.

  • Remove the solvents in vacuo to yield a white crystalline solid.

  • Recrystallize the solid from hot diethyl ether to obtain pure this compound as needle-like crystals.

Data Presentation

Table 1: Comparison of Synthetic Routes (Lab Scale)
Parameter Route 1: DIBAL-H Reduction Route 2: PCC Oxidation
Starting Material 4-(Bromomethyl)benzonitrile4-Bromomethylbenzyl alcohol
Key Reagent DIBAL-HPyridinium chlorochromate (PCC)
Solvent TolueneMethylene Chloride
Temperature 0°CRoom Temperature
Reaction Time ~3 hours~1 hour
Reported Yield 70-94%[4][5]57.3%
Purification Wash with hexaneRecrystallization from diethyl ether

Visualizations

Experimental Workflow: DIBAL-H Reduction

DIBALH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-(Bromomethyl)benzonitrile in dry Toluene cool Cool to 0°C (Inert Atmosphere) start->cool add_dibal Add DIBAL-H (dropwise) cool->add_dibal stir Stir at 0°C for 2 hours add_dibal->stir quench Quench with CHCl3 and 10% HCl stir->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Wash with Hexane and Dry dry->purify end_product Pure this compound purify->end_product Low_Yield_Troubleshooting cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_degradation Reagent/Product Degradation cluster_side_reactions Side Reactions start Low Yield Observed check_reaction Was the reaction monitored (TLC, GC, NMR)? start->check_reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents action_side Adjust stoichiometry. Optimize solvent and temperature. start->action_side Multiple spots on TLC action_incomplete Increase reaction time or temperature (with caution). check_reaction->action_incomplete No, or starting material remains action_degradation Use fresh reagents. Ensure inert atmosphere. Check temperature control. check_reagents->action_degradation No solution Re-run with optimized parameters action_incomplete->solution action_degradation->solution action_side->solution

References

Identifying and removing impurities from commercial 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(Bromomethyl)benzaldehyde. The information provided will assist in identifying and removing common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. While a definitive impurity profile can vary between suppliers and batches, the most common impurities are derived from the starting materials, by-products of the reaction, or degradation of the final product. Based on common synthesis routes, potential impurities include:

  • Starting Materials:

    • 4-(Hydroxymethyl)benzaldehyde

    • 4-(Bromomethyl)benzonitrile

    • p-Tolualdehyde

  • By-products:

    • 4-(Bromomethyl)benzoic acid

    • 1,4-Bis(bromomethyl)benzene

    • 4-Methylbenzaldehyde

  • Degradation Products:

    • Terephthalic acid

Q2: How can I identify the impurities in my sample of this compound?

A2: Several analytical techniques can be employed to identify impurities in your sample. The most common and effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can help identify impurities by comparing the spectrum of your sample to that of a pure standard. Impurities will present as additional peaks in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities. A reversed-phase HPLC method is typically suitable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities. The mass spectrum of each separated component can be compared to library data for identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to air and light. The bromomethyl group can be sensitive to moisture.

Troubleshooting Guides

Problem: My reaction is not proceeding as expected, and I suspect impurities in my this compound.

Visualizing the Impurity Identification Workflow

Workflow for Impurity Identification cluster_0 Initial Assessment cluster_1 Analytical Investigation cluster_2 Action Observe Reaction Unexpected reaction outcome Suspect Impurity Suspect impurity in starting material Observe Reaction->Suspect Impurity Analytical Techniques Select Analytical Technique(s) (NMR, HPLC, GC-MS) Suspect Impurity->Analytical Techniques Run Analysis Analyze commercial This compound Analytical Techniques->Run Analysis Compare Data Compare data to reference spectra and potential impurity profiles Run Analysis->Compare Data Identify Impurities Identify and quantify impurities Compare Data->Identify Impurities Purify Purify the starting material Identify Impurities->Purify If impurities are significant Adjust Adjust reaction conditions to account for impurity Identify Impurities->Adjust If purification is not feasible Workflow for Purification of this compound cluster_0 Preparation cluster_1 Purification cluster_2 Isolation Crude Material Crude this compound Dissolve Dissolve in minimal hot solvent (e.g., Ethyl Acetate) Crude Material->Dissolve Hot Filtration Hot filtration (optional, to remove insoluble impurities) Dissolve->Hot Filtration Induce Crystallization Add anti-solvent (e.g., Hexanes) to induce crystallization Hot Filtration->Induce Crystallization Cooling Slow cooling to room temperature, then ice bath Induce Crystallization->Cooling Vacuum Filtration Collect crystals by vacuum filtration Cooling->Vacuum Filtration Wash Wash with cold anti-solvent Vacuum Filtration->Wash Dry Dry under vacuum Wash->Dry Pure Product Pure this compound Dry->Pure Product

Managing exothermic reactions involving 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Bromomethyl)benzaldehyde

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for managing exothermic reactions involving this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a bifunctional compound with two reactive sites: an aldehyde and a benzylic bromide.[1] The primary hazards stem from the high reactivity of the bromomethyl group, which makes it a potent lachrymator and corrosive agent that can cause severe skin burns and eye damage.[2][3][4] Thermally, it can undergo exothermic decomposition, potentially leading to thermal runaway.[3][5] This decomposition can release hazardous gases such as hydrogen bromide (HBr).[3] Gradual decomposition in a sealed container may also lead to significant pressure buildup and a risk of explosion.[6]

Q2: What makes this compound prone to exothermic reactions?

A2: The C-Br bond in the benzylic position is relatively weak and susceptible to cleavage. Nucleophilic substitution reactions at this position are typically rapid and highly exothermic.[1] Factors such as high reactant concentration, rapid addition of reagents, inadequate cooling, and the presence of certain catalysts or strong nucleophiles can accelerate the reaction rate, leading to a rapid increase in temperature. If the heat generated exceeds the system's capacity for removal, a dangerous thermal runaway can occur.[5]

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[3][7] The container must be kept tightly closed to prevent exposure to moisture.[7] Due to its sensitivity to light and moisture and its potential for slow polymerization or decomposition, storage under an inert atmosphere and at reduced temperatures (e.g., <-15°C) is recommended.[6][7][8]

Q4: What are the signs of a runaway reaction or decomposition?

A4: Key indicators include:

  • A rapid, uncontrolled increase in reaction temperature.

  • A sudden change in pressure within the reactor.

  • Vigorous, unexpected gas evolution (potentially HBr).[3]

  • A distinct change in the color of the reaction mixture, such as darkening to brown or black, which can indicate decomposition.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Temperature Excursion) 1. Reagent addition rate is too fast.2. Inadequate cooling or cooling bath failure.3. Incorrect solvent choice (boiling point too low).4. Higher than expected reactant concentration.1. Immediately stop all reagent addition.2. Enhance cooling: Lower the cooling bath temperature or add more coolant (e.g., dry ice).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Prepare for emergency quenching if temperature continues to rise (see Protocol 2).
Unexpected Gas Evolution & Pungent Odor 1. Decomposition of the reagent or product, releasing HBr gas.[3]2. Reaction with protic impurities or solvents.1. Ensure the reaction is conducted in a well-ventilated chemical fume hood.[2]2. Verify that the off-gas is being safely vented or passed through a scrubber system (e.g., a base trap with NaOH solution) to neutralize acidic gases.
Reaction Mixture Turns Dark Brown/Black 1. Thermal decomposition or polymerization has occurred.[6]2. Presence of impurities that catalyze decomposition.1. Immediately cool the reaction mixture to prevent further decomposition.2. Once controlled, take a sample for analysis to identify potential side products.3. For future runs, ensure the purity of all reagents and solvents and maintain strict temperature control from the start.
Low or Inconsistent Yield 1. Decomposition of the starting material before or during the reaction.2. Side reactions due to excessive temperature.3. Inefficient mixing leading to localized "hot spots".1. Use fresh, properly stored this compound.2. Maintain the recommended reaction temperature; consider running trials at lower temperatures.3. Ensure vigorous and efficient stirring throughout the reagent addition process.

Data Presentation

While specific thermodynamic data for many reactions of this compound are not widely published, reaction calorimetry is strongly recommended to determine critical safety parameters before scale-up.[9]

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compoundBenzyl Bromide (Analog)
CAS Number 51359-78-5[4]100-39-0[2]
Molecular Weight 199.04 g/mol [4]171.03 g/mol [2]
Appearance Colorless to pale yellow solid/liquid[10]Colorless liquid[2]
Melting Point ~95 °C[8]-4 °C[2]
Boiling Point Not specified201 °C[2]

Table 2: Factors Influencing Exothermic Risk

FactorImpact on Exothermic RiskMitigation Strategy
Concentration Higher concentration increases reaction rate and volumetric heat output.Use appropriate solvent volume; perform dilution studies.
Addition Rate Fast addition can generate heat faster than it can be removed.Add reagent slowly and subsurface if possible; use a syringe pump for precise control.
Temperature Higher temperature exponentially increases the reaction rate (Arrhenius equation).Maintain a low reaction temperature with a reliable cooling bath; monitor temperature continuously.
Mixing Poor mixing can create localized hot spots where the reaction runs uncontrolled.Use an appropriate stirrer size and speed for the vessel; ensure a visible vortex or good surface movement.
Nucleophile Strength Stronger nucleophiles (e.g., primary amines, thiolates) lead to faster, more exothermic reactions.[1]Characterize the reaction on a small scale first; adjust addition rate and temperature accordingly.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a nucleophile (e.g., a secondary amine) under controlled conditions.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.[11]

  • Inert Atmosphere: Purge the vessel with dry nitrogen.

  • Charge & Cool: Charge the flask with the nucleophile and a suitable anhydrous solvent (e.g., Toluene, THF). Begin stirring and cool the mixture to 0 °C using an ice-water bath.[11]

  • Reagent Preparation: Dissolve this compound (1.0 eq) in the same anhydrous solvent in the dropping funnel.

  • Controlled Addition: Add the this compound solution dropwise to the cooled, stirring reaction mixture. Crucially, monitor the internal temperature continuously. The addition rate should be controlled to ensure the internal temperature does not rise by more than 2-3 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for a designated period. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up, ensuring any quenching steps are also performed with cooling.

Protocol 2: Emergency Quenching Procedure for Runaway Reactions

This procedure is for emergencies where a reaction shows signs of thermal runaway.

  • Immediate Actions: Alert personnel, ensure the fume hood sash is lowered, and stop all reagent addition. Activate maximum cooling on the reactor.

  • Prepare Quench Solution: In a separate flask, prepare a solution of a less reactive quenching agent. For unreacted benzylic bromides, a cold solution of sodium bicarbonate or a hindered secondary amine in an inert solvent is suitable. Avoid highly reactive primary amines or hydroxide (B78521) solutions which can be very exothermic.

  • Dilute & Cool: If possible and safe, add a large volume of a pre-chilled, high-boiling-point inert solvent (e.g., toluene) to the runaway reaction to dilute the reactants and help absorb heat.[12]

  • Slow Quenching: Once the temperature has stabilized or begins to drop, slowly add the prepared quenching solution to the reaction mixture while maintaining vigorous cooling and stirring.[13] NEVER add water or protic solvents directly to a very hot, concentrated reaction.

  • Monitor: Continue to monitor the temperature until it has returned to a safe and stable level. Do not seal the vessel, as gases may still be evolving.[13]

Visualizations

G start Temperature Excursion Detected (>5°C Rise) stop_add IMMEDIATELY Stop All Additions start->stop_add max_cool Maximize Cooling (Lower Bath Temp / Add Coolant) stop_add->max_cool prepare Prepare Emergency Quench Solution & Diluent max_cool->prepare q_stable Is Temperature Stabilizing or Dropping? prepare->q_stable add_diluent Add Cold Inert Diluent (e.g., Toluene) q_stable->add_diluent  Yes evacuate EVACUATE AREA Alert Safety Personnel q_stable->evacuate No   add_quench Slowly Add Quench Solution add_diluent->add_quench monitor Monitor Until Stable at Safe Temperature add_quench->monitor G cluster_params Reaction Parameters cluster_control Control Factors risk Risk of Thermal Runaway conc High Concentration heat_gen Increased Heat Generation Rate conc->heat_gen rate Fast Addition Rate rate->heat_gen temp High Starting Temperature temp->heat_gen nuc Strong Nucleophile nuc->heat_gen cooling Insufficient Cooling heat_rem Decreased Heat Removal Rate cooling->heat_rem mixing Poor Mixing mixing->heat_rem heat_gen->risk heat_rem->risk

References

Validation & Comparative

A Comparative Guide to the Synthesis Applications of 4-(Bromomethyl)benzaldehyde and 4-(Chloromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. Among the versatile building blocks available, 4-(bromomethyl)benzaldehyde and 4-(chloromethyl)benzaldehyde (B3024689) are two commonly employed reagents, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This guide provides an objective comparison of their performance in key synthetic transformations, supported by available experimental data and detailed methodologies, to aid in the informed selection of the optimal reagent for a given application.

Core Reactivity Principles: The Halogen's Role

The primary difference in the chemical behavior of this compound and 4-(chloromethyl)benzaldehyde lies in the reactivity of the halomethyl group. The carbon-halogen bond is the focal point of nucleophilic attack in many reactions. Due to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, this compound is generally the more reactive of the two. The bromide ion is a better leaving group than the chloride ion, facilitating faster reaction rates in nucleophilic substitution reactions.

Performance in Key Synthetic Transformations

While direct head-to-head comparative studies under identical conditions are not extensively documented in publicly available literature, the relative reactivity can be inferred from established principles of organic chemistry and data from analogous systems.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis where these reagents find extensive use. The enhanced reactivity of the bromo derivative translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro counterpart.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Substitution

PropertyThis compound4-(Chloromethyl)benzaldehydeJustification
Relative Reactivity HigherLowerThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.
Typical Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More forcing (e.g., higher temperatures, stronger bases)Overcoming the higher activation energy of C-Cl bond cleavage requires more energy input.
Reaction Rate FasterSlowerThe better leaving group ability of bromide leads to a faster rate of substitution.
The Wittig Reaction

The Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds, relies on the generation of a phosphonium (B103445) ylide from the corresponding benzylic halide. The greater reactivity of this compound facilitates the initial formation of the phosphonium salt with triphenylphosphine (B44618), which can subsequently be converted to the ylide.

While specific comparative yield data for the Wittig reaction using these two specific aldehydes is scarce, it is reasonable to extrapolate that the bromo compound would react more readily in the initial phosphonium salt formation step. However, the subsequent steps of the Wittig reaction are dependent on the reactivity of the ylide and the aldehyde functionality.

Experimental Protocols

The following are generalized experimental protocols for the Wittig reaction, which can be adapted for both this compound and 4-(chloromethyl)benzaldehyde. It is important to note that reaction conditions, particularly for the chloro derivative, may require optimization (e.g., longer reaction times or higher temperatures) to achieve comparable yields to the bromo derivative.

Protocol: Synthesis of a Stilbene (B7821643) Derivative via the Wittig Reaction

This protocol outlines the two-step synthesis of a stilbene derivative, starting with the formation of the phosphonium salt followed by the Wittig reaction with the aldehyde functionality of a second molecule of the starting material.

Step 1: Synthesis of the Triphenylphosphonium Salt

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene (B28343) or acetonitrile).

  • Reagent Addition: Add 4-(halomethyl)benzaldehyde (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: The Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triphenylphosphonium salt (1.0 eq) in an anhydrous solvent (e.g., THF or DMF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base (e.g., sodium hydride, potassium tert-butoxide, or n-butyllithium) (1.0 eq) to the suspension. A color change (often to orange or deep red) indicates the formation of the ylide.

  • Aldehyde Addition: To the ylide solution, add a solution of 4-(halomethyl)benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired stilbene derivative.

Decision-Making Workflow

The choice between this compound and 4-(chloromethyl)benzaldehyde in a synthetic plan is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

G Reagent Selection: this compound vs. 4-(Chloromethyl)benzaldehyde cluster_0 Initial Considerations cluster_1 Reagent Choice & Justification start Define Synthetic Target and Reaction Type reactivity_needed Required Reactivity? start->reactivity_needed cost_sensitivity Cost Sensitivity? reactivity_needed->cost_sensitivity Moderate/Low bromo Choose this compound reactivity_needed->bromo High cost_sensitivity->bromo Low chloro Choose 4-(Chloromethyl)benzaldehyde cost_sensitivity->chloro High bromo_justification Justification: - Higher reactivity - Milder conditions - Faster reaction times bromo->bromo_justification chloro_justification Justification: - Lower cost - Higher stability - Suitable for large-scale synthesis chloro->chloro_justification

Caption: Decision workflow for selecting between this compound and 4-(chloromethyl)benzaldehyde.

Stability and Handling

In terms of stability, 4-(chloromethyl)benzaldehyde is generally more stable than its bromo counterpart. This compound can be more susceptible to degradation over time, particularly when exposed to light and moisture, and may require storage at low temperatures under an inert atmosphere.[1] This higher stability can make the chloro derivative more amenable to large-scale industrial processes where long-term storage and handling are considerations.

Cost and Availability

For large-scale synthesis and industrial applications, cost is a significant factor. Typically, 4-(chloromethyl)benzaldehyde is more commercially available and less expensive than this compound. This cost difference can be a primary driver in the selection process, especially when the desired transformation can be achieved with the less reactive chloro-compound, even if it requires more forcing conditions.

Conclusion

The choice between this compound and 4-(chloromethyl)benzaldehyde is a classic example of the trade-off between reactivity, stability, and cost in chemical synthesis. This compound is the reagent of choice when high reactivity is paramount, allowing for milder reaction conditions and faster transformations. Conversely, 4-(chloromethyl)benzaldehyde offers advantages in terms of cost-effectiveness and stability, making it a suitable option for large-scale production where the reaction conditions can be adjusted to accommodate its lower reactivity. A thorough evaluation of the specific synthetic goals, budget constraints, and scale of the reaction will ultimately guide the prudent chemist to the optimal choice.

References

Comparative analysis of different synthetic routes to 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of four distinct synthetic routes to 4-(bromomethyl)benzaldehyde, a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on reaction conditions, yields, and procedural details to assist researchers in selecting the most suitable method for their specific applications.

Executive Summary of Synthetic Pathways

Four primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Benzylic Bromination of p-Tolualdehyde: A direct approach involving the radical-initiated bromination of the methyl group of p-tolualdehyde.

  • Route 2: Reduction of 4-(Bromomethyl)benzonitrile: A high-yield method that converts the nitrile functionality into an aldehyde.

  • Route 3: Two-Step Synthesis from Terephthalaldehyde (B141574): A pathway involving the selective reduction of one aldehyde group, followed by the bromination of the resulting hydroxymethyl group.

  • Route 4: Oxidation of 4-(Bromomethyl)benzyl Alcohol: A straightforward oxidation of the corresponding primary alcohol to the aldehyde.

The following sections provide a detailed examination of each route, including experimental protocols and a summary of key performance indicators.

Data Presentation: A Comparative Overview

The quantitative data for each synthetic route is summarized in the table below for ease of comparison.

ParameterRoute 1: From p-TolualdehydeRoute 2: From 4-(Bromomethyl)benzonitrileRoute 3: From TerephthalaldehydeRoute 4: From 4-(Bromomethyl)benzyl Alcohol
Starting Material p-Tolualdehyde4-(Bromomethyl)benzonitrileTerephthalaldehyde4-(Bromomethyl)benzyl Alcohol
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (AIBN/Benzoyl Peroxide)Diisobutylaluminum hydride (DIBAL-H)1. H₂, Pd/C, Base 2. PBr₃ or HBrPyridinium (B92312) chlorochromate (PCC)
Typical Solvent(s) Carbon tetrachloride (CCl₄)Toluene (B28343)1. Ethanol (B145695)/Water 2. Dichloromethane (B109758)Dichloromethane
Reaction Temperature Reflux0 °C to room temperature1. 25 °C 2. 0 °C to room temperatureRoom temperature
Typical Reaction Time 1-8 hours1-3 hours1. ~30 minutes 2. 1-3 hours~1 hour
Reported Yield Variable70-90%[1]Variable (multi-step)~57%
Purification Method Filtration, Washing, RecrystallizationAqueous workup, Extraction, RecrystallizationFiltration, Solvent removal, Extraction, RecrystallizationFiltration, Extraction, Recrystallization[2]

Experimental Protocols

Route 1: Benzylic Bromination of p-Tolualdehyde

This method, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as a source of bromine radicals to selectively brominate the benzylic position of p-tolualdehyde.[3]

General Procedure:

To a solution of p-tolualdehyde in anhydrous carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are added. The mixture is heated to reflux and stirred for 1-8 hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.

Route 2: Reduction of 4-(Bromomethyl)benzonitrile

This high-yield route involves the reduction of a nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H).[1]

Experimental Protocol: [4]

A solution of 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in dry toluene (10 mL) is cooled to 0 °C under a nitrogen atmosphere. A solution of DIBAL-H in hexane (B92381) (1.0 M, 2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of chloroform (B151607) (15 mL) followed by 10% hydrochloric acid (34 mL). The mixture is stirred at room temperature for an additional hour. The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is washed with ice-cold n-hexane and dried under vacuum to yield this compound. A reported yield for this procedure is 70%.[5] Another similar procedure reports a yield of 84%.[4]

The starting material, 4-(bromomethyl)benzonitrile, can be prepared by the bromination of 4-methylbenzonitrile with NBS and AIBN in refluxing carbon tetrachloride for 8 hours, with a reported yield of 90%.[1]

Route 3: Two-Step Synthesis from Terephthalaldehyde

This route involves a selective mono-reduction of terephthalaldehyde followed by bromination.

Step 1: Selective Reduction of Terephthalaldehyde

A patented method describes the selective reduction of one aldehyde group via catalytic hydrogenation.[6]

Experimental Protocol:

In a hydrogenation vessel, terephthalaldehyde (0.10 mole) is dissolved in a mixture of water (60 mL) and ethanol (140 mL). To this solution, 5% palladium on carbon (0.200 g) and a catalytic amount of a base such as sodium hydroxide (B78521) are added. The vessel is placed under an initial hydrogen pressure of 45 p.s.i.g. and shaken at 25 °C. The reaction is monitored by hydrogen uptake. After the consumption of one molar equivalent of hydrogen, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield 4-(hydroxymethyl)benzaldehyde (B2643722).

Step 2: Bromination of 4-(Hydroxymethyl)benzaldehyde

The resulting alcohol is then converted to the corresponding bromide.

General Procedure:

To a solution of 4-(hydroxymethyl)benzaldehyde in a suitable solvent like dichloromethane at 0 °C, phosphorus tribromide (PBr₃, 0.33 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by recrystallization.

Route 4: Oxidation of 4-(Bromomethyl)benzyl Alcohol

This route involves the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Experimental Protocol: [2]

To a solution of 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene (B1212753) chloride, pyridinium chlorochromate (14.1 g, 65 mmol) is added. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for approximately one hour, with the reaction progress monitored by thin-layer chromatography. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated in vacuo. The residue is partitioned between diethyl ether and water. The organic fraction is washed with water and brine, and then dried over magnesium sulfate. The solvent is removed under reduced pressure to yield a white crystalline solid. Recrystallization from hot diethyl ether yields 4.9 grams of this compound as needle-like crystals (approximately 57% yield).[2]

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Routes p_tolualdehyde p-Tolualdehyde product This compound p_tolualdehyde->product Route 1 NBS, AIBN/Δ CCl₄, Reflux bromobenzonitrile 4-(Bromomethyl)benzonitrile bromobenzonitrile->product Route 2 DIBAL-H Toluene, 0 °C terephthalaldehyde Terephthalaldehyde hydroxymethylbenzaldehyde 4-(Hydroxymethyl)benzaldehyde terephthalaldehyde->hydroxymethylbenzaldehyde Route 3 (Step 1) H₂, Pd/C, Base EtOH/H₂O, 25 °C hydroxymethylbenzaldehyde->product Route 3 (Step 2) PBr₃ CH₂Cl₂, RT bromobenzyl_alcohol 4-(Bromomethyl)benzyl Alcohol bromobenzyl_alcohol->product Route 4 PCC CH₂Cl₂, RT

Caption: Overview of the four synthetic routes to this compound.

Experimental Workflow: Route 2 (DIBAL-H Reduction)

DIBALH_Workflow start Dissolve 4-(Bromomethyl)benzonitrile in dry Toluene cool Cool to 0 °C under N₂ start->cool add_dibal Add DIBAL-H in Hexane dropwise cool->add_dibal stir Stir at 0 °C for 1 hour add_dibal->stir quench Quench with CHCl₃ and 10% HCl stir->quench stir_rt Stir at Room Temperature for 1 hour quench->stir_rt extract Separate organic layer, wash with H₂O stir_rt->extract dry Dry over Na₂SO₄ extract->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Wash with cold n-hexane and dry concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis via DIBAL-H reduction.

Concluding Remarks

The choice of synthetic route to this compound is contingent upon several factors including the availability of starting materials, desired yield and purity, and the scale of the reaction.

  • Route 2, the reduction of 4-(bromomethyl)benzonitrile with DIBAL-H, stands out for its high reported yields and relatively mild reaction conditions, making it an attractive option for laboratory-scale synthesis.

  • Route 1, the benzylic bromination of p-tolualdehyde, offers a more direct and atom-economical approach, though yields can be variable and may require careful optimization to minimize side products.

  • Route 3, starting from terephthalaldehyde, provides a viable alternative, particularly if terephthalaldehyde is a readily available starting material. The two-step nature of this process, however, may impact the overall efficiency.

  • Route 4, the oxidation of 4-(bromomethyl)benzyl alcohol, is a straightforward transformation, but the use of a stoichiometric amount of a chromium-based reagent (PCC) may be a consideration for large-scale synthesis due to environmental and safety concerns.

Ultimately, the selection of the optimal synthetic pathway will depend on a careful evaluation of these factors in the context of the specific research or development objectives.

References

Unveiling Molecular Architecture: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise confirmation of a molecule's structure is a critical, non-negotiable step. Researchers and scientists rely on a suite of powerful analytical techniques to piece together the molecular puzzle. Among the most pivotal of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of information, and when used in concert, they allow for the unambiguous elucidation of a chemical structure.[1][2] This guide offers an objective comparison of these three cornerstone techniques, complete with experimental insights and data presentation, to aid professionals in navigating the path to structure confirmation.

At a Glance: A Comparative Overview of Spectroscopic Techniques

The selection of a spectroscopic technique is often guided by the specific question a researcher is trying to answer. While NMR is unparalleled for detailing the complete carbon-hydrogen framework, MS provides the molecular weight and formula, and IR quickly identifies the functional groups present.[1][3][4] The following table summarizes the key operational and informational differences between these three methods.

FeatureNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed carbon-hydrogen framework, 3D structure, connectivity, and stereochemistry.[1][5]Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[6][7]Molecular weight, elemental composition, and fragmentation patterns.[8]
Sensitivity Lower sensitivity, typically requires milligram to microgram sample quantities.[1]Moderate sensitivity, suitable for microgram to milligram sample amounts.High sensitivity, capable of analyzing nanogram to picogram quantities.[1][4]
Sample State Primarily liquid (solution-state NMR); solid-state NMR is also possible.[9]Can analyze solid, liquid, and gas samples.Typically requires the sample to be ionized and introduced into a vacuum, often from a liquid or solid state.[10]
Analysis Type Non-destructive.Largely non-destructive.[1]Destructive, as the sample is ionized and fragmented.
Key Strengths Provides the most comprehensive structural information for complete elucidation.[1]Fast, versatile, and excellent for a quick check of functional groups.[11]Unmatched sensitivity and accuracy for molecular weight determination.[4]
Limitations Requires larger sample amounts and can be time-consuming. Isomers can sometimes be challenging to distinguish without 2D NMR.Provides limited information about the overall molecular skeleton and connectivity.[1][11]Isomers are often difficult to differentiate, and complex fragmentation can be challenging to interpret.[1]

A Practical Case Study: The Structure Elucidation of Aspirin (Acetylsalicylic Acid)

To illustrate how these techniques work in synergy, let's consider the structural analysis of a well-known drug: Aspirin.

Mass Spectrometry (MS)

MS is typically the first step, providing the molecular weight of the compound.[8] For Aspirin (C₉H₈O₄), the molecular ion peak in an ESI-MS spectrum would confirm its molecular weight.

m/z (Mass-to-Charge Ratio) Assignment Information Gained
181.04[M+H]⁺Confirms the molecular weight of Aspirin (180.16 g/mol ).
121.03[M - C₂H₂O + H]⁺Loss of a ketene (B1206846) fragment, suggesting an acetyl group.
93.03[M - C₂H₂O - CO + H]⁺Subsequent loss of carbon monoxide, characteristic of a carboxylic acid.
Infrared (IR) Spectroscopy

Following MS, IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies.[6]

Frequency (cm⁻¹) Functional Group Vibration Information Gained
~3000 (broad)-OHO-H StretchIndicates the presence of a carboxylic acid.
~1750C=OCarbonyl StretchSuggests an ester functional group.
~1690C=OCarbonyl StretchIndicates a carboxylic acid functional group.
~1200C-OC-O StretchConsistent with both ester and carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed map of the molecule's structure, showing how the atoms are connected.[12][13] Both ¹H and ¹³C NMR are crucial for a complete picture.

¹H NMR Data (in CDCl₃, ppm):

Chemical Shift (δ) Multiplicity Integration Assignment
2.34 Singlet 3H Methyl protons (-COCH₃)
7.12 Doublet of doublets 1H Aromatic proton
7.35 Triplet 1H Aromatic proton
7.62 Triplet 1H Aromatic proton
8.12 Doublet of doublets 1H Aromatic proton adjacent to the carboxylic acid

| 11.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR Data (in CDCl₃, ppm):

Chemical Shift (δ) Assignment
21.0 Methyl carbon (-COCH₃)
122.5 Aromatic CH
124.2 Aromatic CH
126.3 Aromatic C-COOH
131.2 Aromatic CH
134.8 Aromatic CH
151.0 Aromatic C-O
169.8 Ester carbonyl carbon

| 170.5 | Carboxylic acid carbonyl carbon |

By combining the data, the structure is confirmed: MS gives the correct mass, IR identifies the ester and carboxylic acid groups, and NMR places every proton and carbon in its precise location on the aromatic ring and substituent groups.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the analysis of a small organic molecule like Aspirin.

1. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is then diluted to a final concentration of about 1-10 µg/mL.

  • Instrumentation: An ESI-MS instrument is used. The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: The mass analyzer scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments. The resulting mass spectrum plots the relative intensity of ions against their m/z ratio.[8]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[1]

  • Data Acquisition: Collect the sample spectrum. The instrument's software automatically performs the background subtraction and displays the spectrum as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

  • Instrumentation: Place the NMR tube into the NMR spectrometer's magnet.

  • Data Acquisition: The instrument is "shimmed" to optimize the homogeneity of the magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a longer acquisition time is typically needed due to the lower natural abundance of the ¹³C isotope. The FID is then Fourier-transformed by the software to generate the NMR spectrum.[13]

Visualizing the Workflow

The process of structure elucidation is a logical progression, integrating data from each technique to build a complete molecular picture.

G cluster_start Initial Analysis cluster_methods Spectroscopic Techniques cluster_info Derived Information cluster_end Final Confirmation Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MW Molecular Weight & Elemental Formula MS->MW FG Functional Groups IR->FG Conn Atomic Connectivity & Framework NMR->Conn Structure Confirmed Molecular Structure MW->Structure FG->Structure Conn->Structure G cluster_data Experimental Data cluster_interpretation Structural Insights cluster_final Final Structure MS_Data Mass Spectrometry Molecular Ion Peak Fragmentation Pattern MW Molecular Formula (C₉H₈O₄) MS_Data->MW IR_Data IR Spectroscopy O-H Stretch C=O Stretch C-O Stretch FG Functional Groups (Carboxylic Acid, Ester) IR_Data->FG NMR_Data NMR Spectroscopy Chemical Shifts Coupling Constants Integration Framework Carbon-Hydrogen Framework NMR_Data->Framework Final_Structure Aspirin (Acetylsalicylic Acid) MW->Final_Structure FG->Final_Structure Framework->Final_Structure

References

A Comparative Guide to Validating the Purity of Synthesized 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final products. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-(Bromomethyl)benzaldehyde, a versatile reagent in organic synthesis.[1] Experimental protocols and data are presented to offer a practical framework for its quality control.

Analytical Techniques for Purity Determination

The structural integrity and purity of this compound can be rigorously assessed using a combination of spectroscopic and chromatographic methods. The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.[1]

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniqueInformation ProvidedStrengthsLimitationsTypical Purity Specification
¹H NMR Quantitative information on proton environments, structural confirmation, and detection of proton-containing impurities.Fast, non-destructive, provides structural information.May not detect non-proton containing impurities, signal overlap can be an issue.>98%
¹³C NMR Information on the carbon skeleton of the molecule.Confirms the carbon framework and detects carbon-containing impurities.Lower sensitivity than ¹H NMR, longer acquisition times.Confirmatory
HPLC Separation and quantification of the main component and impurities.High resolution and sensitivity for quantitative analysis of non-volatile impurities.Requires a suitable chromophore for UV detection, method development can be time-consuming.>99% (area %)
GC-MS Separation of volatile components with mass identification.Excellent for identifying volatile impurities and by-products.Not suitable for non-volatile compounds without derivatization.Confirmatory
FT-IR Identification of functional groups present in the molecule.Fast, provides a characteristic fingerprint of the compound.Not quantitative, may not detect impurities with similar functional groups.Confirmatory

Experimental Workflow for Purity Validation

A systematic approach is crucial for the comprehensive purity validation of this compound. The following workflow outlines the logical sequence of analytical procedures.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation & Purity cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Purity Assessment A Synthesized this compound B FT-IR Spectroscopy A->B Functional Group ID C Melting Point Determination A->C Physical Property D ¹H NMR & ¹³C NMR Spectroscopy A->D C->D E Mass Spectrometry (MS) D->E Molecular Weight Confirmation F High-Performance Liquid Chromatography (HPLC) E->F G Gas Chromatography-Mass Spectrometry (GC-MS) F->G Volatile Impurity Analysis H Purity > 99%? F->H G->H I Qualified for Use H->I Yes J Requires Further Purification H->J No

Purity validation workflow for this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Procedure: Dissolve the sample in CDCl₃ and transfer to an NMR tube. Acquire the ¹H NMR spectrum.

  • Expected Signals:

    • Aldehydic proton (CHO): ~10.02 ppm (singlet, 1H).[2][3]

    • Aromatic protons: ~7.86 ppm (doublet, 2H) and ~7.57 ppm (doublet, 2H).[2][3]

    • Bromomethyl protons (CH₂Br): ~4.52 ppm (singlet, 2H).[2][3]

¹³C NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Acquire the ¹³C NMR spectrum from the same sample used for ¹H NMR.

  • Expected Signals:

    • Aldehyde Carbonyl (C=O): ~191.25 ppm.[1]

    • Aromatic (C-CHO): ~135.86 ppm.[1]

    • Aromatic (C-CH₂Br): ~143.98 ppm.[1]

    • Aromatic (CH): ~129.98 ppm and ~129.41 ppm.[1]

    • Methylene (-CH₂Br): ~31.68 ppm.[1]

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping up the acetonitrile concentration. Phosphoric acid or formic acid can be added to the mobile phase for better peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Procedure: Introduce the sample into the mass spectrometer.

  • Expected Molecular Ion Peaks: Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic pair of molecular ion peaks of nearly equal intensity will be observed at m/z 198 and 200.[1]

  • Common Fragmentation Patterns: Loss of a hydrogen atom ([M-1]⁺), loss of the formyl group ([M-29]⁺), and cleavage of the bromomethyl group are expected.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Can be analyzed as a solid (KBr pellet or ATR).

  • Procedure: Acquire the IR spectrum.

  • Expected Key Absorption Bands:

    • C=O stretch (aldehyde): ~1700 cm⁻¹.

    • C-H stretch (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretch (aldehyde): ~2700-2800 cm⁻¹.

    • C-Br stretch: ~600-700 cm⁻¹.

Comparison with Alternatives

While this compound is a widely used bifunctional molecule, other isomers or related compounds might be considered for specific synthetic applications.

Table 2: Purity Validation Comparison with Alternative Benzaldehyde (B42025) Derivatives

CompoundKey Purity Validation ConsiderationsCommon Potential Impurities
3-(Bromomethyl)benzaldehyde Similar analytical techniques (NMR, HPLC, MS) are applicable. Positional isomerism can be confirmed by the distinct splitting pattern of aromatic protons in ¹H NMR.Starting materials, other positional isomers.
4-Bromobenzaldehyde Lacks the bromomethyl group, leading to a simpler NMR spectrum and different fragmentation in MS. HPLC is effective for purity determination.[4]Dibrominated species, unbrominated benzaldehyde.
4-Methylbenzaldehyde (p-Tolualdehyde) The methyl group protons will show a characteristic singlet around 2.4 ppm in the ¹H NMR spectrum. GC-MS is well-suited for its analysis due to its volatility.Over-oxidation to terephthalic acid, unreacted p-xylene.

References

A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-(Bromomethyl)benzaldehyde and its constitutional isomers, 2-(bromomethyl)benzaldehyde (B49007) and 3-(bromomethyl)benzaldehyde. The positional difference of the bromomethyl group on the benzaldehyde (B42025) ring significantly influences the reactivity of both the aldehyde and the benzylic bromide functionalities. Understanding these nuances is critical for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science. This analysis is supported by established chemical principles and spectroscopic data, and includes detailed experimental protocols for the direct comparison of these isomers.

Executive Summary

The reactivity of the bromomethylbenzaldehyde isomers is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the aldehyde group and the position of the bromomethyl substituent dictate the electrophilicity of the carbonyl carbon and the susceptibility of the benzylic carbon to nucleophilic attack.

  • Aldehyde Reactivity: The 4-isomer is expected to be the most reactive towards nucleophilic addition due to the strong electron-withdrawing effect of the para-bromomethyl group, which enhances the electrophilicity of the carbonyl carbon. The 2-isomer's reactivity is attenuated by steric hindrance from the ortho-bromomethyl group. The 3-isomer exhibits intermediate reactivity.

  • Bromomethyl Reactivity: The reactivity of the bromomethyl group in nucleophilic substitution reactions (SN1 and SN2) is also influenced by the position of the aldehyde group. The stability of the carbocation intermediate (for SN1) and the accessibility of the benzylic carbon (for SN2) are key factors. Generally, benzylic halides are reactive in both SN1 and SN2 reactions.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of the isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as steric hindrance.

  • Inductive Effect (-I): The electronegative bromine and oxygen atoms withdraw electron density from the benzene (B151609) ring, influencing the reactivity of both functional groups.

  • Resonance Effect (-M of -CHO): The aldehyde group is a deactivating group that withdraws electron density from the aromatic ring, particularly from the ortho and para positions.

  • Steric Hindrance: The proximity of the bromomethyl group to the aldehyde in the 2-isomer can sterically hinder the approach of nucleophiles to the carbonyl carbon.

These effects modulate the electron density at the reactive centers of each isomer, leading to different reaction rates and outcomes.

Comparative Data

Spectroscopic Data Comparison

Spectroscopic data provides insights into the electronic environment of the functional groups, which correlates with their reactivity.

IsomerCarbonyl Stretch (C=O) IR Frequency (cm⁻¹) (Predicted)Carbonyl Carbon (¹³C-NMR) Chemical Shift (ppm) (Predicted)
2-(Bromomethyl)benzaldehyde~1700 - 1710~191 - 193
3-(Bromomethyl)benzaldehyde~1700 - 1705~192
This compound~1705 - 1715~192 - 194

Note: The predicted values are based on general trends observed for substituted benzaldehydes. Higher IR frequencies and more downfield ¹³C-NMR chemical shifts for the carbonyl group generally correlate with increased electrophilicity and reactivity towards nucleophiles.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of the bromomethylbenzaldehyde isomers, standardized experimental conditions are crucial. The following protocols for two key reaction types can be employed to generate comparative data on reaction rates and yields.

Comparative Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is sensitive to the electrophilicity of the carbonyl carbon.

Objective: To compare the relative reactivity of the three bromomethylbenzaldehyde isomers in a Wittig reaction by monitoring reaction time and yield.

Materials:

Procedure:

  • Ylide Preparation: In three separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. To each flask, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixtures to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).

  • Reaction: To each of the ylide solutions, add a solution of the respective bromomethylbenzaldehyde isomer (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Monitoring: Monitor the progress of each reaction simultaneously using TLC by observing the disappearance of the starting aldehyde.

  • Work-up and Isolation: Once the reactions are complete (as indicated by TLC), quench the reactions by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography or recrystallization. Determine the yield of the resulting stilbene (B7821643) derivative for each isomer.

Expected Outcome: The 4-isomer is expected to react the fastest and give the highest yield, followed by the 3-isomer. The 2-isomer is expected to be the least reactive due to steric hindrance.

Comparative Nucleophilic Substitution: Reaction with a Common Nucleophile

The rate of nucleophilic substitution at the benzylic carbon can be compared using a common nucleophile.

Objective: To compare the relative rates of SN2 reaction of the three bromomethylbenzaldehyde isomers with a nucleophile like sodium azide (B81097).

Materials:

  • 2-(Bromomethyl)benzaldehyde

  • 3-(Bromomethyl)benzaldehyde

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: In three separate reaction vessels, dissolve each bromomethylbenzaldehyde isomer (1.0 equivalent) in DMF. To each solution, add sodium azide (1.2 equivalents).

  • Reaction Conditions: Maintain the reactions at a constant temperature (e.g., 25 °C) and stir vigorously.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by dilution with water) and analyze the composition by HPLC or GC-MS to determine the concentration of the starting material and the product (azidomethyl)benzaldehyde.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve.

Expected Outcome: The electronic effect of the aldehyde group on the benzylic position is more complex. The electron-withdrawing aldehyde group can destabilize the developing positive charge in an SN1-like transition state but can also activate the benzylic position towards SN2 attack. The relative rates will depend on the balance of these effects and any steric hindrance.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing Reactivity of Bromomethylbenzaldehyde Isomers cluster_isomer Isomer Position cluster_factors Influencing Factors cluster_reactivity Reactivity 2-isomer 2-isomer Steric_Hindrance Steric_Hindrance 2-isomer->Steric_Hindrance significant 3-isomer 3-isomer Electronic_Effects Electronic_Effects 3-isomer->Electronic_Effects moderate 4-isomer 4-isomer 4-isomer->Electronic_Effects strong Aldehyde_Reactivity Aldehyde_Reactivity Electronic_Effects->Aldehyde_Reactivity Bromomethyl_Reactivity Bromomethyl_Reactivity Electronic_Effects->Bromomethyl_Reactivity Steric_Hindrance->Aldehyde_Reactivity Nucleophilic_Addition Nucleophilic_Addition Aldehyde_Reactivity->Nucleophilic_Addition Nucleophilic_Substitution Nucleophilic_Substitution Bromomethyl_Reactivity->Nucleophilic_Substitution

Caption: Interplay of isomeric position, electronic effects, and steric hindrance on reactivity.

Experimental Workflow for Comparative Reactivity Analysis

G Workflow for Comparing Isomer Reactivity Start Start Select_Isomers Select Isomers (2-, 3-, 4-) Start->Select_Isomers Choose_Reaction Choose Reaction Type (e.g., Wittig, Nucleophilic Substitution) Select_Isomers->Choose_Reaction Standardize_Conditions Standardize Reaction Conditions (Concentration, Temperature, Solvent) Choose_Reaction->Standardize_Conditions Run_Reactions Run Reactions in Parallel Standardize_Conditions->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, HPLC, GC-MS) Run_Reactions->Monitor_Progress Isolate_Products Isolate and Purify Products Monitor_Progress->Isolate_Products Analyze_Results Analyze Results (Yield, Reaction Rate) Isolate_Products->Analyze_Results Compare_Reactivity Compare Isomer Reactivity Analyze_Results->Compare_Reactivity End End Compare_Reactivity->End

Caption: A standardized workflow for the experimental comparison of isomer reactivity.

Conclusion

The positional isomerism in bromomethylbenzaldehydes provides a clear example of how subtle structural changes can lead to significant differences in chemical reactivity. While direct comparative kinetic data is sparse, a thorough understanding of electronic and steric effects allows for robust predictions. The 4-isomer is anticipated to be the most reactive at the aldehyde functionality, while the 2-isomer is expected to be the least reactive due to steric hindrance. The reactivity of the bromomethyl group is also position-dependent, influenced by the electronic nature of the aldehyde group. The provided experimental protocols offer a framework for researchers to quantify these differences, enabling more informed decisions in the design and execution of synthetic strategies involving these versatile bifunctional building blocks.

A Comparative Guide to the Biological Activity of 4-(Bromomethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activities of 4-(Bromomethyl)benzaldehyde and its derivatives, focusing on their potential as therapeutic agents. The information presented herein is collated from preclinical research to provide an objective evaluation of these compounds, supported by experimental data.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The reactivity of the bromomethyl and aldehyde functional groups allows for a wide range of structural modifications, leading to compounds with varied and potent biological profiles.[1] This guide summarizes the available quantitative data on the biological performance of these derivatives and provides detailed experimental protocols for key assays.

Cytotoxicity Against Cancer Cell Lines

A significant area of investigation for benzaldehyde (B42025) derivatives has been their cytotoxic effects on various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. The data below, primarily derived from in vitro studies using the MTT assay, summarizes the cytotoxic profiles of several substituted benzaldehyde derivatives.

CompoundCancer Cell LineIC50 (µg/mL)Reference
2,3-Dimethoxy-5-bromobenzaldehydeHCT-116 (Colon)0.36[5]
2,5-Dimethoxy-4-bromobenzaldehydeHCT-116 (Colon)0.84[5]
2-Hydroxy-3-methoxy-5-bromobenzaldehydeHL-60 (Leukemia)1.34[5]
3,4-Dimethoxy-5-bromobenzaldehydeHL-60 (Leukemia)1.45[5]
BenzaldehydeHuman Lymphocytes>50[6][7]
Doxorubicin (Positive Control)Various0.02 - 0.49[5]

Enzyme Inhibition

Certain benzaldehyde derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential for targeted therapies. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer chemoresistance.[4][8] Other studies have explored their role as cholinesterase inhibitors for potential applications in neurodegenerative diseases.[9]

CompoundTarget EnzymeIC50 (µM)Reference
ABMM-15ALDH1A30.14[4][8]
ABMM-16ALDH1A34.27[4][8]
Compound 1 Acetylcholinesterase0.050[9]
Compound 1 Butyrylcholinesterase0.080[9]
Donepezil (Standard)Acetylcholinesterase0.016[9]
Donepezil (Standard)Butyrylcholinesterase0.30[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[10]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.[3][10]

Procedure: [10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives).

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The MTT reagent is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

ALDH1A3 Inhibition Assay

This assay determines the inhibitory activity of compounds against the ALDH1A3 enzyme by monitoring the production of NADH.[8]

Principle: The enzymatic reaction of ALDH1A3 produces NADH, which is fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[4][8]

Procedure: [8]

  • Compound Preparation: Test compounds are dissolved in DMSO.

  • Reaction Mixture: The enzymatic reaction is set up containing the ALDH1A3 enzyme in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at the desired final concentration (e.g., 10 µM for initial screening). The final DMSO concentration is typically kept low (e.g., 1% v/v).

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., hexanal (B45976) or 4-NBA).

  • Fluorescence Measurement: The increase in NADH fluorescence is monitored over time using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence measurements. For potent inhibitors, IC50 values are determined from dose-response curves.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental processes and logical connections in the evaluation of these compounds, the following diagrams are provided.

G General Workflow for Evaluating Cytotoxicity cluster_0 In Vitro Screening cluster_1 Lead Compound Identification cluster_2 Further Studies A Synthesize this compound Derivatives B Cell Line Selection (e.g., HCT-116, HL-60) A->B C MTT Assay B->C D Determine IC50 Values C->D E Compare IC50 Values with Standard Drug (e.g., Doxorubicin) D->E F Identify Potent and Selective Derivatives E->F G Mechanism of Action Studies F->G H In Vivo Efficacy Studies F->H

Caption: Workflow for the cytotoxic evaluation of derivatives.

G Enzyme Inhibition Assay Workflow A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Test Compound A->C B Dissolve Test Compounds (Derivatives) in DMSO B->C D Initiate Reaction with Substrate Addition C->D E Monitor Reaction Progress (e.g., NADH fluorescence) D->E F Calculate Percentage of Inhibition E->F G Determine IC50 for Potent Inhibitors F->G

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide provide a foundation for researchers to compare and further investigate these molecules for potential therapeutic applications. The structure-activity relationship (SAR) insights from such comparisons are crucial for the rational design of new, more potent, and selective drug candidates. Further in-depth studies are warranted to elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of the most promising derivatives.

References

A Comparative Guide to the Cross-Reactivity of 4-(Bromomethyl)benzaldehyde and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and bioconjugation, the choice of reagents is critical to achieving desired product yields and minimizing off-target reactions. 4-(Bromomethyl)benzaldehyde is a versatile bifunctional molecule, prized for its reactive bromomethyl group that is susceptible to nucleophilic attack, and an aldehyde functionality that can participate in a range of chemical transformations. This guide provides an objective comparison of the cross-reactivity of this compound with various reagents and evaluates its performance against alternative electrophilic compounds, supported by experimental data and detailed protocols.

I. Reactivity Profile of this compound

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon of the bromomethyl group, proceeding readily via an S(_N)2 mechanism. The bromide ion serves as a good leaving group, facilitating reactions with a wide array of nucleophiles.

Cross-Reactivity with Common Nucleophiles

The versatility of this compound is demonstrated by its reactivity with various nucleophilic functional groups. Below is a summary of its reactions with key nucleophiles encountered in organic synthesis and bioconjugation.

Nucleophile Functional GroupRepresentative NucleophileProduct TypeReported YieldReference
Nitrogen
Primary AmineBenzylamineSecondary Amine-[1]
Secondary AminePiperazineTertiary Amine-[2]
Sulfur
ThiolCysteineThioether-[3]
ThioacetatePotassium ThioacetateThioesterHigh[2]
ThiocyanatePotassium ThiocyanateThiocyanate-[2]
Oxygen
Alcohol/Phenol4-FormylphenolEther-[4]

Note: Quantitative yield data for many of these reactions under standardized conditions is not extensively reported in publicly available literature. The yields are often context-dependent, influenced by solvent, temperature, and stoichiometry.

II. Comparative Performance with Alternative Electrophilic Reagents

In the realm of bioconjugation and chemical biology, several classes of electrophilic reagents are employed for the modification of biomolecules. Here, we compare this compound with other benzyl (B1604629) halides and two of the most common classes of bioconjugation reagents: maleimides and N-hydroxysuccinimide (NHS) esters.

A. Comparison with other Benzyl Halides

The reactivity of the benzylic halide is directly influenced by the nature of the halogen, which acts as the leaving group. The reactivity generally follows the order of leaving group ability: I > Br > Cl > F.

ReagentRelative ReactivityKey Considerations
4-(Chloromethyl)benzaldehydeLowerMore stable, but requires more forcing reaction conditions.[5]
This compound Baseline Good balance of reactivity and stability.
4-(Iodomethyl)benzaldehydeHigherMore reactive, leading to faster reaction rates, but potentially less stable.[6][7]
B. Comparison with Maleimides and NHS Esters

Maleimides and NHS esters are widely used for their high selectivity in bioconjugation, particularly for modifying proteins and peptides.

FeatureThis compoundMaleimidesN-Hydroxysuccinimide (NHS) Esters
Target Functional Group Thiols, Amines, HydroxylsPrimarily ThiolsPrimarily Primary Amines
Reaction Type Nucleophilic Substitution (S(N)2)Michael AdditionNucleophilic Acyl Substitution
Optimal pH Generally broad, but basic pH enhances nucleophilicity of amines and thiols.6.5 - 7.5 (highly selective for thiols)[8][9]7.0 - 9.0[1][2]
Reaction Kinetics Moderate to FastVery Fast (minutes to a few hours)[3][10]Fast (minutes to hours)[10][]
Stability of Linkage Stable thioether, ether, or amine bond.Thioether bond can be reversible (retro-Michael reaction).[10]Stable amide bond.[2]
Side Reactions Potential for cross-reactivity with multiple nucleophiles.Can react with amines at higher pH; hydrolysis of the maleimide (B117702) ring.[9]Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH.[2][]

III. Experimental Protocols

The following are representative protocols for the reaction of this compound and its alternatives with common nucleophiles.

Protocol 1: General Procedure for Reaction of this compound with a Nucleophile

This protocol provides a general framework for the S(_N)2 reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dichloromethane (DCM))

  • Base (if required, e.g., Potassium Carbonate, Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the nucleophile in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the nucleophile requires deprotonation, add a suitable base (typically 1.1 to 2 equivalents).

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the stirred solution of the nucleophile at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Labeling of a Cysteine-Containing Peptide with a Maleimide Reagent

This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a peptide via a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Maleimide-functionalized reagent

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the maleimide reagent

  • Desalting column

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Prepare a stock solution of the maleimide reagent in DMSO.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove the excess, unreacted maleimide reagent using a desalting column.

  • Characterize the labeled peptide using techniques such as HPLC and mass spectrometry.

Protocol 3: Labeling of a Protein with an NHS Ester Reagent

This protocol describes the labeling of a protein through its primary amine groups (lysine residues and N-terminus) using an NHS ester.

Materials:

  • Protein to be labeled

  • NHS ester-functionalized reagent

  • Reaction Buffer (e.g., PBS, pH 7.5-8.5)

  • DMSO or DMF for dissolving the NHS ester reagent

  • Desalting column

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS ester reagent in DMSO or DMF immediately before use.

  • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Remove the unreacted NHS ester and byproducts using a desalting column.

  • Determine the degree of labeling using a suitable method (e.g., spectrophotometry).

IV. Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

G cluster_reagents Electrophilic Reagents cluster_nucleophiles Nucleophilic Groups in Biomolecules BMB This compound Thiol Thiol (-SH) (e.g., Cysteine) BMB->Thiol High Reactivity Amine Primary Amine (-NH2) (e.g., Lysine, N-terminus) BMB->Amine Moderate Reactivity Hydroxyl Hydroxyl (-OH) (e.g., Serine, Threonine) BMB->Hydroxyl Lower Reactivity Maleimide Maleimide Maleimide->Thiol Very High Selectivity (pH 6.5-7.5) Maleimide->Amine Low Reactivity (at optimal pH) NHS_Ester NHS Ester NHS_Ester->Thiol Low Reactivity NHS_Ester->Amine High Selectivity (pH 7-9) G start Start: Prepare Biomolecule (e.g., Protein, Peptide) reaction Conjugation Reaction (Control pH, Temp, Time) start->reaction prepare_reagent Prepare Electrophilic Reagent (e.g., 4-BMB, Maleimide, NHS Ester) prepare_reagent->reaction purification Purification (e.g., Desalting, HPLC) reaction->purification characterization Characterization (e.g., MS, SDS-PAGE, Spectroscopy) purification->characterization end End: Purified Bioconjugate characterization->end

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-(Bromomethyl)benzaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this compound are not extensively published, this document outlines generalized protocols adapted from robust methods for structurally related aromatic aldehydes and brominated compounds. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Comparative Overview of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on various factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and precision.

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by flame ionization.Quantification based on the direct proportionality between NMR signal intensity and the number of protons.
Typical Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]Not applicable.
Sample Derivatization Generally not required.May be required for thermally labile compounds to improve stability and volatility.Not required.
Expected Linearity (R²) ≥ 0.999[2]≥ 0.998Not applicable (calibration curve not always required).
Limit of Detection (LOD) Low µg/mL to ng/mL range.[2]ng/mL to pg/mL range.[3]µg/mL to mg/mL range.
Limit of Quantification (LOQ) Low µg/mL to ng/mL range.[2][3]ng/mL to pg/mL range.[3]µg/mL to mg/mL range.
Precision (%RSD) Typically < 2%.[2]Typically < 5%.Typically < 1%.
Accuracy (% Recovery) 98-102%.95-105%.99-101%.
Throughput Moderate.High.Low to moderate.
Strengths Versatile, suitable for non-volatile and thermally labile compounds.[4]High sensitivity and resolution for volatile compounds.[4]Primary analytical method, highly accurate and precise, no need for a specific reference standard of the analyte.
Limitations Lower sensitivity than GC for some compounds, requires solvent disposal.Not suitable for non-volatile or thermally labile compounds that cannot be derivatized.[5]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and reaction mixtures.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., starting with 60:40 acetonitrile:water).[1] 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the purity assessment of this compound and for the analysis of volatile impurities. Given that benzylic bromides can be thermally labile, careful optimization of the injector temperature is crucial.[5]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: Optimized to prevent degradation, starting at a lower temperature (e.g., 200 °C) and gradually increasing if necessary.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.[1]

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL with an appropriate split ratio.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for a calibration curve, by using a certified internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals. 2-Methylbenzaldehyde is a potential candidate, with its aldehyde proton resonating around 10.2 ppm and methyl protons around 2.6 ppm.[6]

  • Pulse Sequence: A standard 1D proton experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC/GC) dissolve->filter qnmr qNMR Analysis dissolve->qnmr hplc HPLC-UV Analysis filter->hplc gc GC-FID Analysis filter->gc peak_integration Peak Integration / Signal Integration hplc->peak_integration gc->peak_integration qnmr->peak_integration calibration Calibration Curve (for HPLC/GC) peak_integration->calibration calculation Concentration Calculation peak_integration->calculation Direct Calculation (qNMR) calibration->calculation

Caption: General experimental workflow for the quantification of this compound.

method_comparison 4-Bromomethylbenzaldehyde 4-Bromomethylbenzaldehyde HPLC HPLC 4-Bromomethylbenzaldehyde->HPLC Good for non-volatile impurities GC_FID GC_FID 4-Bromomethylbenzaldehyde->GC_FID High sensitivity for volatile impurities qNMR qNMR 4-Bromomethylbenzaldehyde->qNMR High accuracy, primary method a1 a1 HPLC->a1 Versatile a2 a2 HPLC->a2 Thermally labile compatible b1 b1 GC_FID->b1 High throughput b2 b2 GC_FID->b2 Cost-effective c1 c1 qNMR->c1 No analyte standard needed c2 c2 qNMR->c2 High precision

References

New Frontiers in Biaryl Synthesis: A Comparative Guide to Modern Suzuki-Miyaura Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad applications in pharmaceuticals, materials science, and agrochemicals.[1][2][3] Continuous innovation in this field has led to the development of highly efficient and versatile catalytic systems that offer significant advantages over traditional methods. This guide provides a comparative benchmark of new synthetic methods against literature precedents, offering researchers, scientists, and drug development professionals a comprehensive overview of the latest advances.

Catalyst Performance Comparison

The evolution of catalyst design has been a primary driver of progress in Suzuki-Miyaura couplings. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically significant, modern catalysts, particularly those featuring bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), exhibit superior performance in terms of reaction times, catalyst loadings, and substrate scope. The following table summarizes the performance of several representative catalytic systems in the coupling of 4-bromoanisole (B123540) with phenylboronic acid, a common benchmark reaction.

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol %)Time (h)Yield (%)TON (Turnover Number)Reference
Literature Precedent
Pd(PPh₃)₄4-BromoanisolePhenylboronic AcidK₂CO₃Toluene1002128542.5General Literature
New Methods
Pd(OAc)₂ / SPhos4-BromoanisolePhenylboronic AcidK₃PO₄Toluene/H₂O1000.1198980[4]
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂4-BromoanisolePhenylboronic AcidK₃PO₄Dioxane800.010.5999900[5]
Fe₃O₄@NC/Pd4-BromoanisolePhenylboronic AcidK₂CO₃EtOH/H₂O800.5 (wt%)295-[6]
PEPPSI-type Pd-NHC4-ChloroanisolePhenylboronic AcidK₂CO₃t-BuOH/H₂O1000.5492184[6]

Note: Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst). This table is a representative summary, and yields can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for a traditional and a modern Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ (Literature Precedent)

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[3]

  • Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[7]

  • Add the solvent (e.g., toluene, 5 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a High-Turnover Suzuki-Miyaura Coupling using a Modern Catalyst

  • In a glovebox, a reaction vial is charged with the palladium precatalyst (e.g., PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂, 0.0001 mmol, 0.01 mol%) and a stir bar.[1]

  • The aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 1.5 mmol) are added.

  • The vial is sealed, removed from the glovebox, and the solvent (e.g., dioxane, 2 mL) is added via syringe.[1]

  • The reaction mixture is placed in a preheated oil bath or heating block at the specified temperature (e.g., 80 °C) and stirred vigorously for the indicated time (e.g., 30 minutes).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Process

Diagrams are essential for understanding complex chemical transformations and experimental designs.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Solvent under Inert Gas catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/GC/LCMS) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Isomeric Purity of 4-(Bromomethyl)benzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of reagents and intermediates is paramount for the synthesis of well-defined and safe pharmaceutical compounds. 4-(Bromomethyl)benzaldehyde, a key building block in organic synthesis, can be accompanied by its positional isomers, 2-(bromomethyl)benzaldehyde (B49007) and 3-(bromomethyl)benzaldehyde, as impurities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the isomeric purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Methodologies

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. HPLC and GC-MS are powerful separation techniques, while NMR spectroscopy offers detailed structural and quantitative information without the need for chromatographic separation.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLCGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phaseSeparation based on volatility and interaction with a stationary phase, followed by mass-based detectionNuclear spin transitions in a magnetic field
Primary Application Quantification and separation of non-volatile and thermally labile compoundsSeparation and identification of volatile and thermally stable compoundsStructural elucidation and quantification
Typical Resolution (Rs) > 1.5 for baseline separation of positional isomersHigh resolution achievable with appropriate columns and temperature programmingNot applicable (signals resolved based on chemical environment)
Limit of Detection (LOD) ~0.002 - 0.008 µg/mL (with derivatization for aldehydes)[1]High sensitivity, can reach ppm levelsTypically in the low mg to high µg range
Limit of Quantification (LOQ) Dependent on detector and derivatizationHigh sensitivity, can reach ppm levelsDependent on concentration and number of scans
Sample Throughput Moderate to highHighLow to moderate
Structural Information Limited (retention time)High (mass fragmentation patterns)High (chemical shifts, coupling constants)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating positional isomers. For aromatic compounds like bromomethylbenzaldehydes, stationary phases that offer alternative selectivities, such as π-π interactions, are often more effective than standard C18 columns. Phenyl or biphenyl (B1667301) columns are recommended for enhanced resolution of these types of isomers.[2][3][4]

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Table 2: Expected HPLC Performance
ParameterExpected Value
Elution Order Dependent on specific interactions, but typically ortho, meta, then para
Resolution (Rs) between isomers > 1.5
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL

Note: The performance data are representative values for the separation of positional isomers of similar aromatic compounds and may need to be optimized for this specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. The separation of positional isomers by GC is dependent on the differences in their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification based on the fragmentation patterns of the isomers.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Table 3: Expected GC-MS Performance
ParameterExpected Value
Elution Order Typically ortho, meta, para based on increasing boiling points
Key Mass Fragments (m/z) Molecular ion (M+), [M-Br]+, [M-CHO]+
Limit of Detection (LOD) < 1 ppm
Limit of Quantification (LOQ) ~1 ppm

Note: The performance data are representative values for the GC-MS analysis of similar aromatic isomers and may require optimization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. ¹H NMR can be used to determine the relative ratios of the 2-, 3-, and this compound isomers in a mixture by comparing the integration of their distinct signals.[5]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals for each isomer. The aldehyde proton (-CHO) and the bromomethyl protons (-CH₂Br) are typically well-resolved singlets suitable for quantification.

Table 4: ¹H NMR Chemical Shifts (δ, ppm) for (Bromomethyl)benzaldehyde Isomers in CDCl₃
IsomerAldehyde Proton (-CHO)Aromatic Protons (Ar-H)Bromomethyl Protons (-CH₂Br)
2-(Bromomethyl)benzaldehyde ~10.07.4-7.9 (m)~4.5-5.0 (s)
3-(Bromomethyl)benzaldehyde 10.03 (s)7.54 (t), 7.68 (d), 7.83 (d), 7.91 (s)4.55 (s)
This compound 10.02 (s)7.57 (m), 7.86 (m)4.52 (s)

Data sourced from a comparative spectroscopic analysis.[5]

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflows for HPLC, GC-MS, and qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on Phenyl-Hexyl Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Isomer Ratios G->H

Caption: Workflow for Isomeric Purity Analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject Sample B->C D GC Separation (DB-5ms Column) C->D E Mass Spectrometry Detection D->E F Identify Isomers by Fragmentation E->F G Quantify by Peak Area F->G

Caption: Workflow for Isomeric Purity Analysis by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Quantification A Accurately Weigh Sample B Dissolve in CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Distinct Isomer Signals D->E F Calculate Relative Ratios E->F

Caption: Workflow for Isomeric Purity Analysis by qNMR.

Conclusion

The isomeric purity of this compound can be effectively determined using HPLC, GC-MS, and qNMR spectroscopy. HPLC with a phenyl-based column provides excellent separation of the positional isomers, making it suitable for routine quality control. GC-MS offers high sensitivity and definitive identification, which is crucial for impurity profiling. qNMR serves as a primary method for structural confirmation and accurate quantification of isomer ratios without the need for reference standards for each isomer. The choice of the most appropriate method will depend on the specific analytical requirements of the researcher or drug development professional.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 4-(Bromomethyl)benzaldehyde are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this hazardous chemical responsibly. Adherence to these protocols is vital due to the compound's toxic and corrosive properties.

Immediate Safety and Handling Protocols

This compound is a corrosive solid that is harmful if swallowed or inhaled and causes severe skin and eye damage.[1][2] Therefore, stringent safety measures are required during handling and disposal. Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

In the event of a spill, do not allow the chemical to enter drains.[3] For small spills, carefully sweep the solid material into a designated, appropriate waste container. For larger spills, use a shovel to transfer the material into a suitable container. The affected area should then be cleaned with water, and the cleaning materials disposed of as hazardous waste in accordance with local and regional regulations.[3]

Waste Segregation and Containerization

Proper segregation of chemical waste is a fundamental principle of laboratory safety. This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[3] Mixing halogenated and non-halogenated waste is not only dangerous but can also lead to significantly higher disposal costs.[3]

Waste this compound should be collected in a designated, clearly labeled container for "Halogenated Organic Waste."[4] The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[3] The hazardous waste label must be affixed to the container from the moment the first particle of waste is added and should include the full chemical name and any other information required by your institution's environmental health and safety (EHS) office.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal company.[3][5] Chemical waste generators are legally obligated to adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

One of the approved disposal methods for this type of compound is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3]

It is crucial to note that in-laboratory neutralization or treatment of this chemical waste is not recommended without specific, validated protocols and a thorough risk assessment, as reactions can be hazardous.

Contaminated Material and Packaging Disposal

Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated solid hazardous waste and disposed of accordingly in a designated container.[4]

Contaminated packaging, including the original product container, should be treated as unused product and disposed of in the same manner.[3][5] Empty containers may be triple-rinsed with a suitable solvent (the rinseate must be collected as hazardous waste), and then the container can be punctured to prevent reuse before being disposed of in a sanitary landfill, if permitted by local regulations.[3]

Summary of Disposal and Safety Parameters

ParameterGuidelineCitation
Waste Category Halogenated Organic Waste[3][4]
Primary Disposal Method Incineration by a licensed waste disposal company[3]
Container Type Chemically resistant, tightly sealed (e.g., polyethylene)[3]
Labeling "Hazardous Waste" with full chemical name: this compound[3][4]
Spill Management Prevent entry to drains; sweep up solid and place in waste container[3]
Contaminated Items Dispose of as hazardous waste[4]
Empty Containers Treat as unused product; may be triple-rinsed (collect rinseate)[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_storage Storage & Handover cluster_disposal Final Disposal start Generate this compound Waste (Unused chemical, contaminated materials, etc.) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill Accident fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Is the waste container designated for 'Halogenated Organic Waste'? fume_hood->segregate get_container Obtain a correctly labeled, compatible waste container segregate->get_container No place_in_container Place waste in the designated container segregate->place_in_container Yes get_container->place_in_container seal_container Securely seal the container place_in_container->seal_container store Store in a designated, safe, and ventilated secondary containment area seal_container->store contact_ehs Contact Environmental Health & Safety (EHS) or designated waste management personnel store->contact_ehs handover Arrange for pickup by a licensed waste disposal company contact_ehs->handover transport Professional transport to a licensed treatment facility handover->transport incineration Incineration with afterburner and scrubber transport->incineration contain Contain spill, prevent entry to drains spill->contain cleanup Clean up with appropriate materials contain->cleanup dispose_cleanup Dispose of cleanup materials as halogenated hazardous waste cleanup->dispose_cleanup dispose_cleanup->place_in_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 4-(Bromomethyl)benzaldehyde.

This compound is a hazardous chemical that requires strict adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational procedures and disposal plans, to support your research and development activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the signal word "Danger". It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a lachrymator, meaning it can cause tearing of the eyes.[2] Adherence to the following PPE guidelines is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, dust, and vapors that can cause severe eye damage and irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes.Prevents skin contact which can cause severe burns and irritation. Ensure gloves are inspected before use.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of dust and vapors which are harmful and can cause respiratory tract irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. All handling of this chemical must be performed in a certified chemical fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered. An eyewash station and safety shower must be readily accessible.

  • Weighing and Transferring: Carefully weigh the solid chemical on a tared weigh boat inside the fume hood to avoid generating dust. Use spark-proof tools for transfers.

  • In-Use: Keep the container of this compound tightly closed when not in use. If a solution is prepared, ensure the container is clearly labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling: After use, decontaminate the work surface within the fume hood. Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after handling is complete.

Storage Plan

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

Storage ConditionSpecificationRationale
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.Prevents degradation and reaction with other substances.
Container Keep in a tightly sealed, original container.Prevents release of vapors and contamination.
Incompatible Materials Strong oxidizing agents and strong bases.[1]Avoids potentially vigorous and hazardous reactions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Minor Spill Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.
Major Spill Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team immediately.

Disposal Plan

The disposal of this compound and associated contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Unused or unwanted this compound, as well as grossly contaminated items (e.g., weigh boats, disposable gloves, absorbent pads from spills), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste" and "Halogenated Organic Solid."

  • Liquid Waste: Solutions of this compound and rinsates from decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

Decontamination of Laboratory Equipment
  • Initial Rinse: Rinse all glassware and equipment that came into contact with the chemical with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) inside a chemical fume hood. Collect this rinsate as halogenated organic liquid waste.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE AreaPrep Prepare Fume Hood Work Area Prep->AreaPrep EmergencyPrep Verify Eyewash/Shower Access AreaPrep->EmergencyPrep Weigh Weigh Solid in Fume Hood EmergencyPrep->Weigh Proceed to Handling Transfer Transfer Chemical Weigh->Transfer InUse Conduct Experiment Transfer->InUse DeconWorkstation Decontaminate Work Surface InUse->DeconWorkstation Experiment Complete DisposePPE Dispose of Contaminated PPE DeconWorkstation->DisposePPE HandWash Wash Hands Thoroughly DisposePPE->HandWash CollectSolid Collect Solid Waste CollectLiquid Collect Liquid Waste DeconEquip Decontaminate Equipment CollectSolid->DeconEquip CollectLiquid->DeconEquip

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.